2-(Tert-butylamino)acetyl chloride hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(tert-butylamino)acetyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-6(2,3)8-4-5(7)9;/h8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPZCIZHNTARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694757 | |
| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915725-52-9 | |
| Record name | Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915725-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl chloride, 2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915725529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Tert-butylamino)acetyl chloride hydrochloride chemical properties
An In-depth Technical Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 915725-52-9) is a highly reactive, bifunctional chemical intermediate of significant importance in the pharmaceutical and fine chemical industries.[1][2] Structurally, it is the hydrochloride salt of an N-substituted amino acid chloride, combining the reactivity of an acyl chloride with the steric and electronic properties of a tert-butylamino group.[2][3] This unique combination makes it an invaluable building block, particularly for introducing the N-tert-butylglycyl side chain into complex molecules.[4]
Its most prominent application is as a key starting material in the synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic used to combat multidrug-resistant bacterial infections.[4][5][6] The incorporation of the N-tert-butylglycyl moiety is crucial for the enhanced activity and spectrum of Tigecycline.[4] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The compound exists as a stable hydrochloride salt, which improves its handling characteristics and shelf-life compared to the free base form.[3] It typically appears as a white to off-white crystalline powder with a pungent odor, a characteristic of many acyl chlorides.[5][7] Due to its high reactivity, especially with moisture, it must be handled under controlled, anhydrous conditions.[3][8]
Table 1: Physicochemical and Identity Data
| Property | Value | Source(s) |
| CAS Number | 915725-52-9 | [1][9] |
| Molecular Formula | C₆H₁₂ClNO·HCl (or C₆H₁₃Cl₂NO) | [2][7][10] |
| Molecular Weight | 186.08 g/mol | [7][9] |
| Appearance | White to off-white crystalline powder | [2][5][7] |
| Purity (Typical) | ≥98% to ≥99% | [1][5][6] |
| Synonyms | N-tert-Butylglycyl chloride hydrochloride, Tigecycline Sidechain | [2][9] |
Synthesis and Manufacturing Insights
The industrial synthesis of this compound is a multi-step process that demands rigorous control over reaction conditions to maximize yield and purity. The primary route involves the acylation of tert-butylamine, followed by conversion to the acyl chloride and subsequent formation of the hydrochloride salt.[1][3]
Expert Rationale Behind the Synthesis Protocol
The choice of a low-temperature, anhydrous environment is critical. Acyl chlorides are highly susceptible to hydrolysis; any presence of water will rapidly convert the product to the corresponding carboxylic acid, 2-(tert-butylamino)acetic acid, reducing yield and introducing impurities.[3] The reaction is also exothermic, and maintaining a low temperature (e.g., 0–5°C) prevents side reactions, such as the formation of oligomeric byproducts.[3] The final step of forming the hydrochloride salt is not just for purification; it significantly enhances the compound's stability, making it less prone to degradation during storage and handling.[2][3]
Diagram 1: General Synthesis Workflow
Caption: A simplified workflow for the synthesis of 2-(tert-butylamino)acetyl chloride HCl.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this reagent is dominated by the electrophilic nature of the acyl chloride functional group.[3] The carbonyl carbon is highly susceptible to attack by nucleophiles, making it an excellent acylating agent.
Key Reaction Types:
-
Nucleophilic Acyl Substitution: This is the most common reaction. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This is the core reaction used in the synthesis of Tigecycline, where it acylates a minocycline derivative.[1][3][4]
-
Hydrolysis: The compound reacts vigorously with water to form 2-(tert-butylamino)acetic acid hydrochloride.[3][11] This reactivity underscores the necessity for strict moisture control during its use.[3]
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom.[3] This can influence the regioselectivity of reactions and can also protect the nitrogen from participating in unwanted side reactions, a feature that is leveraged in complex multi-step syntheses.[3]
Diagram 2: Nucleophilic Acyl Substitution Mechanism
Caption: Mechanism of nucleophilic acyl substitution using the title compound.
Experimental Protocol: General Procedure for Amide Formation
This protocol provides a self-validating framework for the acylation of a primary amine.
-
System Preparation (The Causality of Inertness): The reaction vessel is flame-dried under a vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen). This is not merely procedural; it is a critical step to eliminate atmospheric moisture, which would otherwise competitively hydrolyze the acyl chloride, leading to reduced yield and the formation of carboxylic acid impurities.
-
Reagent Dissolution: The amine substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere. The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A slight excess of base ensures the reaction goes to completion.
-
Controlled Addition of Acyl Chloride: The solution is cooled to 0°C in an ice bath. This compound (1.1 eq), dissolved in a minimal amount of anhydrous solvent, is added dropwise over 15-30 minutes. The slow, cooled addition is a key control measure to manage the exothermic nature of the acylation, preventing thermal degradation and side reactions.
-
Reaction Monitoring (The Trustworthiness of Data): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides empirical evidence of the consumption of the starting material and the formation of the product, allowing for a definitive determination of reaction completion.
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired amide.
Analytical Quality Control
Ensuring the purity and identity of this compound is paramount for its successful use in synthesis, particularly for GMP (Good Manufacturing Practice) applications.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications requiring ≥98% or higher.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the characteristic peaks for the tert-butyl and methylene protons, ensuring batch-to-batch consistency.[3]
-
Titration: Can be used to determine the assay of the material by titrating the hydrochloride salt.[3]
-
Loss on Drying: A critical quality parameter that measures the amount of residual moisture and volatile solvents. Specifications often require this to be ≤0.5%.[1]
Safety, Handling, and Storage
This compound is classified as corrosive and causes severe skin burns and eye damage.[7][9][10] It is also irritating to the respiratory system.[7] Therefore, strict adherence to safety protocols is mandatory.
-
Handling: Always handle in a well-ventilated chemical fume hood.[7][8] Personal Protective Equipment (PPE) is required, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[1][8] The container must be kept tightly closed under an inert atmosphere (e.g., Argon) to prevent hydrolysis.[8]
-
Spill Response: In case of a spill, evacuate the area. Use spark-proof tools and an inert absorbent material for cleanup. Do not use water.[8]
Diagram 3: Safe Handling Decision Workflow
Caption: A workflow outlining critical safety checks before handling the reagent.
Conclusion
This compound is a cornerstone intermediate in modern pharmaceutical synthesis. Its high reactivity, governed by the acyl chloride group, combined with the structural influence of the tert-butyl substituent, makes it a powerful and precise tool for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and stringent handling requirements is essential for its safe and effective utilization in research and development, enabling the synthesis of next-generation therapeutics like Tigecycline.[4][6]
References
-
ChemBK. (2024, April 9). 2-((tert-butyl)amino)acetyl chloride hydrochloride. Retrieved from [Link]
-
WorldOfChemicals. (2025, March 1). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. Retrieved from [Link]
-
Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS 915725-52-9: A Deep Dive into Its Pharmaceutical Applications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. srinichem.com [srinichem.com]
2-(Tert-butylamino)acetyl chloride hydrochloride CAS 915725-52-9
This compound is more than a simple chemical; it is a key enabler in the synthesis of life-saving medicines and advanced materials. Its well-defined reactivity, combined with the structural motifs it can introduce, makes it an indispensable tool for medicinal and organic chemists. As the demand for complex APIs and novel chemical entities grows, the importance of high-purity, versatile intermediates like this will only increase, solidifying its role in the future of drug development and chemical innovation. [1]
References
- This compound | 915725-52-9 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf3CWT1eDjp8iBA9HDNkurEmPSlGpPAVoKiJ4kouw9zwYxxs_XWF11IpXd_XtmyIlY-5TBBh6GU3mhaUaIQFije5bGECyOrD4tQqRjR5oTdwXkO1hWnX2psQLDvKg2tR6KSuTGWw==]
- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025-03-01). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgglDarlZ7H1OqJ_zBHqkWumbdQiRE3bLjIuorgjc2rpajFz-8Nb65pjGG2MrjrwweDT-LNoeeOSLhUkdr7LRMUz7llBCqDE_ZjemOCwG6SbW6Gv5WvH7dTxYXll7ojkFQW9j34LUEj1HldpwE5ZSBYj5s2JQLTjnI9-r64QNKrY-kcMTpS4MXMbccwc7k4GbjAlUTyJAhp4kDUUhVtDWgRsM=]
- 2-((tert-butyl)amino)acetyl chloride hydrochloride - ChemBK. (2024-04-09). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0tNtllyOMMxVRl2gI1usykVGZBqU4XA1XF3oYPjHQHMSjchKXY-PL1gOeKv1WMmTWYJvpa1j9vrlIDGENXoY10Wtc6ig6sfcN7dzHxQPHnVukLvuqBCvKCTmpIjDEvPBhmMLleWqGPbf9mJVrnPgXkwkPHqCqwvIrsvfFzFs6kD2O91g_uH1OjvtVOp5CFzY=]
- 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications - Srini Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVQZWeWNYIWkZrn2jIonfay2oak7MymP86r_o4mCDr5LO_Z_EXLIUUkEfGD4qw5iDPJzc5425g2Obj0yeoZTbV7_jpcihqkugd9m80Mje4t_nCM9RaPcqG3UPk9tSuQKQXQelpSJsLLeA5sHn1m_x4V1R0Uzz83NE4twByQHVQuCH3JNLTDlBHLJOecEzZjCjQpzCypiLmTWUrmLtgloK5bQSw_FAe9CcOKhc=]
- Exploring this compound: A Key Tigecycline Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlYw5502iZowMpTO53-Jwx1lLHLn4CTPAudJbcXkMsKEiUzqL-TZvmOX0oOZf1OI_go8Z4AmCqjW5EgXu6c0ofnJikheIjtRSlzH7qqZ-nTbUhb_Dp2CRYhRfdkffo0K6LnxOHET82IxhU39HllzgiGXB47DJi_2Xd4hM_Pu4Ahg8orGhGCYRLBg2t8vqYo2rq6Mz00rWehoXYSVitb7jvaFnFwebkaFWhKmAjd7UggEHfuQKZsQZq]
- CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino] - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESL9_ry54VvklsB3T0ZZpQIsr5w_IlPnfAVcj0BUx9ev2A-Q9a_CTSWWeSfsIouzOs4M0Q8AbHJ9DHGO_auYkQTIA264eDTuVM9r-bp2kM27Z9eLfFjHhM_PQudWHPqLG7koJR]
- Exploring 2-(tert-Butylamino)acetic Acid Hydrochloride: Properties and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF5nDxYJnQfFNjsAPzdLk23W84AURnhCWW8czwg5BZobHPcWJdtZjYQJ99Ir3PQ6Ullga6Q9rI2qX0ssqN5ow70Jf7CYpqPMYiXhO173eB95lwontFMnAPqT8oJ-LiCPkNX9Pfi_I85CNxv-iRVVIHKGxRPVW5xhBaRVCiHKTnrLxR3afwoK3AHMIF7YGIga5QXj-apQir0a4E5K-HwzNVUMz2NgwhWgs6_UWcsOKjTns=]
- 915725-52-9 | this compound | Inorganic Salts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcd26rOyJlCSHU7R9pgTwSY8SsrNjsjQdI7tA-LeZ7Mm391pFGuK8E3e3TACAeTglaGy8yOjA2vjUqc7NHlF-AzK-OLtqo58IFIXAAMmDrljbROn1uJ_sBAj-ZQU26zYulzVMQksLhGKjfAMA==]
- This compound | C6H13Cl2NO | CID 53401011 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ4fqgmwoG_IJQzTFc9u8jAhvOBXykcexgSWPv3AJs6yPIf5SnF9Jg9UQHK8-Y4MYTn5btjGDSKuJ-WMS8cqoCcLVgN3DThtaK1dOi_VtWNC6HMoOL4-q0mhjQu1jXRN7YmZnEIbEvLNCVTL0H]
- SAFETY DATA SHEET - Fisher Scientific. (2009-12-22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOPRlCAwIwiwcE5uU_4nmSoU2Iu11OouNiIDPfFaLx2uVxLT2U9x9Opc8V7Ug4jHnhbu6fDkaFzdFW3rrroXnFl7UwUdXxJW27f0k3XZ-Z4B2pvy7w3tadjyOBGzt_fMY8mbg7EYRDj3xcyk_VU_AzRvz0UwhFifWYbFYQWvWuqiaPqVioLdjJG6Vfu0Gat0bVOt27_S6E8dSLLB3ONrYfCM9sHY7nmgzoh5uh4nN_YLdXBR0_xNbB6l0cOHwCrCYp0uUZPA4LfTnXioH4KcapGIRoKe2Drw==]
- Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcJvNIs73scWeyUeK2Q3lp8NGw1SFIP_067LvIscTKQiSgfj6_Dxfg4jj_U7CIj6MSa646gZ2QnJkDln469N0F6Zs2t1Qi2v4VS9b24kPFlsCpBZjtoOEqVudXR0eBcuYsMjabPrzZeUC5DWli-bnx3SS4WZHqHkP5DGiX1zffjkBiUQdaujlGKpKjWtSfLtWy5NoM28yX3qf8TtmIc0PiIeVDRgK9mZA15bMNYg4lYYPTDK6DgAFo3zCh5xim]
- Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZoRrKInVx4hQ3Od0vp3uT7vlwdwcNbvCow9d8oFGC3yH0nCDzTmPpRiU6XlECnXe3yZJIRxTzVD_hhX4TGpiSTABeahsRzOS_8668I3CZ5VTS9MAeKcRQ5eK5jWeZM6sd]
- Application Notes and Protocols: Acylation of Amines with 2-(2-Oxocyclohexyl)acetyl chloride - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWIIxnqE7EI6W40-fJaqLvbErORS-s4Ncf6E2TY9sovHF-KN45mbwPzSs3o-zzyT00KQfa4Um9XPkyheNxaDmjx7s94CULipITdqdvG603F8Ov_icNiSgce8hrFEkvTMluE7PNZpUwhyDnZnWHI0qw3MRMvXhqxNu06iyzdZS8m9zk7xhQK4zKnNX_Qd86mwHeSsxbhXbGFcyEyI0rD2YRFmzx9oLwEne9CZeuT28ZuF2tA50cOB8=]
- β2-agonists - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ4PYaMsVG0r43_PSPBA7cUh_zQYc6igNlvwGqxAOI9JCZL0xpXoJrHAppQFavM2p3Xc6W7xExZE7XM9ZKsuyUC_yUwX-_8ogRg_xSi6NQmSvpsLLXge9d-RlqDFL9Sh-O3g9Tbz2bLQrxHzA=]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 3. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. srinichem.com [srinichem.com]
A Guide to the Synthesis of 2-(Tert-butylamino)acetyl Chloride Hydrochloride: Mechanism, Protocol, and Key Considerations
Abstract
This technical guide provides an in-depth examination of the synthesis pathway for 2-(tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9), a pivotal chemical intermediate in modern pharmaceutical development. The document elucidates the prevailing synthetic strategy, focusing on the conversion of N-tert-butylglycine hydrochloride via chlorination with thionyl chloride. We will explore the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and discuss critical parameters for process control, safety, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this essential building block.
Introduction: Strategic Importance in Pharmaceutical Synthesis
This compound is a highly reactive acyl chloride that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its molecular structure, featuring a sterically hindering tert-butyl group and a reactive acyl chloride function, makes it a valuable reagent for introducing the N-tert-butyl glycyl moiety into larger structures.[1][3][4]
The most prominent application of this intermediate is in the manufacture of Tigecycline, a broad-spectrum glycylcycline antibiotic used to combat multidrug-resistant bacterial infections.[5][6][7] The intermediate is essential for constructing the unique N-glycylamido side chain that confers Tigecycline its potent antibacterial activity.[7][8] Given its role, the reliable and efficient synthesis of high-purity this compound is of paramount importance to the pharmaceutical industry.[5][6]
Retrosynthetic Analysis and Core Synthesis Pathway
The most direct and industrially favored approach to synthesizing this compound involves the chlorination of its corresponding carboxylic acid precursor, N-tert-butylglycine hydrochloride (CAS 6939-23-7).[9] This transformation is a classic conversion of a carboxylic acid to an acyl chloride, a cornerstone reaction in organic synthesis.
The overall synthetic workflow can be visualized as a single, high-yielding transformation from a stable amino acid salt to a reactive acyl chloride.
Caption: Overall Synthesis Workflow.
The Causality of Reagent Selection: Thionyl Chloride
Thionyl chloride (SOCl₂) is the preferred reagent for this conversion for several key reasons that enhance process efficiency and simplify product isolation:
-
High Reactivity: It readily activates the carboxylic acid group for nucleophilic substitution.[10]
-
Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[11] Being gases, they are easily removed from the reaction mixture, which drives the equilibrium towards the product side according to Le Châtelier's principle. This eliminates the need for complex aqueous workups to remove coupling agents.
-
Cost-Effectiveness: Thionyl chloride is a relatively inexpensive and widely available industrial chemical.[12]
Reaction Mechanism: Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.
Caption: Simplified Reaction Mechanism.
-
Activation: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A protonated chlorosulfite ester intermediate is formed, with the elimination of a chloride ion.
-
Nucleophilic Attack: The liberated chloride ion acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the intermediate.[12]
-
Product Release: The tetrahedral intermediate collapses, eliminating sulfur dioxide and hydrogen chloride, to yield the final acyl chloride product.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.[2][13]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| N-tert-butylglycine hydrochloride | 6939-23-7 | C₆H₁₄ClNO₂ | 167.63 | White solid, precursor.[5][9][14] |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, corrosive, reacts violently with water.[13] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Inert solvent, volatile. |
| Hexane, Anhydrous | 110-54-3 | C₆H₁₄ | 86.18 | Non-polar solvent for washing. |
Step-by-Step Methodology
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: To the flask, add N-tert-butylglycine hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).
-
Controlled Addition of Thionyl Chloride: Begin stirring the suspension and cool the flask to 0-5 °C using an ice-water bath. This temperature control is crucial to manage the exothermic reaction and prevent side reactions.[3] Charge the dropping funnel with thionyl chloride (1.5-2.0 eq) and add it dropwise to the stirred suspension over 30-45 minutes. Vigorous gas evolution will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours, or until gas evolution ceases. The mixture should become a clearer solution as the solid reactant is consumed.
-
Removal of Volatiles: Once the reaction is deemed complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a cold trap to protect the vacuum pump from corrosive vapors.
-
Product Isolation and Purification: The resulting crude solid is this compound. To purify, add a small volume of anhydrous hexane or diethyl ether to the solid, triturate (break up the solid with a spatula), and then remove the solvent via filtration or decantation. This wash removes any soluble, non-polar impurities.
-
Drying: Dry the resulting white to off-white crystalline solid under high vacuum for several hours to remove all residual solvent.[6] Store the final product in a tightly sealed container under an inert atmosphere in a desiccator, as it is highly sensitive to moisture.
Product Characterization
To ensure the synthesis was successful and the product meets the required quality standards, the following characterizations are recommended:
-
Purity (Assay): Typically ≥99% as determined by titration or quantitative NMR.[6][7]
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band characteristic of an acyl chloride around 1790-1810 cm⁻¹ and the disappearance of the broad hydroxyl (O-H) band from the starting carboxylic acid.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum should confirm the presence of the tert-butyl group (singlet, ~1.4 ppm, 9H) and the α-methylene protons (singlet, ~4.2 ppm, 2H), along with a broad singlet for the ammonium proton.
Safety and Handling Considerations
-
Reagents: Thionyl chloride is extremely corrosive, a lachrymator, and reacts violently with water.[13] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][9]
-
Reaction: The synthesis evolves toxic and corrosive gases (HCl and SO₂). The reaction apparatus must be properly vented to a base scrubber.
-
Product: this compound is a corrosive and moisture-sensitive compound.[2][15][16] Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Storage: Store the product under anhydrous and inert conditions to prevent hydrolysis back to the carboxylic acid.
Conclusion
The synthesis of this compound via the chlorination of N-tert-butylglycine hydrochloride with thionyl chloride is a robust, efficient, and well-established method. The choice of thionyl chloride is strategic, simplifying the process by producing easily removable gaseous byproducts. By adhering to strict anhydrous conditions, controlling the reaction temperature, and observing all safety protocols, researchers can reliably produce this high-value intermediate, which is indispensable for the synthesis of advanced pharmaceuticals like Tigecycline.
References
- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025-03-01). Vertex AI Search.
- This compound | 915725-52-9. Benchchem.
- Understanding the Synthesis and Applications of N-Tert-Butylglycine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
- 2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024-04-09). ChemBK.
- N-tert-butylglycine hydrochloride. (2024-04-09). ChemBK.
- Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
- Exploring 2-(tert-Butylamino)
- CAS 915725-52-9: A Deep Dive into Its Pharmaceutical Applic
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.
- How is the reaction mechanism of SOCl2 with amino acids? (2024-03-10). Reddit.
- Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica.
- Synthetic method of tigecycline.
- CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]. CymitQuimica.
- N-t-Butylglycine hydrochloride | 6939-23-7. ChemicalBook.
- This compound | C6H13Cl2NO | CID 53401011. PubChem.
- Thionyl Chloride - A Versatile Reagent. (2025-08-07).
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. pianetachimica.it [pianetachimica.it]
- 14. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 15. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 16. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Utility and Reaction Mechanism of 2-(Tert-butylamino)acetyl Chloride Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No: 915725-52-9) is a specialized chemical intermediate that has become indispensable in modern organic and medicinal chemistry.[1][2] While not possessing a mechanism of action in a traditional pharmacological sense, its utility is defined by its chemical reactivity as a potent acylating agent. This guide provides an in-depth exploration of its core chemical mechanism, focusing on the principles of nucleophilic acyl substitution that govern its function. We will dissect its molecular structure to explain its reactivity, detail its primary application in the synthesis of the antibiotic Tigecycline, present validated experimental protocols, and outline critical considerations for its synthesis, handling, and analysis.
Introduction and Chemical Identity
This compound is a bifunctional organic molecule, valued for its capacity to introduce the N-tert-butylglycyl moiety into target structures.[3] This functional group is particularly significant in pharmaceutical development for its ability to enhance the solubility and bioavailability of parent compounds.[1][3] The compound is most recognized as a critical building block in the semi-synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic used against multidrug-resistant bacteria.[2][4]
Its chemical identity is defined by an acetyl chloride group, which serves as the reactive electrophilic center, and a protonated tert-butylamino group that influences its solubility and steric profile.[3][5] The hydrochloride salt form enhances the compound's stability, making it more suitable for storage and handling compared to its free base form, which would be prone to self-reaction and degradation.[3][5]
Molecular Structure
The structure of this compound is fundamental to its reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties and Specifications
The reliable application of this reagent is contingent on its purity and stability. It is typically supplied as a white to off-white crystalline powder with a pungent odor.[2][6] Its high reactivity, particularly with moisture, necessitates strict handling and storage protocols.
| Property | Specification | Source |
| CAS Number | 915725-52-9 | [1] |
| Molecular Formula | C₆H₁₃Cl₂NO | [1] |
| Molecular Weight | 186.08 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Assay (Purity) | ≥98% (typically >99%) | [1][2] |
| Moisture Content | ≤0.5% | [1] |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) | [7][8] |
| Storage | Store locked up in a cool, dry, well-ventilated place under inert gas. | [1][8][9] |
The Core Mechanism of Action: Nucleophilic Acyl Substitution
The "mechanism of action" of this compound is its chemical function as an acylating agent . This process is governed by the nucleophilic acyl substitution pathway. The acetyl chloride moiety contains a highly electrophilic carbonyl carbon, making it an excellent target for attack by nucleophiles such as amines, alcohols, and thiols.[3]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., the primary amine of a substrate) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).
The protonated tert-butylamino group is generally non-reactive under these conditions. However, the reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate any available basic sites. Therefore, an external base (e.g., triethylamine, pyridine) is typically required to neutralize this acid and drive the reaction to completion.[10]
Caption: General mechanism of nucleophilic acyl substitution.
Role of the Tert-butyl Group
The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. While this does not directly participate in the acylation reaction at the distant carbonyl center, it plays a crucial role in the properties of the final acylated product, often preventing undesirable side reactions or dictating conformational preferences.
The Hydrochloride Salt: A Double-Edged Sword
The amine is present as a hydrochloride salt. In this protonated form, the amine is non-nucleophilic and protected from self-condensation.[11] For the acylation reaction to proceed with a separate nucleophile, the reagent is used as is. If the secondary amine of the reagent itself were intended to react, it would first need to be deprotonated (free-based) by adding a suitable base.[10]
Synthesis and Workflow
The industrial synthesis of this compound is typically achieved through the reaction of a suitable N-protected or free-base amino acid precursor with a chlorinating agent, followed by the formation of the hydrochloride salt.[1][3] A common laboratory-scale approach involves the reaction of tert-butylamine with chloroacetyl chloride, followed by treatment with HCl.
Key process controls are critical for a successful synthesis:
-
Anhydrous Conditions: Due to the high reactivity of acyl chlorides with water, all solvents and reagents must be strictly anhydrous to prevent hydrolysis into the corresponding carboxylic acid.[3][9]
-
Temperature Control: The acylation reaction is exothermic and requires careful temperature management (typically 0–5°C) to minimize the formation of side products.[3]
Caption: A simplified workflow for the synthesis of the title compound.
Experimental Protocol: Acylation of an Amine
This protocol provides a representative methodology for using this compound to acylate a primary amine substrate, analogous to its use in the synthesis of Tigecycline.
Objective: To synthesize N-substituted-2-(tert-butylamino)acetamide.
Materials:
-
Substrate (Primary Amine)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the primary amine substrate (1.0 eq) and TEA (2.2 eq) in anhydrous DCM.
-
Causality: Anhydrous DCM is used as an inert solvent. Two equivalents of base are required: one to free-base the substrate if it is a salt, and another to quench the HCl generated during the reaction. An excess (2.2 eq) ensures the reaction medium remains basic.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality: Cooling controls the exothermic reaction rate, preventing thermal degradation and side-product formation.
-
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-30 minutes.
-
Causality: A slight excess of the acylating agent ensures complete consumption of the limiting amine substrate. Dropwise addition maintains temperature control.
-
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and finally brine.
-
Causality: The bicarbonate wash neutralizes any remaining HCl and the hydrochloride of the excess base. The brine wash helps to break emulsions and remove bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Analytical Characterization
The identity, purity, and stability of this compound and its subsequent products are validated using standard analytical techniques.
| Analytical Technique | Purpose | Key Parameters / Expected Results |
| HPLC | Purity assessment and impurity profiling. | C18 column; mobile phase typically a gradient of acetonitrile and water with an acid modifier (e.g., 0.1% TFA or formic acid).[3] |
| ¹H NMR | Structural confirmation. | In a suitable deuterated solvent (e.g., DMSO-d₆), expect a characteristic singlet for the tert-butyl protons (~1.3 ppm) and signals for the methylene and amine protons.[3] |
| LC-MS | Impurity identification and molecular weight confirmation. | Confirms the molecular ion at the expected m/z value and helps identify by-products from hydrolysis or side reactions.[3] |
Safety and Handling
This compound is classified as corrosive and requires stringent safety precautions.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood.[6][12]
-
Inhalation/Contact: Avoid inhaling dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8]
-
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.[8]
-
Incompatibilities: The compound reacts violently with water and is incompatible with strong bases, alcohols, and oxidizing agents.[9]
Conclusion
This compound is a highly valuable reagent whose "mechanism of action" is rooted in the fundamental principles of nucleophilic acyl substitution. Its utility is not biological but synthetic, providing a reliable method for introducing the N-tert-butylglycyl group in multi-step syntheses. A thorough understanding of its reactivity, the necessity for anhydrous and controlled temperature conditions, and strict adherence to safety protocols are paramount for its successful application in research and development, particularly in the synthesis of complex pharmaceutical agents like Tigecycline.
References
- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025).
- This compound | 915725-52-9. Benchchem.
- 2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024). ChemBK.
- 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7)
- Exploring this compound: A Key Tigecycline Intermediate.
- This compound.
- CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-. CymitQuimica.
- 2-((tert-butyl)amino)
- Will amine salts react with acid chlorides and anhydrides? (2022). Reddit r/chemhelp.
- Acetyl chloride Safety D
- Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.
- Synthetic method of tigecycline.
- Stability Indicating Chromatographic Methods for the determination of Trospium Chloride. Cairo University Scholar.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 5. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. srinichem.com [srinichem.com]
An In-Depth Technical Guide to the Stability and Storage of 2-(Tert-butylamino)acetyl Chloride Hydrochloride
Abstract: 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No: 915725-52-9) is a pivotal intermediate in modern organic synthesis, most notably serving as an essential building block for the broad-spectrum antibiotic, Tigecycline.[1][2] Its value lies in the reactive acetyl chloride moiety, which facilitates the introduction of the N-tert-butyl glycyl group into complex molecules.[3][4] However, this high reactivity is also the source of its principal challenge: inherent instability. This guide provides a comprehensive technical overview of the factors governing its stability, outlines scientifically-grounded protocols for its storage and handling, and details methodologies for assessing its integrity, ensuring its viability for research and drug development applications.
Chemical and Physical Profile
A foundational understanding of the compound's properties is essential before delving into its stability. As a hydrochloride salt, it exhibits enhanced stability and handling characteristics compared to its free base form.[1][3][5]
| Property | Value | Source(s) |
| CAS Number | 915725-52-9 | [3][6] |
| Molecular Formula | C₆H₁₃Cl₂NO (or C₆H₁₂ClNO·HCl) | [3][6][7] |
| Molecular Weight | 186.08 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | [2][5][7] |
| Primary Synonyms | N-tert-Butylglycine acid chloride hydrochloride, N-tert-Butylglycyl chloride hydrochloride, Tigecycline Sidechain | [3][5][6] |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage) | [6][7][8] |
The Core of Instability: Susceptibility to Hydrolysis
The primary degradation pathway for this compound is hydrolysis. The acetyl chloride functional group contains a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack by water.[3] This reactivity, while crucial for its synthetic utility, renders the compound exceptionally sensitive to moisture.[3][9]
The reaction proceeds as follows:
Caption: Figure 2: Recommended Handling Workflow for Moisture-Sensitive Reagent.
Stability Assessment and Quality Control
Verifying the purity of this compound before use is a critical, self-validating step in any experimental protocol.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A C18 column with a mobile phase like acetonitrile and 0.1% phosphoric acid can effectively separate the parent compound from its hydrolysis product. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The characteristic singlet for the tert-butyl group should be sharp and integrated correctly against other protons. The appearance of new signals can indicate degradation. [3]* Thin-Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of the more polar hydrolysis byproduct, 2-(tert-butylamino)acetic acid. [3]
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways, confirming its sensitivity profile.
Objective: To confirm hydrolysis as the primary degradation pathway under elevated heat and humidity.
Methodology:
-
Sample Preparation: Weigh three ~10 mg samples of this compound into separate, open glass vials. Prepare a fourth "Time Zero" sample and immediately dissolve it in anhydrous acetonitrile for HPLC analysis.
-
Stress Condition: Place the three open vials into a stability chamber maintained at 40°C and 75% relative humidity (RH). [3]3. Time Points: Remove one vial from the chamber at predetermined time points (e.g., 24h, 48h, 72h).
-
Analysis:
-
Immediately dissolve the contents of the removed vial in a known volume of anhydrous acetonitrile.
-
Analyze the "Time Zero" sample and all stressed samples by HPLC.
-
Monitor for a decrease in the peak area of the parent compound and a corresponding increase in the peak area of the degradation product (2-(tert-butylamino)acetic acid).
-
-
Confirmation: If possible, confirm the identity of the major degradant peak by comparing its retention time to a known standard of 2-(tert-butylamino)acetic acid or by using LC-MS to confirm the expected molecular weight. [3]
Conclusion
This compound is a high-value but environmentally sensitive reagent. Its integrity is directly threatened by moisture, with temperature and light accelerating its decline. For researchers, scientists, and drug development professionals, the message is unequivocal: successful utilization of this compound is entirely dependent on the rigorous exclusion of water and adherence to strict cold, dark, and inert storage and handling conditions. Implementing the protocols outlined in this guide is essential for preserving the reagent's purity, ensuring experimental reproducibility, and ultimately enabling its successful application in the synthesis of next-generation therapeutics.
References
-
2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024, April 9). ChemBK. Retrieved January 1, 2026, from [Link]
-
2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. (n.d.). Srini Chem. Retrieved January 1, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
N-(Tert-Butyl)-2-Chloroacetamide. (2024, April 9). ChemBK. Retrieved January 1, 2026, from [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]
-
Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]
-
Exploring this compound: A Key Tigecycline Intermediate. (n.d.). LinkedIn. Retrieved January 1, 2026, from [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. Retrieved January 1, 2026, from [Link]
- CN101450916B - Synthetic method of tigecycline. (n.d.). Google Patents.
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). IntechOpen. Retrieved January 1, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 6. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. merckmillipore.com [merckmillipore.com]
Navigating the Nomenclature: A Comprehensive Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride and Its Synonyms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis and drug development, precision in chemical nomenclature is paramount. The ability to identify a compound accurately through its various synonyms and identifiers is crucial for seamless research, procurement, and regulatory compliance. This guide provides a detailed exploration of 2-(Tert-butylamino)acetyl chloride hydrochloride, a key building block in medicinal chemistry. As a Senior Application Scientist, this document aims to deliver not just a list of names, but a deeper understanding of the compound's identity, properties, and applications, grounded in established scientific principles.
This molecule, identified by the CAS Number 915725-52-9, is a cornerstone intermediate, most notably in the synthesis of the broad-spectrum antibiotic, Tigecycline.[1][2][3] Its structure, featuring a reactive acetyl chloride moiety and a sterically hindering tert-butylamino group, makes it a versatile reagent in organic synthesis.[2][4] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[2] This guide will dissect its various synonyms, elucidate its chemical properties, and provide practical insights into its application.
Decoding the Identity: Synonyms and Chemical Identifiers
The multiplicity of names for a single chemical entity can often be a source of confusion. Each synonym, however, offers a slightly different perspective on the molecule's structure or its role in a particular synthetic context. Understanding these variations is key to navigating chemical literature and databases effectively.
Systematic and Common Synonyms
This compound is known by a variety of names, each emphasizing different structural features or its relationship to other chemical classes.[2][5] Below is a comprehensive table of its most common synonyms.
| Synonym | Rationale for Nomenclature |
| This compound | The primary and most descriptive IUPAC-style name, clearly indicating the substituent groups on the acetyl chloride backbone.[6] |
| Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | A formal, indexed name often found in chemical databases like CAS, specifying the hydrochloride salt ratio.[1][5][6] |
| N-tert-Butylglycine Acid Chloride Hydrochloride | This name highlights the compound's origin as a derivative of N-tert-butylglycine, an amino acid analog.[2][5] |
| tert-Butylglycinoyl chloride hydrochloride | A variation of the above, emphasizing the acyl chloride functionality ("-oyl chloride").[2][5] |
| Tigecycline Sidechain | A functional synonym that directly points to its primary application as a key intermediate in the synthesis of the antibiotic Tigecycline.[2][5][7] |
| 2-[(tert-Butyl)amino]acetyl chloride hydrochloride | A slight variation in punctuation of the primary name, commonly used in literature and supplier catalogs.[1][2][4][7] |
| N-(2-Chloro-2-oxoethyl)-2-methyl-2-propanaminium chloride | A more complex systematic name that treats the nitrogen as a quaternary ammonium salt.[2][5][7] |
Chemical Identifiers
Beyond synonyms, a set of unique identifiers ensures the unambiguous identification of this compound across different platforms and databases.
| Identifier | Value | Significance |
| CAS Number | 915725-52-9 | The universally recognized unique identifier assigned by the Chemical Abstracts Service.[1][2][4][5][7] |
| Molecular Formula | C6H13Cl2NO | Denotes the elemental composition of the molecule.[1][2][4][6] |
| Molecular Weight | 186.08 g/mol | The mass of one mole of the substance.[1][2][6] |
| InChI Key | DGVPZCIZHNTARH-UHFFFAOYSA-N | A standardized, unique structural identifier.[2][7] |
| EC Number | 618-771-2 | The European Community number for identification within European regulatory frameworks.[2] |
| PubChem CID | 53401011 | The unique identifier in the PubChem database.[6] |
Chemical Properties and Reactivity
This compound typically appears as a white to off-white crystalline powder.[1][8] Its chemical reactivity is dominated by the electrophilic acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and water.[2][4]
The presence of the bulky tert-butyl group provides significant steric hindrance around the nitrogen atom, which can influence the regioselectivity and stereoselectivity of its reactions.[2] The hydrochloride salt form not only enhances stability but also improves its solubility in polar solvents.[5]
Core Application: A Pivotal Intermediate in Drug Synthesis
The primary industrial and research application of this compound is as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][4]
Synthesis of Tigecycline
Tigecycline, a glycylcycline antibiotic, is a prime example of a drug synthesized using this intermediate.[1][3] The 2-(tert-butylamino)acetyl group is a key structural motif in the final drug molecule, responsible for overcoming certain mechanisms of antibiotic resistance.[2]
The synthesis generally involves the acylation of a minocycline derivative with this compound. The reaction is a nucleophilic acyl substitution where the amino group of the minocycline derivative attacks the carbonyl carbon of the acetyl chloride.
Figure 1: Simplified workflow for Tigecycline synthesis.
Other Potential Applications
Beyond its role in antibiotic synthesis, the versatile reactivity of this compound makes it a valuable building block in the synthesis of other complex organic molecules and peptidomimetics.[2][4] Its ability to introduce the tert-butylamino acetyl moiety can be exploited to modify the pharmacokinetic and pharmacodynamic properties of drug candidates, such as enhancing solubility and bioavailability.[2][4]
Experimental Protocol: Acylation using this compound
The following is a generalized, illustrative protocol for an acylation reaction. Note: This is a template and must be adapted and optimized for specific substrates and scales. Always consult the relevant safety data sheet (SDS) before handling this reagent.
Materials:
-
Substrate containing a primary or secondary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the amine-containing substrate and the tertiary amine base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. The base is crucial to neutralize the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermic nature of the acylation and minimize side reactions.
-
Reagent Addition: Slowly add a solution of this compound in the same anhydrous solvent to the cooled reaction mixture. The slow addition helps to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Figure 2: Step-by-step workflow for a typical acylation reaction.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][9] It is also irritating to the respiratory system.[8] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Store the compound in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1]
Conclusion
This compound is a chemical intermediate of significant importance in the pharmaceutical industry. A thorough understanding of its various synonyms and identifiers is fundamental for any researcher or professional working in this field. This guide has provided a comprehensive overview of its nomenclature, chemical properties, key applications, and safe handling procedures. By appreciating the nuances of its identity and reactivity, scientists can more effectively leverage this versatile building block in the development of novel therapeutics.
References
- Exploring this compound: A Key Tigecycline Intermediate. (n.d.).
- This compound | 915725-52-9 | Benchchem. (n.d.).
- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025, March 1).
- CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino] - CymitQuimica. (n.d.).
- 2-((tert-butyl)amino)acetyl chloride hydrochloride - ChemBK. (2024, April 9).
- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride 915725-52-9 wiki - Guidechem. (n.d.).
- 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications - Srini Chem. (n.d.).
- N-tert-Butyl-2-chloroacetamide: A Versatile Intermediate for Chemical Synthesis and Research - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- This compound | C6H13Cl2NO | CID 53401011 - PubChem. (n.d.).
- Exploring the Synthesis Potential of N-tert-Butyl-2-chloroacetamide. (n.d.).
- Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Buy 2-((tert-butyl)amino)acetyl chloride hydrochloride from Conier Chem&Pharma Limited. (n.d.).
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 6. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
2-(Tert-butylamino)acetyl chloride hydrochloride: A Technical Guide to Safe Handling and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary of Hazards & Core Principles
2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9) is a bifunctional reagent of significant value in pharmaceutical and organic synthesis, primarily serving as a key intermediate for introducing the N-tert-butyl glycinyl moiety.[1][2][3] Its utility, however, is matched by its inherent hazards. The molecule's reactivity is dictated by two key features: the acyl chloride group and the hydrochloride salt. The acyl chloride is highly susceptible to nucleophilic attack, especially by water, leading to vigorous and hazardous reactions. The hydrochloride portion contributes to its acidic and corrosive nature.
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in a mechanistic understanding of its reactivity. The core principle underpinning all protocols is the strict exclusion of moisture and other incompatible nucleophiles to prevent uncontrolled exothermic reactions and the release of corrosive hydrogen chloride gas.[4][5] Adherence to the protocols outlined herein is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.
Chemical & Physical Properties
Understanding the fundamental properties of a reagent is the first step in a thorough risk assessment. This compound is a white to off-white solid, often crystalline, with a pungent odor.[6][7] Its hydrochloride salt form generally improves stability and handling compared to the free base.[1][7]
| Property | Value | Source |
| CAS Number | 915725-52-9 | [2][6] |
| Molecular Formula | C₆H₁₃Cl₂NO | [8] |
| Molecular Weight | 186.08 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Odor | Pungent | [6] |
| Primary Hazards | Corrosive, Water-Reactive | [6][8] |
Core Reactivity & Hazards: A Mechanistic Approach
The hazardous nature of this compound stems directly from the high electrophilicity of the carbonyl carbon in the acyl chloride group.[1] This makes it an excellent acylating agent but also highly reactive toward common nucleophiles.
Hydrolysis: The Primary Hazard
The most significant and immediate hazard is its violent reaction with water.[4] Even atmospheric moisture is sufficient to initiate hydrolysis. This reaction is highly exothermic and produces two corrosive products: 2-(tert-butylamino)acetic acid and hydrogen chloride (HCl) gas.[1]
Reaction: C₆H₁₂ClNO·HCl + 2H₂O → (CH₃)₃CNHCH₂COOH·HCl + HCl(g) + Heat
The rapid generation of HCl gas in a sealed or poorly ventilated container can lead to a dangerous pressure buildup.[4][9] In an open environment, it creates a highly corrosive and toxic atmosphere that can cause severe respiratory tract, skin, and eye burns.[6][10]
Figure 1: Hydrolysis Reaction Hazards
Incompatibility with Other Nucleophiles
Beyond water, this reagent reacts vigorously with other protic solvents and nucleophiles.[4] Key incompatibilities include:
-
Alcohols: React to form esters and HCl gas.
-
Strong Bases (e.g., sodium hydroxide): Violent neutralization reactions.[4]
-
Oxidizing Agents: May lead to vigorous, potentially explosive reactions.[4][11]
Risk Assessment & Control Hierarchy
A systematic approach to safety involves a hierarchy of controls, from most to least effective.
Engineering Controls
Engineering controls are the first line of defense. All manipulations of this compound must be performed within a certified chemical fume hood to contain corrosive vapors and dust.[5][12] For particularly sensitive operations or when handling larger quantities, a glove box with an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection by rigorously excluding moisture.[13][14]
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this reagent is mandatory.
-
Training: All personnel must be trained on the specific hazards, the SOP, and emergency procedures before working with the compound.[5]
-
Designated Area: Clearly mark the area where this reagent is being used and restrict access.[12]
-
Secure Storage: Store in a dedicated, locked cabinet or desiccator that is clearly labeled as "Corrosive" and "Water-Reactive".[9][15]
Personal Protective Equipment (PPE)
PPE is the final barrier of protection and must be worn at all times when handling the compound.[16][17] The choice of PPE should be based on a thorough risk assessment of the specific procedure.[9][18]
| Body Part | Required PPE | Rationale & Specifications |
| Eyes/Face | Chemical safety goggles AND a face shield | Protects against splashes of the solid or its reaction products. Standard safety glasses are insufficient.[9][16][19] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Must be rated for resistance to both acids and organic chlorides. Inspect gloves for integrity before each use and replace immediately if contaminated.[16][18] |
| Body | Flame-resistant lab coat | Protects skin from accidental contact.[18] For larger-scale operations, a chemical-resistant apron is also required.[9][16] |
| Respiratory | Not required if handled in a fume hood | If there is a risk of exceeding exposure limits or in an emergency (e.g., large spill), a respirator with an appropriate acid gas cartridge is necessary.[18] |
Standard Operating Protocol: Lab-Scale Acylation Reaction
This protocol outlines a self-validating workflow for a typical laboratory-scale reaction. The causality behind each step is explained to reinforce safe practices.
Figure 2: Safe Handling Workflow
Step-by-Step Methodology
-
Preparation:
-
1.1 Don all required PPE as specified in the table above.
-
1.2 Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
1.3 Assemble all necessary glassware. Ensure it is scrupulously oven- or flame-dried to remove any traces of water. Cool under a stream of inert gas (nitrogen or argon).
-
1.4 Rationale: This prevents moisture from being present in the reaction apparatus.
-
1.5 Remove the reagent container from its storage location (e.g., -20°C freezer). Allow it to warm to ambient temperature inside a desiccator before opening.
-
1.6 Rationale: Opening a cold container will cause atmospheric moisture to condense on the solid, leading to immediate hydrolysis and degradation.[1]
-
-
Dispensing:
-
2.1 Perform all transfers inside the fume hood.
-
2.2 Briefly remove the container lid and weigh the required amount of the solid quickly. Minimize the time the container is open to the atmosphere.
-
2.3 Add the solid to the reaction vessel, preferably against a counterflow of inert gas.
-
2.4 Immediately and tightly reseal the reagent container, purge the headspace with inert gas if possible, and wrap the cap with paraffin film before returning to storage.
-
-
Reaction & Quenching:
-
3.1 Conduct the reaction under a positive pressure of inert gas.
-
3.2 Upon completion, any unreacted acyl chloride must be safely quenched. Never quench with water directly.
-
3.3 Slowly and carefully add the reaction mixture to a separate flask containing a suitable alcohol (like isopropanol) or a secondary amine, often with external cooling (ice bath).
-
3.4 Rationale: Alcohols and amines react in a more controlled manner than water. The process is still exothermic and will generate HCl, so slow addition and cooling are essential.
-
Storage & Incompatibility
Proper storage is crucial for maintaining the reagent's integrity and ensuring safety.
-
Conditions: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[5][15][20] Storage at -20°C is often recommended to minimize degradation.
-
Container: Keep the container tightly sealed at all times.[14][21] Use the original container, which is designed for this purpose.
-
Segregation: Store separately from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[9][11] The storage area should not have a drain or sewer access.[10]
Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
| Emergency Type | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[10][12] Remove contaminated clothing while flushing. Seek immediate medical attention.[10][22] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[10][12] Remove contact lenses if possible. Seek immediate medical attention.[10][22] |
| Inhalation | Move the affected person to fresh air immediately.[12][22] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting.[10][15] Rinse mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.[10] |
| Small Spill (<10g) | Restrict access to the area.[12] Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[4] Do NOT use water or combustible materials.[4] Scoop the mixture into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[4] |
| Large Spill | Evacuate the immediate area and alert others.[4] Activate the emergency response plan and contact the appropriate emergency personnel (e.g., EH&S, fire department).[12][23] |
Waste Disposal & Decontamination
All waste containing this compound or its reaction byproducts is considered hazardous waste.
-
Neutralization/Quenching: Carefully quench all reactive waste by slowly adding it to a stirred, cooled solution of a suitable alcohol (e.g., isopropanol).
-
Collection: Collect all quenched materials, spill cleanup debris, and empty containers in a designated, properly labeled hazardous waste container.[12] Do not mix with other waste streams.[21]
-
Disposal: Dispose of the waste through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[4][15]
-
Glassware Decontamination: Decontaminate glassware by rinsing with a suitable organic solvent, followed by the slow addition of an alcohol to quench any residue. Only after this procedure should glassware be washed with soap and water.
References
-
PubChem. This compound | C6H13Cl2NO | CID 53401011. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
-
INCHEM. ICSC 0210 - ACETYL CHLORIDE. [Link]
-
CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride. [Link]
-
Canada Safety Training. Examples of PPE for Dangerous Goods Classes. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
ChemBK. 2-((tert-butyl)amino)acetyl chloride hydrochloride. [Link]
-
OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
Chemsafe. 10 Tips Working Safely with corrosives. [Link]
-
Autech. 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
Sources
- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nj.gov [nj.gov]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 8. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 11. fishersci.com [fishersci.com]
- 12. wcu.edu [wcu.edu]
- 13. download.basf.com [download.basf.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. echemi.com [echemi.com]
- 16. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 17. blog.storemasta.com.au [blog.storemasta.com.au]
- 18. oshatrainingschool.com [oshatrainingschool.com]
- 19. chemsafe.ie [chemsafe.ie]
- 20. chemos.de [chemos.de]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. fishersci.com [fishersci.com]
- 23. Emergency Response Plan for Acyl Chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride
An In-depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Antibiotic Development
Introduction: A Solution to a Growing Threat
The story of 2-(tert-butylamino)acetyl chloride hydrochloride is not one of serendipitous discovery in a flask, but of targeted chemical design to combat a pressing global health crisis: antibiotic resistance. Its emergence is intrinsically linked to the development of the glycylcycline class of antibiotics in the early 1990s.[1] As bacteria increasingly developed resistance to traditional tetracycline antibiotics, researchers sought to create new analogues that could overcome these defense mechanisms, such as efflux pumps and ribosomal protection.[1] This necessity was the mother of invention for a new generation of life-saving drugs, and with it, the specialized chemical building blocks required for their synthesis.
At the forefront of this new class of antibiotics is Tigecycline, a potent agent effective against a broad spectrum of resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The unique chemical structure of Tigecycline, specifically its 9-t-butylglycylamido side chain, is crucial to its enhanced efficacy.[4] The synthesis of this critical side chain required a reliable and reactive precursor, a role perfectly filled by this compound. Thus, the discovery and history of this compound are inseparable from the development of Tigecycline and the broader fight against antimicrobial resistance.
Physicochemical Properties and Identification
| Property | Value | Source |
| CAS Number | 915725-52-9 | [5] |
| Molecular Formula | C₆H₁₃Cl₂NO | [5] |
| Molecular Weight | 186.08 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Purity | Typically ≥99% | [5] |
The Synthetic Pathway: From Amine to Acyl Chloride
The synthesis of this compound is a multi-step process that begins with the N-acylation of tert-butylamine. This is a foundational reaction in organic chemistry, and various methods have been developed over the years for the acylation of amines.[6] In the context of producing this specific pharmaceutical intermediate, the process is optimized for high yield and purity.
The general synthetic route can be visualized as a two-stage process: the formation of the N-tert-butyl chloroacetamide intermediate, followed by its conversion to the hydrochloride salt of the acyl chloride.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Synthesis
The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound.
Part 1: Synthesis of N-tert-Butyl-2-chloroacetamide
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of tert-butylamine in a suitable aprotic solvent (e.g., dichloromethane or toluene). The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the stirred solution of tert-butylamine via the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic, and cooling is crucial to prevent side reactions.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove any unreacted tert-butylamine, and finally with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate.
-
Isolation of Intermediate: The solvent is removed under reduced pressure to yield crude N-tert-butyl-2-chloroacetamide, which can be further purified by recrystallization or column chromatography.
Part 2: Conversion to this compound
-
Reaction with a Chlorinating Agent: The purified N-tert-butyl-2-chloroacetamide is dissolved in an inert solvent (e.g., dichloromethane) and treated with a chlorinating agent such as thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.
-
Reaction Conditions: The reaction is typically carried out at room temperature and stirred until the evolution of gas ceases, indicating the completion of the reaction.
-
Isolation of the Final Product: The solvent and any excess chlorinating agent are removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. The solid product, this compound, is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
The Critical Application: Synthesis of Tigecycline
The primary and most significant application of this compound is as a key intermediate in the synthesis of the antibiotic Tigecycline.[7] In the final stages of the Tigecycline synthesis, 9-aminominocycline hydrochloride is reacted with this compound to form the crucial glycylamido side chain at the C9 position of the minocycline core.[7]
Caption: The role of this compound in Tigecycline synthesis.
This acylation reaction is a testament to the importance of carefully designed chemical intermediates in the synthesis of complex pharmaceutical molecules. The reactivity of the acyl chloride group in this compound allows for the efficient formation of the amide bond with the amino group of the minocycline derivative, leading to the final antibiotic product.
Conclusion: An Unsung Hero in the Fight Against Antibiotic Resistance
While not a therapeutic agent itself, this compound is a pivotal molecule in the field of medicinal chemistry. Its history is a clear example of how the challenges of drug development, specifically the need to overcome antibiotic resistance, drive innovation in synthetic organic chemistry. The development of this key intermediate enabled the successful synthesis of Tigecycline, providing clinicians with a vital tool against multi-drug resistant bacteria. As the threat of antibiotic resistance continues to evolve, the principles of targeted synthesis and the development of novel chemical building blocks, exemplified by the story of this compound, will remain at the forefront of pharmaceutical research and development.
References
-
Case studies in current drug development: 'glycylcyclines'. PubMed, [Link].
-
Glycylcycline. Wikipedia, [Link].
-
Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics. PubMed Central, [Link].
-
Tigecycline: A igecycline - A novel glycylcycline antibiotic. SciSpace, [Link].
-
Study on synthesis of tigecycline. ResearchGate, [Link].
-
Chloroacetyl chloride. ChemBK, [Link].
-
Chloroacetyl chloride. Wikipedia, [Link].
-
N-acylation during the addition of carboxylic acids to N-tert-Butylacylketenimines and the use of the reagent N-tert-Butyl-5-methylisoxazolium Perchlorate for Peptide Synthesis. PubMed, [Link].
-
The Crucial Role of Chloroacetyl Chloride in Pharmaceutical Manufacturing. Ningbo Inno Pharmchem Co.,Ltd., [Link].
-
Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed, [Link].
-
Chloroacetyl chloride – Knowledge and References. Taylor & Francis, [Link].
- Tigecycline and methods of preparing intermediates.
- An improved process for the preparation of Tigecycline intermediate.
- Synthetic method of tigecycline.
-
N-Acylation Reactions of Amines. ResearchGate, [Link].
-
Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization and In Vitro Pharmacological Evaluation. Bentham Science, [Link].
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing), [Link].
- Synthesis method of tert-butyl chloroacetate.
-
Synthesis of N-substituted chloroacetamides. ResearchGate, [Link].
- Preparation of chloroacetamide.
-
Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. University of Copenhagen, [Link].
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate, [Link].
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, [Link].
Sources
- 1. Glycylcycline - Wikipedia [en.wikipedia.org]
- 2. Case studies in current drug development: 'glycylcyclines' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Amide Synthesis using 2-(Tert-butylamino)acetyl chloride hydrochloride
Introduction: The Strategic Importance of N-Substituted Glycinamides
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, polymers, and a vast array of pharmaceuticals. Among the diverse methodologies for amide bond construction, the acylation of amines with acyl chlorides remains a robust and highly efficient strategy due to its rapid reaction kinetics and generally high yields.[1][2] This guide focuses on a specialized acylating agent, 2-(tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9), a key intermediate in the synthesis of complex molecules, most notably the broad-spectrum antibiotic Tigecycline.[3][4]
The presence of the N-tert-butyl group imparts unique properties to the resulting amide products, such as increased lipophilicity and metabolic stability, which are often desirable in drug development.[1] However, the steric bulk of the tert-butyl group and the bifunctional nature of the reagent (containing both a reactive acyl chloride and a secondary amine) necessitate carefully controlled reaction conditions to achieve optimal outcomes. These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, safety considerations, and practical insights for researchers employing this versatile building block.
Chemical Properties and Reactivity
This compound is a white to off-white crystalline solid.[3][5] The hydrochloride salt form enhances the compound's stability and handling properties.[1] The molecule's reactivity is dominated by the highly electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with primary and secondary amines to form the corresponding N-substituted 2-(tert-butylamino)acetamides.[6]
The reaction is exothermic and liberates hydrochloric acid (HCl) as a byproduct.[] The in-situ generated HCl will protonate any available basic species, including the starting amine, which would render it non-nucleophilic. Therefore, the inclusion of a base is crucial to neutralize the HCl and drive the reaction to completion.[2]
Reaction Mechanism: A Nucleophilic Acyl Substitution
The synthesis of amides from this compound proceeds via a classic nucleophilic addition-elimination mechanism.[8]
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
Step 3: Deprotonation The resulting protonated amide is deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and the hydrochloride salt of the base.
Sources
Application Notes and Protocols for 2-(Tert-butylamino)acetyl chloride hydrochloride as an Acylating Agent
Introduction: A Modern Reagent for Complex Syntheses
In the landscape of modern organic synthesis, the demand for versatile and efficient reagents is paramount. 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9) has emerged as a significant chemical intermediate, valued for its role in constructing complex molecular architectures, particularly within the pharmaceutical industry.[1][2] This bifunctional molecule, featuring a reactive acyl chloride and a sterically hindered secondary amine, offers a unique tool for introducing the N-tert-butylglycinoyl moiety into a wide range of substrates.
This guide provides an in-depth exploration of this compound as an acylating agent. We will delve into the mechanistic principles governing its reactivity, showcase its diverse applications, and provide detailed, field-proven protocols for its use. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. The hydrochloride salt form of 2-(tert-butylamino)acetyl chloride enhances its stability and simplifies handling compared to the free base.[3][4]
| Property | Value | Source(s) |
| CAS Number | 915725-52-9 | [1] |
| Molecular Formula | C₆H₁₃Cl₂NO | [1][5] |
| Molecular Weight | 186.08 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Synonyms | N-tert-Butylglycine acid chloride hydrochloride, Tigecycline Sidechain | [3][4][6] |
| Purity (Typical) | ≥98% - 99% | [1][2][7] |
| Stability | The hydrochloride salt is stable under cool, dry conditions. The compound is moisture-sensitive and reacts with water. | [8][9][10] |
The Chemistry of Acylation: Mechanism and Principles
Acylation is a fundamental transformation in organic chemistry involving the addition of an acyl group (R-C=O) to a molecule.[11] Acyl chlorides, like this compound, are among the most reactive and commonly used acylating agents due to the excellent leaving group ability of the chloride ion.[12]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile (such as an amine, alcohol, or thiol), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the new acylated product along with hydrochloric acid (HCl) as a byproduct.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
A crucial aspect of this reaction is the liberation of HCl. This acidic byproduct can protonate the starting nucleophile or the product, rendering it unreactive. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is almost always required to scavenge the HCl, driving the reaction to completion.[13][14]
Core Applications in Research and Development
The unique structure of this compound makes it a valuable building block in several areas of chemical synthesis.
Pharmaceutical Synthesis
The primary application of this reagent is as a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][6][7]
-
Tigecycline Synthesis : It is most famously known as an essential building block for the antibiotic Tigecycline, where it is used to form the critical glycylamido side chain responsible for the drug's broad-spectrum activity against resistant bacteria.[2][7]
-
Peptidomimetics : Its structure, derived from the amino acid glycine, makes it an ideal precursor for synthesizing peptidomimetics. These compounds mimic peptides but have improved stability and bioavailability, and have been investigated for applications such as antiviral agents against SARS-CoV-2 proteases.[1]
-
Beta-Blockers : The tert-butylamino group is a common feature in many beta-blocker drugs used to manage cardiovascular conditions.[15][16][17] This reagent provides a direct route to incorporate a related structural motif.
Versatile Organic Building Block
Beyond specific drug targets, it serves as a general-purpose building block.[7] The introduction of the N-tert-butylglycinoyl group can modify the properties of a parent molecule. The bulky tert-butyl group can enhance solubility in organic solvents and impart steric hindrance, which can be useful for directing subsequent reactions or influencing biological interactions.[1][3]
Materials Science
The reagent also finds use in polymer and materials chemistry. For example, it has been used in the synthesis of diblock copolymers, which can be grafted onto nanoparticles for applications in drug delivery systems.[1]
Experimental Protocols and Methodologies
The following protocols are designed to be robust and reproducible. It is imperative that all manipulations are performed under anhydrous conditions in a well-ventilated fume hood, as the reagent is highly sensitive to moisture and corrosive.[4][5][6]
Protocol 1: General N-Acylation of a Primary or Secondary Amine
This protocol details the procedure for forming an amide bond between this compound and a substrate amine.
Caption: Workflow for N-Acylation Protocol.
Materials:
-
Substrate amine (primary or secondary)
-
This compound
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Materials for workup (separatory funnel, drying agent) and purification (silica gel, solvents)
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate amine (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition : Add the base (e.g., TEA, 2.1-2.2 equivalents). One equivalent is required to neutralize the hydrochloride salt of the reagent, and another to scavenge the HCl produced during the reaction. Stir the solution for 5-10 minutes.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and minimize side reactions.[3]
-
Reagent Addition : Slowly add this compound (1.05-1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup :
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers and wash sequentially with dilute HCl (e.g., 1 M), saturated aqueous NaHCO₃ solution, and finally with brine.
-
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: General O-Acylation of an Alcohol
This protocol details the formation of an ester bond. The acylation of alcohols is often slower than that of amines and may require a catalyst.
Materials:
-
Substrate alcohol (primary, secondary, or phenol)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Inert gas supply and standard laboratory equipment as in Protocol 1
Procedure:
-
Reaction Setup : In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), the base (e.g., Pyridine or TEA, 2.2 equivalents), and a catalytic amount of DMAP (0.05-0.1 equivalents) in anhydrous DCM.
-
Cooling : Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition : Add this compound (1.1-1.2 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion, as monitored by TLC (typically 4-24 hours). For less reactive alcohols, gentle heating (e.g., 40 °C) may be required.
-
Workup and Purification : The workup and purification steps are identical to those described in Protocol 1 for N-acylation.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous nature.
| Hazard Category | Description and Precautionary Statements |
| GHS Classification | Danger : H314 - Causes severe skin burns and eye damage.[5][18] |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and eye/face protection (safety goggles and face shield).[6][10][18] |
| Handling | Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[6][18] Keep away from water and moisture, as it reacts violently.[10] Use non-sparking tools and prevent electrostatic discharge.[18] |
| Storage | Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[9] Store away from incompatible materials such as water, alcohols, and strong bases. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18] |
Conclusion
This compound is a highly effective and versatile acylating agent with significant applications in pharmaceutical and materials synthesis. Its utility is defined by the reactive acyl chloride functionality, which allows for the efficient formation of amide and ester bonds, and the presence of the N-tert-butyl group, which can confer desirable properties to the target molecules. While its reactivity and moisture sensitivity demand careful handling, the protocols outlined in this guide provide a robust framework for its successful application. By understanding its chemical principles and adhering to proper experimental and safety procedures, researchers can effectively harness this reagent to advance their synthetic objectives.
References
- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025). Global Pharma Search.
- Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry.
- Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. (2025). Chemistry - An Asian Journal.
- Exploring 2-(tert-Butylamino)
- 2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024). ChemBK.
- This compound | 915725-52-9. Benchchem.
- This compound | C6H13Cl2NO | CID 53401011. PubChem.
- Reliable Manufacturer & Supplier of 2-(tert-Butylamino)
- 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7)
- Acyl
- Acylation Overview, Mechanism & Agents. Study.com.
- α-Keto Acids: Acylating Agents in Organic Synthesis. (2019). Chemical Reviews.
- Synthesis and Beta-Adrenergic Blocking Activity of New Aliph
- CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]. CymitQuimica.
- 2-(tert-Butylamino)
- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride 915725-52-9 wiki. Guidechem.
- Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine deriv
- A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
- Buy 2-((tert-butyl)amino)acetyl chloride hydrochloride from Conier Chem&Pharma Limited. LookChem.
- Friedel-Crafts Alkylation and Acyl
- SAFETY D
- SAFETY D
- What is the Acyl
- Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015). TÜBİTAK Academic Journals.
- Friedel–Crafts Acyl
- (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). (2025).
- Application Notes and Protocols for the Acetyl
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
- A review on synthetic strategies of N-acylation of amines. (2011). Der Pharma Chemica.
- Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 5. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. srinichem.com [srinichem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 12. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Synthesis and beta-adrenergic blocking activity of new aliphatic and alicyclic oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmedchem.com [jmedchem.com]
- 18. echemi.com [echemi.com]
Application Notes & Protocol: N-Acylation with 2-(Tert-butylamino)acetyl chloride hydrochloride
Abstract: This document provides a comprehensive guide for researchers on the N-acylation of primary and secondary amines using 2-(tert-butylamino)acetyl chloride hydrochloride. This protocol delves into the underlying reaction principles, offers a detailed step-by-step experimental procedure, and includes essential safety, characterization, and troubleshooting information. The methodology is designed to be robust and adaptable for applications in pharmaceutical research, peptidomimetic synthesis, and broader organic chemistry.
Introduction and Scientific Principles
N-acylation is a cornerstone transformation in organic synthesis, responsible for the formation of the ubiquitous amide bond which is fundamental to peptides, pharmaceuticals, and advanced materials.[1][2] The reaction detailed herein utilizes this compound, a versatile bifunctional reagent.
Reagent Overview:
-
Chemical Structure: The reagent is the hydrochloride salt of an N-substituted glycine derivative. The acyl chloride moiety (-COCl) provides high reactivity for acylation.[3][4]
-
Tert-butyl Group: The bulky tert-butyl group provides significant steric hindrance, which can influence the conformation and properties of the final product.[5] It also enhances solubility in organic solvents.
-
Hydrochloride Salt: The reagent is supplied as a stable hydrochloride salt.[5][6] This enhances its shelf-life and handling properties compared to the free base, which would be prone to self-reaction. A key consideration, therefore, is the necessity of a base in the reaction to neutralize both the salt and the HCl generated during the acylation.
This reagent is a valuable building block, notably used as an intermediate in the synthesis of advanced antibiotics like Tigecycline and in the construction of complex molecular scaffolds for drug discovery.[5][7]
The Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[8][9][10][11]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine attacks the electrophilic carbonyl carbon of the acyl chloride.[10][11]
-
Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[8][12]
-
Elimination of Leaving Group: The carbon-oxygen double bond reforms, expelling the chloride ion (Cl⁻), a good leaving group.
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral amide product and a protonated base.
dot digraph "N-Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 1. Nucleophilic Addition-Elimination Mechanism.", fontname="Arial", fontsize=10];
The Role of the Base: Schotten-Baumann Conditions
The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[13] This acid will react with the unreacted starting amine to form an unreactive ammonium salt, effectively halting the reaction and reducing the yield.
To overcome this, the reaction is typically performed under Schotten-Baumann conditions , which involve the addition of a base to neutralize the HCl as it is formed.[13][14][15] For this specific protocol, at least two equivalents of base are required:
-
First Equivalent: To neutralize the hydrochloride of the reagent, 2-(tert-butylamino)acetyl chloride·HCl, liberating the free acyl chloride.
-
Second Equivalent: To scavenge the HCl produced during the acylation of the substrate amine.
A slight excess of base (e.g., 2.1-2.5 equivalents) is often recommended to ensure the reaction goes to completion.
Safety and Handling
WARNING: Acyl chlorides are corrosive, lachrymatory, and react violently with water and other protic solvents. This compound is irritating to the skin, eyes, and respiratory system.[6][16]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[17][18]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Reagent Handling: Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3][18] Use dry glassware and anhydrous solvents.
-
Waste Disposal: Quench any unreacted acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal in a designated halogenated organic waste container.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of a generic primary amine. Molar equivalents should be adjusted based on the specific substrate.
Materials and Equipment
| Reagents & Materials | Equipment |
| Amine Substrate | Three-neck round-bottom flask with stir bar |
| 2-(Tert-butylamino)acetyl chloride HCl | Septa and nitrogen/argon inlet |
| Triethylamine (Et₃N) or DIPEA (distilled) | Addition funnel or syringe pump |
| Anhydrous Dichloromethane (DCM) | Magnetic stir plate and ice-water bath |
| Saturated aq. NaHCO₃ solution | Rotary evaporator |
| Brine (Saturated aq. NaCl solution) | Glassware for extraction and work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | TLC plates (silica gel) and chamber |
| Solvents for chromatography (e.g., Hexanes/EtOAc) | Column chromatography setup |
Step-by-Step Procedure
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Fig 2. General workflow for N-acylation protocol.", fontname="Arial", fontsize=10];
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum.
-
Substrate Preparation: In the flask, dissolve the amine substrate (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Causality: Anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride.[3] The base is added now to be available immediately to neutralize the generated HCl.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Causality: The acylation reaction is exothermic. Cooling prevents side reactions and potential degradation of the starting materials or product.[5]
-
-
Acyl Chloride Addition: In a separate dry vial, prepare a slurry of this compound (1.1 eq) in a small amount of anhydrous DCM. Add this slurry dropwise to the cooled, stirring amine solution over 15-30 minutes using a syringe.
-
Causality: Slow addition is crucial to control the reaction's exothermicity and to prevent localized high concentrations of the reactive acyl chloride, which could lead to side product formation.
-
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: a. Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[19]
-
Causality: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any remaining acidic species. The brine wash helps to remove residual water from the organic layer. c. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Example Stoichiometry Calculation
| Reagent | Formula | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| Aniline (Substrate) | C₆H₇N | 93.13 | 1.0 | 5.0 | 466 mg |
| 2-(t-Bu-amino)acetyl Cl·HCl | C₆H₁₃Cl₂NO | 186.08 | 1.1 | 5.5 | 1.02 g |
| Triethylamine (Base) | C₆H₁₅N | 101.19 | 2.2 | 11.0 | 1.53 mL |
| Anhydrous DCM (Solvent) | CH₂Cl₂ | 84.93 | - | - | 25 mL |
Product Characterization
Verifying the identity and purity of the final product is a critical step.
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation. Expect to see:
-
The disappearance of the N-H signal from the primary/secondary amine starting material.
-
The appearance of a new amide N-H signal (often a broad singlet).
-
A characteristic singlet integrating to 9 protons for the tert-butyl group, typically around 1.3-1.4 ppm.
-
A new singlet integrating to 2 protons for the methylene (-CH₂-) group adjacent to the new amide carbonyl.
-
-
FTIR Spectroscopy: Look for characteristic absorption bands:
-
A strong C=O stretch for the amide carbonyl, typically in the range of 1630-1680 cm⁻¹.
-
An N-H stretch for the amide, usually around 3300 cm⁻¹.
-
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight of the synthesized compound, matching the expected molecular formula.[7]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Poor quality amine substrate. | 1. Use fresh acyl chloride; ensure anhydrous conditions.2. Use at least 2.2 equivalents of a dry, non-nucleophilic base.3. Purify the starting amine before the reaction. |
| Starting Amine Remains | 1. Insufficient acyl chloride.2. Reaction time too short. | 1. Use a slight excess (1.1-1.2 eq) of the acyl chloride.2. Allow the reaction to run longer, monitoring by TLC. |
| Multiple Products | 1. Reaction temperature too high.2. Diacylation of a primary amine. | 1. Maintain cooling at 0°C during addition.2. Use a larger excess of the primary amine substrate relative to the acyl chloride. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
References
-
Explaining the reaction between acyl chlorides and amines - addition / elimination . Chemguide. [Link]
-
2-((tert-butyl)amino)acetyl chloride hydrochloride - Introduction . ChemBK. [Link]
-
reaction between acyl chlorides and amines - addition / elimination . Chemguide. [Link]
-
Schotten-Baumann Reaction . Organic Chemistry Portal. [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes . Save My Exams. [Link]
-
reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides . Doc Brown's Chemistry. [Link]
-
Acyl chloride - Wikipedia . Wikipedia. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids . American Journal of Applied Science and Technology. [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction . Royal Society of Chemistry. [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . National Institutes of Health. [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives . MDPI. [Link]
-
reaction of enamines and acid chlorides . YouTube. [Link]
-
Schotten–Baumann reaction . Grokipedia. [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis . Chem-Station. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps. [Link]
-
Western Carolina University Standard Operating Procedure for the use of Acetyl chloride . Western Carolina University. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . Organic Syntheses. [Link]
-
Overview of Acylation Reactions and Acyl Chlorides . YouTube. [Link]
- Methods for the acylation of amine compounds.
-
Acylation of N-Aryl systems using acyl chlorides . Reddit. [Link]
-
N-Acylation Reactions of Amines . ResearchGate. [Link]
-
REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS . International Journal of ChemTech Research. [Link]
-
Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines . Royal Society of Chemistry. [Link]
-
N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination . National Institutes of Health. [Link]
-
Synthesis of N‐(2‐(tert‐Butylamino)‐2‐oxoethyl)‐2,2‐dichloro‐N‐aryl(alkyl)acetamides as Anticancer Agents: Molecular Modeling and Biological Evaluations . ResearchGate. [Link]
-
Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication . National Institutes of Health. [Link]
-
A Review on Amide Synthesis Using Acid Chloride as an Intermediate . Scholars Research Library. [Link]
- Synthetic method of tigecycline.
-
Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids . PubMed. [Link]
-
The role of protein acetylation in carcinogenesis and targeted drug discovery . PubMed. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS . Journal of Chemical Technology and Metallurgy. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization . YouTube. [Link]
-
Recent Advances in Synthetic Routes to Azacycles . MDPI. [Link]
-
Acetylation of drug molecules having amino group . ResearchGate. [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group . SpringerLink. [Link]
-
Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin . JACS Directory. [Link]
-
Friedel Crafts Acylation Lab Report . IPL.org. [Link]
-
Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides . MDPI. [Link]
-
Application Of Tetralinylamines As Carboxamide Protecting Groups In Peptide Synthesis . University of Nairobi. [Link]
-
Synthesis and NMR spectroscopic studies of novel N-Acetyl-3-hydrazonoalkyl tetramic acids . ARKIVOC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 6. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 7. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 12. assets-global.website-files.com [assets-global.website-files.com]
- 13. Schotten-Baumann Reaction [organic-chemistry.org]
- 14. nvpublicationhouse.com [nvpublicationhouse.com]
- 15. grokipedia.com [grokipedia.com]
- 16. chembk.com [chembk.com]
- 17. fishersci.com [fishersci.com]
- 18. wcu.edu [wcu.edu]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 2-(Tert-butylamino)acetyl chloride hydrochloride in Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(tert-butylamino)acetyl chloride hydrochloride in peptide synthesis. We delve into the reagent's chemical properties, mechanistic action, and strategic advantages, offering detailed, field-proven protocols for both solution-phase and solid-phase synthesis. This guide emphasizes safety, experimental design, and troubleshooting to ensure reliable and reproducible outcomes.
Introduction: A Specialized Reagent for N-Substituted Glycine Moieties
This compound (CAS No. 915725-52-9) is a specialized acylating agent primarily utilized for the introduction of the N-tert-butylglycyl moiety into peptide chains.[1][2] Its structure is uniquely suited for this purpose, featuring a highly reactive acetyl chloride group for efficient amide bond formation and a sterically bulky tert-butyl group that influences reaction pathways and provides specific structural characteristics to the final peptide.[3][4] The compound is supplied as a hydrochloride salt, which significantly enhances its stability and simplifies handling compared to the free base form.[3][5]
Its most notable application is as a critical intermediate in the synthesis of advanced pharmaceuticals, including the glycylcycline antibiotic Tigecycline, where it forms a key part of the molecule's structure.[3][4] Understanding its reactivity and proper handling is paramount for its successful application in complex synthetic workflows.
Reagent Profile and Chemical Properties
A thorough understanding of the reagent's physicochemical properties is essential for designing robust synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 915725-52-9 | [1][4][6] |
| Molecular Formula | C6H13Cl2NO | [3][4][7] |
| Molecular Weight | 186.08 g/mol | [3][7] |
| Appearance | White to off-white crystalline powder | [4][5][6] |
| Purity Standard | Typically ≥98% or ≥99% | [1][4] |
| Key Synonyms | N-tert-Butylglycyl chloride hydrochloride; t-Butylaminoacetyl chloride HCl | [7][8] |
| Stability | Stable under dry, inert conditions. Highly sensitive to moisture. | [5] |
The Chemistry of Acylation: Mechanism of Action
The utility of this compound in peptide synthesis stems from its function as a potent acylating agent. The core reaction is a nucleophilic acyl substitution.
Causality of the Reaction: The carbon atom of the acetyl chloride group (-C(O)Cl) is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent target for nucleophilic attack by the primary or secondary amine of an amino acid or a resin-bound peptide. The reaction proceeds efficiently to form a stable amide (peptide) bond. The hydrochloride salt must be neutralized in situ using a non-nucleophilic base to free the secondary amine for the subsequent acylation of the target substrate.
Diagram: Mechanism of Peptide Bond Formation
Caption: Nucleophilic attack by the peptide's N-terminal amine on the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocols: Harnessing the Reagent
Success with this reagent requires meticulous attention to anhydrous conditions and safety protocols due to its corrosive and moisture-sensitive nature.
Mandatory Safety and Handling
WARNING: this compound is classified as corrosive and causes severe skin burns and eye damage.[6][7][8] It reacts with water to release corrosive HCl gas.
-
Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), and chemical splash goggles with a face shield.[6][8]
-
Handling Conditions: Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use oven-dried glassware and anhydrous solvents.
-
Spill & First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] For inhalation, move to fresh air.[8][9]
Protocol 1: Solution-Phase Coupling to an Amino Acid Ester
This protocol details the coupling of the N-tert-butylglycyl moiety to a free amine, exemplified by an amino acid ester.
Objective: To synthesize N-(tert-butylglycyl)-L-Alanine methyl ester.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add DIEA (2.2 eq) dropwise to neutralize the hydrochloride salt of the alanine ester and the reagent to be added. Stir for 15 minutes.
-
Reagent Addition: In a separate flask, suspend this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this slurry portion-wise to the reaction mixture at 0 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes the incorporation of the N-tert-butylglycyl group onto a peptide chain anchored to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is chosen for its acid lability, allowing for cleavage of the final peptide with a C-terminal carboxylic acid under mild acidic conditions.[10][11]
Objective: To couple N-tert-butylglycine to a resin-bound peptide (e.g., H-Gly-Phe-CTC Resin).
Procedure:
-
Resin Preparation: Place the peptide-bound 2-CTC resin in a suitable SPPS reaction vessel. Swell the resin in anhydrous DMF for 30-60 minutes.[10]
-
Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Activation: In a separate flask under nitrogen, suspend this compound (3.0 eq relative to resin loading) in anhydrous DCM.
-
Coupling Reaction: Add the reagent suspension to the swelled, deprotected resin. Immediately add DIEA (6.0 eq) to the reaction vessel. Agitate the mixture via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Washing: After the coupling is complete (confirm with a negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (5x), DCM (5x), and finally methanol (2x).
-
Drying: Dry the resin in vacuo.
-
Cleavage: To cleave the final peptide from the resin, treat the resin with a cleavage cocktail appropriate for 2-CTC resin and the peptide's side-chain protecting groups (e.g., a solution of 1-5% TFA in DCM).[12][13]
Diagram: General SPPS Workflow for Incorporation
Caption: Workflow for coupling this compound on solid phase.
Troubleshooting and Best Practices
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Moisture contamination hydrolyzing the acyl chloride. 2. Insufficient base (DIEA) to neutralize HCl. 3. Steric hindrance from the peptide sequence. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Operate under inert gas. 2. Use at least 2 equivalents of DIEA for solution phase, and 2 eq per eq of reagent in SPPS. 3. Increase reaction time or temperature (e.g., to 40 °C). |
| Multiple Side Products | 1. Incomplete deprotection of the N-terminus in SPPS. 2. Reaction with nucleophilic side chains (e.g., Lys, Orn). | 1. Extend deprotection time or use fresh piperidine solution. Confirm with Kaiser test. 2. Ensure all nucleophilic side chains are appropriately protected with orthogonal protecting groups. |
| Reagent Inactivity | Improper storage leading to gradual hydrolysis. | Store the reagent tightly sealed under an inert atmosphere, away from light and moisture, in a cool, dry place.[1] Consider re-validating the purity of old reagent stock. |
Conclusion
This compound is a highly effective, albeit specialized, reagent for the direct incorporation of an N-tert-butylglycyl unit in peptide synthesis. Its high reactivity necessitates stringent adherence to anhydrous and inert reaction conditions, as well as rigorous safety protocols. When handled correctly, it provides a reliable and efficient route for the synthesis of complex peptides and peptidomimetics, playing a crucial role in the development of novel therapeutics.
References
- Benchchem. (n.d.). This compound | 915725-52-9.
- Autech Scientific. (2025, March 1). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview.
- ChemBK. (2024, April 9). 2-((tert-butyl)amino)acetyl chloride hydrochloride.
- LookChem. (n.d.). Exploring this compound: A Key Tigecycline Intermediate.
- Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications.
- PubChem. (n.d.). This compound.
- Conier Chem&Pharma Limited. (n.d.). Buy 2-((tert-butyl)amino)acetyl chloride hydrochloride.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
- Guidechem. (n.d.). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride 915725-52-9 wiki.
- Fisher Scientific. (2009, December 22). SAFETY DATA SHEET - tert-Butylacetyl chloride.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ScienceDirect. (n.d.). Chemical synthesis of peptides: Conventional and novel routes.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- MDPI. (2020, January 5). Convergent Synthesis of Thioether Containing Peptides.
- UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from UCI Department of Chemistry website.
- GCW Gandhi Nagar Jammu. (n.d.). Peptides are amides formed by condensation....
- JACS Directory. (2016, November 13). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
- MDPI. (2023, September 8). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. srinichem.com [srinichem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. jacsdirectory.com [jacsdirectory.com]
- 11. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-(Tert-butylamino)acetyl Chloride Hydrochloride in Medicinal Chemistry
Foreword: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the efficiency and precision of synthetic routes are paramount. The ability to introduce specific pharmacophoric elements reliably is the cornerstone of rational drug design. 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9) has emerged as a reagent of significant interest, acting as a powerful and versatile building block for incorporating the N-tert-butylglycinamide moiety into complex molecules.[1] Its utility is not merely as a synthetic intermediate but as a strategic tool for enhancing molecular properties such as solubility, bioavailability, and target affinity.[1][2]
This guide provides an in-depth exploration of the applications of this reagent, moving beyond simple reaction schemes to elucidate the underlying chemical principles and strategic considerations. We will detail field-proven protocols for its use in the synthesis of cutting-edge antibiotics, antiviral agents, and explore its potential in creating selective beta-adrenergic agonists. Each protocol is presented as a self-validating system, with explanations for every choice of reagent, solvent, and condition, reflecting a deep understanding of both theoretical and practical chemistry.
Section 1: Core Chemical Properties and Reactivity Profile
This compound is a bifunctional compound. Its primary reactivity stems from the highly electrophilic acyl chloride group.[3] The tert-butyl group, on the other hand, is a critical structural feature that imparts unique properties to the final molecule, including steric bulk and lipophilicity.
-
The Acyl Chloride: This functional group is a highly activated carboxylic acid derivative, primed for nucleophilic acyl substitution. It readily reacts with a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols, to form stable amide, ester, and thioester bonds, respectively.[1][3] This high reactivity allows for reactions to proceed under mild conditions, often at room temperature or below.[4]
-
The N-tert-Butyl Group: The bulky tert-butyl substituent provides significant steric hindrance around the nitrogen atom.[5] In medicinal chemistry, this is often a desirable trait. It can shield the adjacent amide bond from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. Furthermore, in receptor-ligand interactions, the tert-butyl group can fit into specific hydrophobic pockets, enhancing binding affinity and selectivity, a principle notably exploited in beta-2 adrenergic agonists.[2][6]
-
The Hydrochloride Salt: The compound is supplied as a stable hydrochloride salt.[3] This protonation of the secondary amine serves two key purposes: it increases the compound's shelf-life by preventing intermolecular reactions or degradation, and it renders the compound as a free-flowing, weighable solid with improved handling characteristics compared to the corresponding free base.[3] During a reaction, this acidic proton must be neutralized by a base to liberate the nucleophilic amine substrate and to quench the HCl byproduct generated from the acylation.[7]
Fundamental Reaction Mechanism: Nucleophilic Acyl Substitution
The core utility of this compound is in forming amide bonds. This occurs via a classic nucleophilic addition-elimination mechanism, often referred to as the Schotten-Baumann reaction when conducted with an amine.[7][8]
Caption: General mechanism for amide formation.
Section 2: Application Protocol I - Synthesis of Glycylcycline Antibiotics (Tigecycline)
A primary and commercially significant application of this reagent is in the final synthetic step of Tigecycline, a broad-spectrum glycylcycline antibiotic used against multi-drug resistant bacteria.[9] The reagent is used to append the N-tert-butylglycylamido side chain onto the 9-amino position of the minocycline core, a modification crucial for its potent antibacterial activity.[10][11]
Protocol: Acylation of 9-Aminominocycline Hydrochloride
This protocol is adapted from methodologies described in the patent literature for the synthesis of Tigecycline.[10]
Objective: To synthesize Tigecycline by coupling 9-aminominocycline hydrochloride with this compound.
Materials:
-
9-Aminominocycline hydrochloride
-
This compound (1.0 - 1.1 equivalents)
-
Deionized Water (chilled)
-
Ammonia solution (e.g., 28% aq.) or other suitable base
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for Tigecycline synthesis.
Step-by-Step Procedure:
-
Dissolution: In a jacketed reaction vessel equipped with an overhead stirrer and temperature probe, dissolve 9-aminominocycline hydrochloride in chilled deionized water (approx. 10 mL per gram of substrate).
-
Cooling: Cool the resulting solution to an internal temperature of 0-5°C using a circulating chiller. Causality: This low temperature is critical to control the exothermic nature of the acylation and to minimize the rate of hydrolysis of the acyl chloride, which is a competing side reaction in an aqueous medium.[3]
-
Reagent Addition: Add this compound (1.05 eq.) to the stirred solution in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Maintain the reaction mixture at 0-5°C with vigorous stirring for 3 hours.[10]
-
Monitoring: (Optional but recommended) Monitor the reaction progress by HPLC until consumption of the 9-aminominocycline starting material is complete.
-
Quench & Neutralization: Once the reaction is complete, slowly add a pre-chilled aqueous ammonia solution to adjust the pH of the mixture to 7.0 - 7.5.[10] Causality: This step neutralizes all acidic species (including the hydrochloride salts) and converts the Tigecycline product to its free base form, rendering it soluble in organic solvents for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic extracts and wash with an equal volume of water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude Tigecycline as a yellow-to-orange solid, which can be purified by crystallization or chromatography.
| Parameter | Condition | Rationale |
| Solvent | Water | Solubilizes the hydrochloride salt starting materials. |
| Temperature | 0-5°C | Controls exothermicity, minimizes hydrolysis of the acyl chloride.[3] |
| Base (Workup) | Aqueous Ammonia | Neutralizes acid, converts product to free base for extraction.[10] |
| Extraction Solvent | Dichloromethane (DCM) | Good solubility for the free base product, immiscible with water. |
| Reaction Time | ~3 hours | Typical time for reaction completion at low temperature.[10] |
Section 3: Application Protocol II - Synthesis of Antiviral Peptidomimetics
The structural motif provided by this compound is valuable in the design of peptidomimetic inhibitors, particularly for viral proteases.[1] Peptidomimetics often feature non-natural amino acids or modified backbones to improve stability and cell permeability.[12] This reagent provides a rapid means of installing an N-terminal cap or an internal N-tert-butylglycine residue.
Protocol: General Amide Coupling for Peptidomimetic Synthesis
This protocol describes a general method for acylating a primary or secondary amine (representing a downstream amino acid ester or peptide fragment) in an aprotic organic solvent.
Objective: To form an amide bond between an amine nucleophile and this compound under anhydrous conditions.
Materials:
-
Amine substrate (e.g., H-Leu-OMe·HCl)
-
This compound (1.0 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for general amide coupling.
Step-by-Step Procedure:
-
Amine Preparation: To a flame-dried, N₂-purged flask, add the amine substrate (1.0 eq.). If it is a hydrochloride salt, it can be used directly. Add anhydrous DCM (approx. 20 mL per gram of amine).
-
Basification: Add the non-nucleophilic base (2.2 eq. of TEA or DIPEA). Causality: Two equivalents of base are required. The first equivalent neutralizes the hydrochloride salt of the amine substrate (if applicable), and the second is needed to quench the HCl generated during the acylation. An extra 0.1-0.2 eq. ensures the reaction medium remains basic.[7]
-
Cooling: Cool the stirred mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise via syringe to the cold amine mixture over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Workup: Quench the reaction by adding deionized water. Transfer to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove any remaining acidic species) and brine (to aid layer separation).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure amide.
Section 4: Prospective Application - Synthesis of Beta-2 Adrenergic Agonists
Many potent beta-2 adrenergic agonists, such as Salbutamol (Albuterol), feature a phenylethanolamine scaffold with a characteristic N-tert-butyl group.[13] This bulky group is known to confer selectivity for the β2 receptor over the β1 receptor, minimizing cardiac side effects.[2][6] While direct use of this compound in the synthesis of existing drugs may not be the most common route, it represents a highly viable building block for novel analogues. The following is a proposed, chemically sound route to illustrate its utility in this context.
Proposed Synthetic Pathway:
This pathway outlines the synthesis of a generic N-tert-butyl phenylethanolamine derivative.
Caption: Proposed synthesis of a β2-agonist scaffold.
Rationale:
-
Step 1: Acylation: A suitably protected aminophenone is acylated with this compound using the standard anhydrous conditions described in Section 3. This efficiently installs the entire N-tert-butylglycinamide side chain.
-
Step 2: Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is then used. This single step can achieve the simultaneous reduction of both the newly formed amide and the ketone on the aromatic ring to the corresponding amine and alcohol, respectively, directly yielding the target phenylethanolamine core structure.[14]
This strategic approach demonstrates how the reagent can be used to rapidly assemble key structural features of pharmacologically active molecules.
Section 5: Safety and Handling Protocol
This compound is a reactive and corrosive chemical and must be handled with appropriate care.[15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.
-
Moisture Sensitivity: As an acyl chloride, the compound is highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.[3] Always handle under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon) for reactions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water, alcohols, and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Wikipedia. (2023). Discovery and development of beta2 agonists. Retrieved from [Link]
- Google Patents. (2009). CN101450916B - Synthetic method of tigecycline.
-
Damalanka, V. C., et al. (2018). Synthesis and antiviral evaluation of novel peptidomimetics as Norovirus protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1536-1540. Retrieved from [Link]
- Google Patents. (2008). EP1888507A1 - Tigecycline and methods of preparation.
-
Gali, V., et al. (2022). Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease. ACS Medicinal Chemistry Letters, 13(7), 1144-1151. Retrieved from [Link]
-
ResearchGate. (2015). β-Adrenoceptor agonists and asthma - 100 Years of development. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ThaiJO. (2021). An overview of chemical synthesis of antiviral peptides. Retrieved from [Link]
-
PubMed. (1979). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Retrieved from [Link]
- Google Patents. (2014). CN104211617A - Preparation method of tigecycline.
-
PubMed. (2022). Medicinal chemistry insights into antiviral peptidomimetics. Retrieved from [Link]
- Google Patents. (2012). CN102391148B - Synthetic method for high-purity tigecycline.
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
RSC Publishing. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
ChemBK. (2024). 2-((tert-butyl)amino)acetyl chloride hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
NIH. (2017). β2-agonists. Retrieved from [Link]
-
YouTube. (2019). synthesis of amides from acid chlorides. Retrieved from [Link]
-
ResearchGate. (2000). Structure of some clinically important b-adrenoceptor agonists. Retrieved from [Link]
-
NIH. (2023). Beta-2 Agonists. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. Retrieved from [Link]
-
YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 10. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 11. EP1888507A1 - Tigecycline and methods of preparation - Google Patents [patents.google.com]
- 12. Medicinal chemistry insights into antiviral peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. chembk.com [chembk.com]
Application Note & Protocol: The Strategic Role of 2-(Tert-butylamino)acetyl Chloride Hydrochloride in the Synthesis of Tigecycline
For: Researchers, scientists, and drug development professionals in the field of antibiotic synthesis.
Introduction: The Imperative for Advanced Antibiotics and the Synthesis of Tigecycline
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Tigecycline, a glycylcycline antibiotic, represents a critical therapeutic option against a broad spectrum of these resistant pathogens.[1][2][3] Structurally, it is a derivative of minocycline, a semi-synthetic tetracycline, distinguished by a N-tert-butylglycylamido side chain at the C-9 position.[1][4] This modification is pivotal, enabling Tigecycline to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1][3]
The synthesis of Tigecycline is a multi-step process that hinges on the precise and efficient acylation of a 9-aminominocycline intermediate.[1][5][6] This crucial transformation is most effectively achieved using 2-(tert-butylamino)acetyl chloride hydrochloride (also known as N-tert-butylglycyl chloride hydrochloride).[6][7][8] This reagent serves as the electrophilic donor of the characteristic side chain, and its reactivity and handling are of paramount importance to the overall yield and purity of the final active pharmaceutical ingredient (API).[9][10]
This document provides a comprehensive guide to the application of this compound in Tigecycline synthesis, detailing the underlying chemical principles, a robust experimental protocol, and critical considerations for process optimization and safety.
The Synthetic Landscape: From Minocycline to Tigecycline
The conversion of minocycline to Tigecycline is a well-established synthetic route, yet one that demands careful control over reaction conditions to minimize impurity formation, particularly epimerization and oxidation by-products.[1][11] The overall pathway can be logically segmented into three core transformations:
-
Nitration: The process begins with the regioselective nitration of the minocycline backbone at the C-9 position. This electrophilic aromatic substitution is typically performed in a strong acid medium, such as concentrated sulfuric acid, at low temperatures to manage the reaction's exothermicity and prevent degradation of the sensitive tetracycline core.[1][5]
-
Reduction: The newly introduced nitro group is then reduced to a primary amine, yielding the key intermediate, 9-aminominocycline.[1][5] This step is often accomplished via catalytic hydrogenation.[1][7]
-
Acylation: The final and defining step is the acylation of the 9-amino group with the N-tert-butylglycyl moiety.[1][5] This is where this compound is introduced.
Figure 1: Overall synthesis pathway of Tigecycline from Minocycline.
The Acylation Step: A Mechanistic and Practical Deep Dive
The reaction between 9-aminominocycline and this compound is a nucleophilic acyl substitution. The amino group at the C-9 position of the minocycline derivative acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[9] The hydrochloride salt form of the reagent enhances its stability for storage and handling, though the free amine of the 9-aminominocycline must be available to initiate the reaction, necessitating careful pH control.[10]
There are two primary strategies for this acylation:
-
Direct Acylation: This is the most straightforward approach, where 9-aminominocycline is directly reacted with this compound.[6][8]
-
Two-Step Acylation via Chloroacetyl Intermediate: An alternative route involves first acylating 9-aminominocycline with chloroacetyl chloride, followed by a nucleophilic substitution of the chloride with tert-butylamine.[5][6][12]
While both methods are viable, direct acylation is often preferred for its process economy, reducing the number of synthetic steps. This guide will focus on the direct acylation protocol.
Critical Parameters for Successful Acylation
Successful and high-yielding acylation is contingent on the meticulous control of several experimental variables:
| Parameter | Recommended Range/Condition | Rationale & Expert Insights | Source(s) |
| Starting Material | 9-Aminominocycline Hydrochloride | The hydrochloride salt is often the isolated form after the reduction step. | [8] |
| Acylating Agent | This compound | Provides the necessary N-tert-butylglycyl moiety. | [8][9] |
| Solvent System | Dichloromethane, Acetonitrile/DMPU, Water | Solvent choice impacts solubility of reactants and reaction rate. Aqueous systems require careful pH control. | [5][7][8] |
| Temperature | 0°C to 5°C | Low temperature is crucial to control the reaction rate, minimize side reactions, and prevent degradation of the tetracycline core. | [2][5][8] |
| pH Control | Adjust to 7.2 - 8.3 for workup | The initial reaction is typically acidic. Post-reaction pH adjustment is critical for product isolation and to prevent acid-catalyzed degradation. | [5][7][8] |
| Reaction Time | ~3 hours | Monitored by HPLC to ensure completion and minimize impurity formation. | [5][8] |
Detailed Experimental Protocol: Direct Acylation
This protocol is a synthesized representation of established methodologies and should be adapted and optimized based on in-lab experimental findings.
Figure 2: Experimental workflow for the direct acylation of 9-aminominocycline.
Materials & Reagents:
-
9-Aminominocycline hydrochloride
-
This compound[13]
-
Dichloromethane (DCM), HPLC grade
-
Deionized Water
-
Ammonia solution (or other suitable base) for pH adjustment
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, dissolve 9-aminominocycline hydrochloride (1.0 eq) in deionized water (approx. 10-15 volumes).
-
Cooling: Begin agitation and cool the solution to between 0°C and 5°C using a circulating chiller.
-
Reagent Addition: Once the target temperature is stable, add this compound (approx. 1.0-1.2 eq) portion-wise over 15-30 minutes.[2][8] The key is to maintain the internal temperature below 5°C throughout the addition to mitigate potential side reactions.
-
Reaction: Stir the mixture vigorously at 0-5°C for approximately 3 hours.[8]
-
Monitoring: Monitor the reaction progress by HPLC. A typical method would use a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection around 250 nm.[14][15] The reaction is considered complete when the starting material is consumed to the desired level (e.g., <1%).
-
pH Adjustment & Workup: Once the reaction is complete, carefully adjust the pH of the reaction mixture to between 7.2 and 8.3 by the slow, dropwise addition of an ammonia solution, while maintaining the temperature below 10°C.[7][8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).[5][8]
-
Washing: Combine the organic layers and wash twice with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C to yield crude Tigecycline.[7]
Analytical Characterization and Purification
The crude product will likely contain unreacted starting materials, reagents, and process-related impurities, such as the C4-epimer of Tigecycline.[4][11]
-
Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary analytical tool for assessing the purity of the crude and final product.[14][16][17]
-
Structural Confirmation: Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the structure of the synthesized Tigecycline.[4][14]
-
Purification: While small-scale purifications can be achieved via preparative HPLC, large-scale manufacturing often relies on crystallization or other non-chromatographic methods to achieve the required purity standards due to the high cost and inefficiency of preparative chromatography for kilogram quantities.[1][11]
Safety and Handling Considerations
This compound is a corrosive substance that causes severe skin burns and eye damage.[13][18] It is also moisture-sensitive.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[13][19]
-
Handling: Use spark-proof tools and ensure equipment is properly grounded. Avoid creating dust.[13][19] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[19][20]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[13][19][20]
Conclusion
The acylation of 9-aminominocycline with this compound is a cornerstone of modern Tigecycline synthesis. A thorough understanding of the reaction mechanism, meticulous control over key parameters—especially temperature and pH—and stringent adherence to safety protocols are essential for the successful, efficient, and safe production of this vital antibiotic. The protocols and insights provided in this guide serve as a robust foundation for researchers and developers working to optimize and scale up the synthesis of Tigecycline, contributing to the ongoing fight against antimicrobial resistance.
References
- Google Patents. (n.d.). WO2009052152A2 - Tigecycline and methods of preparing intermediates.
- Google Patents. (n.d.). CN101450916B - Synthetic method of tigecycline.
- Google Patents. (n.d.). WO2010032219A1 - Process for the preparation of tigecycline.
-
ResearchGate. (2025). Study on synthesis of tigecycline. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review on Analytical Methods for Tigecycline Estimation from Its Bulk and Dosage Form. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2022029796A1 - An improved process for the preparation of Tigecycline intermediate....
- Google Patents. (n.d.). EP1888507A1 - Tigecycline and methods of preparation.
-
PubMed. (2023). A Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form. Retrieved from [Link]
-
PubMed. (2010). Tigecycline: a review of properties, applications, and analytical methods. Retrieved from [Link]
-
Quick Company. (n.d.). Methods Of Purifying Tigecycline. Retrieved from [Link]
- Google Patents. (n.d.). CN102276497A - Method for synthesizing tigecycline.
-
ResearchGate. (n.d.). (PDF) Stability indicating HPLC determination of Tigecycline in pharmaceutical dosage forms. Retrieved from [Link]
- Google Patents. (n.d.). WO2006130500A2 - Tigecycline and methods of preparing 9-aminominocycline.
Sources
- 1. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]
- 2. EP1888507A1 - Tigecycline and methods of preparation - Google Patents [patents.google.com]
- 3. Tigecycline: a review of properties, applications, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daicelpharmastandards.com [daicelpharmastandards.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]
- 7. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 8. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 9. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 10. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 11. Methods Of Purifying Tigecycline [quickcompany.in]
- 12. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Review on Analytical Methods for Tigecycline Estimation from Its Bulk and Dosage Form. (2023) | Bansi Rakholiya | 1 Citations [scispace.com]
- 17. A Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. lgcstandards.com [lgcstandards.com]
Reaction of 2-(Tert-butylamino)acetyl chloride hydrochloride with primary amines
Application Note & Protocol
Topic: Reaction of 2-(Tert-butylamino)acetyl chloride hydrochloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted 2-(tert-butylamino)acetamides through the reaction of this compound with primary amines. This reaction is a cornerstone in medicinal chemistry for creating scaffolds found in numerous pharmacologically active agents. We delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and offer insights into reaction optimization, characterization, and troubleshooting. The aim is to equip researchers with the expertise to confidently and successfully perform this crucial amide bond formation.
Chemical Principles & Mechanism
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution.[1] The highly reactive acyl chloride serves as an excellent electrophile for the nucleophilic primary amine.[]
1.1. The Reactants
-
This compound: This reagent is a bifunctional molecule. The acyl chloride group is a highly reactive acylating agent.[3] The tert-butylamino group is present as a hydrochloride salt, rendering the nitrogen atom protonated and non-nucleophilic.[4] This prevents self-polymerization and directs the reactivity to the acyl chloride. The bulky tert-butyl group provides steric hindrance, which can influence the reaction rate and substrate scope.[5]
-
Primary Amine (R-NH₂): This acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[6] The reactivity of the amine is influenced by electronic and steric factors. Electron-donating groups on the R-group increase the amine's nucleophilicity, while bulky R-groups can slow the reaction.[5]
1.2. The Role of the Base
The reaction releases two equivalents of hydrochloric acid (HCl): one from the acyl chloride upon substitution and one from the hydrochloride salt of the starting material. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential for several reasons:[7][8]
-
Neutralization: The base neutralizes the generated HCl, preventing it from protonating the primary amine nucleophile and rendering it unreactive.[]
-
Deprotonation: The base deprotonates the protonated nitrogen of the 2-(tert-butylamino)acetyl chloride, "freeing" the amine, although the primary reaction site remains the acyl chloride.
-
Driving Equilibrium: By scavenging the acid byproduct, the base drives the reaction towards completion in accordance with Le Châtelier's principle.[9]
1.3. Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[10][11]
-
Nucleophilic Addition: The primary amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[12]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[13]
-
Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine) to yield the final, neutral N-substituted 2-(tert-butylamino)acetamide product and the triethylammonium chloride salt.[12]
Critical Parameters & Optimization
Successful synthesis relies on the careful selection of reagents and conditions. The exothermic nature of the reaction necessitates precise temperature control.[]
| Parameter | Recommendation | Rationale & Justification |
| Primary Amine | 1.0 equivalent | The primary amine is typically the limiting reagent. |
| Acyl Chloride | 1.0 - 1.1 equivalents | A slight excess can help drive the reaction to completion, but a large excess complicates purification. |
| Base | 2.1 - 2.5 equivalents (TEA, DIPEA) | At least two equivalents are stoichiometrically required: one to neutralize the HCl from the acyl chloride and one for the hydrochloride salt. A slight excess ensures all acid is quenched. DIPEA is preferred for sterically hindered amines.[14] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents are required to prevent hydrolysis of the acyl chloride.[15] DCM is an excellent choice due to its inertness and ease of removal. |
| Temperature | 0 °C to Room Temperature | The initial addition should be performed at 0 °C to control the exotherm. The reaction can then be allowed to warm to room temperature to ensure completion.[] |
| Concentration | 0.1 - 0.5 M (with respect to amine) | A moderate concentration ensures a reasonable reaction rate without promoting side reactions or causing solubility issues. |
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a primary amine on a 10 mmol scale.
3.1. Reagents & Equipment
-
This compound (1.86 g, 10.0 mmol, 1.0 equiv)[16]
-
Primary Amine (10.0 mmol, 1.0 equiv)
-
Triethylamine (TEA) (2.92 mL, 21.0 mmol, 2.1 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, stir bar, dropping funnel, nitrogen inlet, ice bath, separatory funnel, rotary evaporator.
3.2. Experimental Workflow Diagram
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (10.0 mmol) and anhydrous DCM (25 mL). Add triethylamine (2.92 mL, 21.0 mmol).
-
Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 10-15 minutes until the internal temperature reaches 0 °C.
-
Acyl Chloride Addition: In a separate flask, dissolve the this compound (1.86 g, 10.0 mmol) in anhydrous DCM (25 mL). Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture again in an ice bath and quench by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess TEA, and the bicarbonate wash removes any remaining acidic impurities.
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM/methanol.
Characterization & Validation
The identity and purity of the synthesized N-substituted 2-(tert-butylamino)acetamide should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Provides structural confirmation of the product, showing characteristic peaks for the tert-butyl group, the methylene protons, and the protons of the R-group from the primary amine.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Shows a characteristic amide C=O stretch (typically ~1640-1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
Troubleshooting & Side Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive/hydrolyzed acyl chloride.- Insufficient base.- Primary amine is not nucleophilic enough. | - Use fresh or newly purchased acyl chloride; handle under inert gas.- Ensure at least 2.1 equivalents of base are used.- For poorly reactive amines, consider using a stronger base or a coupling agent as an alternative to the acyl chloride. |
| Impure Product | - Incomplete reaction.- Side reactions (e.g., diacylation).- Ineffective work-up. | - Allow the reaction to stir longer or warm slightly.- Use a 1:1 stoichiometry of amine to acyl chloride.[8]- Ensure thorough aqueous washes to remove salts and impurities. |
| Hydrolysis of Acyl Chloride | - Presence of water in reagents or solvent. | - Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage.[16][17] It is also moisture-sensitive and will hydrolyze to release HCl gas.
-
Primary amines can be toxic, flammable, and corrosive.
-
Triethylamine (TEA) is flammable and corrosive.
-
Dichloromethane (DCM) is a suspected carcinogen.
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Handle the acyl chloride under an inert atmosphere to prevent hydrolysis.
Applications in Drug Discovery
The N-substituted 2-(tert-butylamino)acetamide scaffold is a privileged structure in medicinal chemistry. The products of this reaction are key intermediates in the synthesis of a wide range of pharmaceuticals. The tert-butyl group can enhance metabolic stability and modulate solubility.[18] These compounds have been investigated for various therapeutic targets, including as anticancer agents and protease inhibitors.[19][20] The versatility of the primary amine input allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[21][22]
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides. Available from: [Link]
-
BYJU'S. Reactions of Acyl halide. Available from: [Link]
-
ResearchGate. An improved method of amide synthesis using acyl chlorides. Available from: [Link]
-
LookChem. 2-((tert-butyl)amino)acetyl chloride hydrochloride. Available from: [Link]
-
Chemguide. The Preparation of Amides. Available from: [Link]
-
YouTube. Acylation of Amines, Part 1: with Acyl Halides. Available from: [Link]
-
Doc Brown's Chemistry. Reaction of acid/acyl chlorides with ammonia/amines. Available from: [Link]
-
ResearchGate. Synthesis of N-(2-(tert-Butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl)acetamides as Anticancer Agents. Available from: [Link]
-
National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Available from: [Link]
-
Save My Exams. Acylation Mechanism. Available from: [Link]
-
StudyMind. Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available from: [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]
-
PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists. Available from: [Link]
-
YouTube. Synthesis of amides from acid chlorides. Available from: [Link]
-
ResearchGate. Synthesis and characterization of new 2-(alkylamino)acetamides. Available from: [Link]
-
PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
-
Royal Society of Chemistry. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Available from: [Link]
-
PubMed. New Structure-Activity Relationships of N-acetamide Substituted Pyrazolopyrimidines as Pharmacological Ligands of TSPO. Available from: [Link]
-
Royal Society of Chemistry. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Available from: [Link]
-
ResearchGate. Recyclization of 2-Aminobenzylimines and Thioaroylhydrazones of N-Substituted N-Hydroxy-3-oxobutanamides. Available from: [Link]
-
Semantic Scholar. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines). Available from: [Link]
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 5. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 7. Reactions of Acyl halide [simply.science]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for Acylation Reactions Using 2-(Tert-butylamino)acetyl chloride hydrochloride
Abstract
2-(Tert-butylamino)acetyl chloride hydrochloride is a highly valuable bifunctional reagent, pivotal in pharmaceutical development as a key intermediate for complex active pharmaceutical ingredients (APIs), most notably the antibiotic Tigecycline.[1][2] Its utility is derived from the reactive acyl chloride moiety, which facilitates efficient nucleophilic acyl substitution reactions. However, this high reactivity also imparts significant sensitivity to the reaction environment, particularly the choice of solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for reactions involving this reagent. We will explore the causality behind experimental choices, present a comparative analysis of suitable solvents, and provide a field-proven protocol for a standard amidation reaction, ensuring reproducible and high-yield outcomes.
Understanding the Reagent: A Physicochemical and Reactivity Profile
This compound (CAS No. 915725-52-9) is a white to off-white crystalline powder, often with a pungent odor resulting from slow hydrolysis in ambient moisture.[1][3] Its chemical structure is the foundation of its reactivity and dictates the stringent requirements for solvent selection.
-
The Acyl Chloride Group (-COCl): This is the primary reactive site. The electron-withdrawing nature of both the oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.[4] This is the basis for its utility in forming amide and ester bonds.[4][5]
-
The Tert-butylamino Group (-NH-tBu): The bulky tert-butyl group provides steric hindrance, which can influence reaction kinetics. Furthermore, this functional group is crucial for modulating the solubility and bioavailability of the final synthesized compounds.[4][5]
-
The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, which significantly enhances its stability and simplifies handling compared to the free base.[1][4][6] However, this means it has salt-like properties, influencing its solubility. It also necessitates the use of at least one equivalent of base in any reaction to liberate the free amine of the nucleophile that will react.
The paramount chemical vulnerability of this reagent is its reaction with water. Hydrolysis rapidly and irreversibly converts the acyl chloride to the corresponding carboxylic acid, 2-(tert-butylamino)acetic acid, rendering it inactive for acylation.[4] Therefore, the exclusion of moisture is the single most critical factor in any experimental design.
The Cornerstone of Success: A Logic-Driven Approach to Solvent Selection
The choice of solvent is not arbitrary; it is a strategic decision that directly impacts reaction success. An optimal solvent must satisfy several criteria simultaneously: it must be inert to the highly reactive acyl chloride, effectively solubilize all reactants, and facilitate the desired reaction pathway while minimizing side reactions. The following workflow provides a logical framework for this selection process.
Caption: Logical workflow for selecting an optimal solvent.
Causality Explained:
-
Pillar 1: Reactivity & Inertness: Acyl chlorides readily undergo solvolysis with protic solvents.[7] Therefore, aprotic solvents, which lack acidic protons (O-H or N-H bonds), are mandatory to prevent the solvent from being consumed as a reactant.[7][8] The absolute requirement is the use of anhydrous (dry) solvents to prevent hydrolysis.[4]
-
Pillar 2: Solubility: The hydrochloride salt of the reagent requires a solvent with sufficient polarity to achieve dissolution. Likewise, the nucleophile and base must be soluble. Incomplete dissolution can lead to slow, heterogeneous reaction mixtures and poor reproducibility.
-
Pillar 3: Reaction Kinetics: Polar aprotic solvents can stabilize charged intermediates formed during the nucleophilic substitution mechanism, potentially accelerating the reaction rate. However, the primary kinetic driver is often temperature.
-
Pillar 4: Downstream Processing: The solvent's boiling point is a practical consideration for post-reaction work-up. A lower boiling point (e.g., Dichloromethane) simplifies removal under vacuum, while a higher boiling point (e.g., DMF) may require more energy-intensive methods.
Comparative Analysis of Recommended Solvents
The following table provides a comparative analysis of commonly used anhydrous aprotic solvents for acylation reactions. The choice depends on a careful balance of these properties against the specific requirements of the planned reaction.
| Solvent | Relative Polarity | Boiling Point (°C) | Key Advantages | Potential Drawbacks & Causality | Recommended Use Case |
| Dichloromethane (DCM) | 3.1 | 40 | - Excellent solvent for a wide range of organic compounds.- Low boiling point allows for easy removal.- Generally inert. | - Limited ability to dissolve highly polar or salt-like compounds.- May not be sufficient for all hydrochloride salts. | General-purpose first choice for reactions with soluble, non-polar to moderately polar nucleophiles. |
| Acetonitrile (ACN) | 5.8 | 82 | - Higher polarity aids in dissolving hydrochloride salts and polar reactants.- Relatively inert to acyl chlorides. | - Higher boiling point requires more effort for removal.- Can sometimes participate in side reactions under specific catalytic conditions.[9] | Excellent choice when reactant solubility in DCM or THF is poor. |
| Tetrahydrofuran (THF) | 4.0 | 66 | - Good general-purpose solvent with moderate polarity.- Forms complexes with Lewis acids, which can sometimes be beneficial. | - Can form peroxides upon storage; must be tested and purified.- Can be cleaved by strong acids or Lewis acids at elevated temperatures. | A reliable alternative to DCM, particularly when slightly higher polarity is needed. |
| Toluene | 2.4 | 111 | - Allows for higher reaction temperatures if required.- Good for dissolving non-polar organic compounds. | - Very low polarity; poor solvent for salts.- High boiling point makes it difficult to remove. | Niche applications where the reaction requires elevated temperatures and all reactants are known to be soluble. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | - Excellent solvent for a wide range of compounds, including many salts.- High polarity can accelerate certain reactions. | - High Risk: Can contain trace amounts of dimethylamine from decomposition, which will react as a nucleophile.- Very high boiling point makes removal difficult.- Can react with acyl chlorides under certain conditions (Vilsmeier-Haack reaction). | Use with extreme caution and only with highest purity, anhydrous grade. Generally not recommended unless absolutely necessary for solubility. |
Field-Proven Protocol: Amide Synthesis with a Primary Amine
This protocol describes a general procedure for the N-acylation of a primary amine using this compound. It is a self-validating system where careful execution under anhydrous and inert conditions is key to success.
Reaction Scheme: R-NH₂ + Cl-CO-CH₂-NH(tBu)·HCl --(Base)--> R-NH-CO-CH₂-NH(tBu) + Base·HCl + HCl
Caption: Generalized mechanism for amide formation.
A. Materials & Equipment
-
This compound (1.0 eq)
-
Primary or secondary amine nucleophile (1.0 - 1.1 eq)
-
Anhydrous N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Ice-water bath
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
B. Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
This compound is corrosive and moisture-sensitive.[3][10] Handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
C. Step-by-Step Protocol
-
System Preparation: Assemble the oven-dried flask, equip it with a stir bar and septum, and purge with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Loading: To the flask, add the amine nucleophile (1.0 eq) and dissolve it in anhydrous DCM (or ACN, approx. 0.1-0.2 M concentration relative to the limiting reagent).
-
Base Addition: Using a syringe, add the anhydrous DIEA (2.2 eq). Causality Note: Two equivalents of base are critical. One equivalent neutralizes the hydrochloride salt of the reagent, and the second scavenges the HCl molecule produced during the acylation reaction, driving the equilibrium towards the product.[8]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C. This is crucial to control the exothermic nature of the acylation and prevent side reactions.[]
-
Reagent Addition: In a separate, dry vial, weigh the this compound (1.0 eq). Add a small amount of the chosen anhydrous solvent to create a slurry.
-
Slowly add the reagent slurry to the stirring amine/base solution via syringe or cannula over 15-20 minutes. A rapid addition can cause an uncontrolled exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench any remaining acyl chloride.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Dilute with more DCM if necessary. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by standard techniques such as flash column chromatography or recrystallization.
Conclusion
The successful application of this compound in synthesis is fundamentally dependent on a rational and informed solvent selection strategy. By prioritizing an inert, anhydrous, aprotic environment and considering the solubility requirements of all reaction components, researchers can mitigate undesired side reactions like hydrolysis and ensure high-purity, high-yield synthesis of target molecules. The protocols and principles outlined in this note provide a robust framework for leveraging the full synthetic potential of this important pharmaceutical intermediate.
References
- Benchchem. (n.d.). This compound | 915725-52-9.
- ChemBK. (2024, April 9). 2-((tert-butyl)amino)acetyl chloride hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview.
- Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications.
- Benchchem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: A Key Tigecycline Intermediate.
- CymitQuimica. (n.d.). CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino].
- ResearchGate. (n.d.). Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature.
- RSC Publishing. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (n.d.). Fig. 2 A detailed study on the effect of different solvents and bases....
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
- PubChem. (n.d.). This compound.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.dk [fishersci.dk]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-(Tert-butylamino)acetate Esters via Acylation of Alcohols
Abstract
This comprehensive guide details the synthesis of 2-(tert-butylamino)acetate esters through the reaction of 2-(tert-butylamino)acetyl chloride hydrochloride with various alcohols. This reaction is a cornerstone in medicinal chemistry and organic synthesis for creating intermediates used in the development of active pharmaceutical ingredients (APIs).[1][2] This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, optimization strategies, and safety considerations tailored for researchers, scientists, and drug development professionals.
Introduction: Significance and Application
This compound is a highly reactive and versatile bifunctional molecule.[3] It serves as a critical building block for introducing the N-tert-butyl glycine moiety into larger molecules.[3] The resulting ester products are often key intermediates in the synthesis of pharmaceuticals, such as β-blockers like betaxolol.[4][5][6] The bulky tert-butyl group can enhance the lipophilicity and bioavailability of the final compound.[3]
The reaction is a nucleophilic acyl substitution where an alcohol displaces the chloride from the acyl chloride, forming an ester.[7] The presence of the amine as a hydrochloride salt necessitates specific reaction conditions, primarily the use of a stoichiometric amount of base to facilitate the reaction, which will be discussed in detail.
Reaction Mechanism and Stoichiometry
The conversion of an alcohol to a 2-(tert-butylamino)acetate ester using this compound proceeds via a nucleophilic addition-elimination mechanism.[7][8][9]
Key Mechanistic Steps:
-
Neutralization: The starting material is a hydrochloride salt, meaning the amino group is protonated (-NH₂⁺-). Before it can react, the free amine must be liberated, or more commonly, a base is added to neutralize the HCl generated during the reaction as well as the HCl salt of the starting amine. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acetyl chloride.[3] This forms a transient tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The same base (e.g., TEA) that neutralizes the HCl also deprotonates the oxonium ion formed in the previous step, yielding the final ester product and triethylammonium chloride.
Because the starting material is a hydrochloride salt and the reaction itself produces one equivalent of HCl, a minimum of two equivalents of base are required for the reaction to proceed to completion.
Caption: Nucleophilic addition-elimination mechanism for ester formation.
Experimental Protocols
3.1. Materials and Reagents
-
This compound (moisture-sensitive)
-
Anhydrous alcohol (e.g., isopropanol, ethanol, phenol derivative)
-
Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reagents for work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
3.2. General Protocol for Ester Synthesis
This protocol provides a robust framework for the reaction. Specific quantities should be calculated based on the molecular weight of the chosen alcohol.
-
Preparation: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Loading: To the flask, add the alcohol (1.0 eq.) and dissolve it in a suitable anhydrous solvent (e.g., DCM, approx. 0.2-0.5 M concentration).
-
Base Addition: Add triethylamine (2.2 eq.) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[3]
-
Acyl Chloride Addition: Slowly add the this compound (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and TEA·HCl), water, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Caption: Step-by-step experimental workflow for ester synthesis.
Optimization and Data Presentation
Reaction success is dependent on several factors. The table below summarizes key parameters and expected outcomes for different alcohol substrates. Yields are generally high for unhindered primary and secondary alcohols.
| Alcohol Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Isopropanol | TEA (2.2) | DCM | 0 to RT | 2 | >90% | Standard, high-yielding reaction. |
| Ethanol | TEA (2.2) | THF | 0 to RT | 2 | >95% | Very rapid reaction with primary alcohols. |
| Phenol | DIPEA (2.5) | DCM | 0 to RT | 4 | 75-85% | Less nucleophilic; may require longer reaction time or a stronger, non-nucleophilic base. |
| tert-Butanol | TEA (2.2) | Toluene | RT to 50 | 12-24 | <10% | Highly hindered tertiary alcohols are poor nucleophiles and react very slowly, if at all.[10] |
Safety and Handling
-
This compound: This compound is corrosive and moisture-sensitive.[2] Handle in a fume hood using personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It will release HCl gas upon contact with moisture.
-
Triethylamine (TEA): Flammable liquid with a strong, unpleasant odor. It is corrosive and should be handled in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction is exothermic, especially during the addition of the acyl chloride. Strict temperature control by slow addition at 0 °C is critical to prevent side reactions and ensure safety.[3]
Troubleshooting
-
Low Yield:
-
Cause: Insufficient base or presence of moisture.
-
Solution: Ensure at least 2.2 equivalents of anhydrous base are used. Use flame-dried glassware and anhydrous solvents. The acyl chloride hydrochloride starting material should be of high quality and stored in a desiccator.
-
-
Incomplete Reaction:
-
Cause: Sterically hindered or poorly nucleophilic alcohol.
-
Solution: Increase reaction time, moderately increase temperature (e.g., to 40 °C), or add a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
-
Formation of Side Products:
-
Cause: If the temperature is not controlled, self-condensation or other side reactions can occur.
-
Solution: Maintain strict temperature control at 0 °C during the addition phase.
-
References
-
Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022-12-15). MDPI. Available at: [Link]
-
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015-09-07). TÜBİTAK Academic Journals. Available at: [Link]
-
BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020-04-14). Gpatindia. Available at: [Link]
-
Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). (2025-08-10). ResearchGate. Available at: [Link]
- Process for preparation of s-(-)-betaxolol and salts thereof. (2006-01-05). Google Patents.
-
2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025-03-01). Available at: [Link]
-
What is the alternate process for preparing ester hydrochloride?. (2012-11-06). ResearchGate. Available at: [Link]
-
Acetic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024-04-09). ChemBK. Available at: [Link]
-
Acylation of N-Aryl systems using acyl chlorides. (2025-05-07). Reddit. Available at: [Link]
-
Acetyl Protection. Common Conditions. Available at: [Link]
-
reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available at: [Link]
-
A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed. Available at: [Link]
-
Acylation Mechanism. (2025-06-23). Save My Exams. Available at: [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]
- Acylation of amino acids. (1978-11-21). Google Patents.
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Available at: [Link]
-
Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. (2021-02-13). YouTube. Available at: [Link]
-
This compound (C6H12ClNO). PubChemLite. Available at: [Link]
-
Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. (2025-06-23). Save My Exams. Available at: [Link]
-
2.8: Acid Halides for Ester Synthesis. (2021-05-22). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. savemyexams.com [savemyexams.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols: Protecting Group Strategies for 2-(Tert-butylamino)acetyl chloride hydrochloride
Introduction: Navigating the Reactivity of a Key Synthetic Intermediate
2-(Tert-butylamino)acetyl chloride hydrochloride is a valuable bifunctional building block in modern organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate.[1][2] Its structure, featuring a secondary amine and a highly reactive acyl chloride, presents both opportunities and challenges for the synthetic chemist.[1][3] The principal challenge lies in managing the disparate reactivity of these two functional groups to achieve selective transformations. Direct use of this reagent in reactions where the intended nucleophile could react with both the amine and the acyl chloride, or where the reaction conditions are incompatible with a free amine, necessitates a strategic application of protecting groups.
This guide provides a comprehensive overview of protecting group strategies for the secondary amine of this compound. We will delve into the rationale behind protecting group selection, provide detailed, field-proven protocols for their installation and removal, and discuss the critical considerations for maintaining the integrity of the acyl chloride moiety.
The Dichotomy of Reactivity: Why Protect?
The core of the challenge lies in the dual nature of this compound. The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines and alcohols, to form amides and esters, respectively.[1][4] Conversely, the secondary amine is nucleophilic and can participate in undesired side reactions, such as intermolecular self-condensation or reaction with other electrophiles present in the reaction mixture.
A protecting group strategy is indispensable in scenarios such as:
-
Multi-step Syntheses: When subsequent reaction steps are incompatible with a free secondary amine.
-
Selective Amide Bond Formation: To prevent the amine of one molecule from reacting with the acyl chloride of another, leading to oligomerization.[1]
-
Use of Strong Bases: When reaction conditions require strong bases that would deprotonate the amine hydrochloride, leading to the reactive free amine.
The ideal protecting group for this substrate should be:
-
Easy to install in high yield under conditions that do not degrade the acyl chloride.
-
Stable to the conditions of the subsequent synthetic steps.
-
Readily removable in high yield under conditions that do not affect other functional groups in the molecule.[5]
Strategic Selection of Amine Protecting Groups
Several protecting groups are commonly employed for amines in organic synthesis. For this compound, the most suitable choices are carbamate-based protecting groups due to their general stability and well-established deprotection methods.[6]
| Protecting Group | Reagent for Introduction | Deprotection Conditions | Key Advantages & Considerations |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[6][7] | Stable to most bases and nucleophiles.[8][9] Deprotection is clean, yielding CO₂ and isobutene.[7] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂/Pd-C)[6][10] | Stable to acidic and some basic conditions.[10] Orthogonal to Boc.[10] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine in DMF)[11][12] | Stable to acidic conditions.[11] Deprotection is mild. The fluorenyl group allows for UV monitoring.[13] |
Experimental Protocols
Protocol 1: N-Boc Protection of 2-(Tert-butylamino)acetyl chloride
This protocol describes the protection of the secondary amine as its tert-butoxycarbonyl (Boc) derivative. The reaction is performed on the free amine, which can be generated in situ from the hydrochloride salt.
Diagram: N-Boc Protection Workflow
Caption: Workflow for the N-Boc protection of 2-(tert-butylamino)acetyl chloride.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise to the suspension with vigorous stirring. Stir for 15-20 minutes at 0 °C to generate the free amine in situ.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Expert Insights: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated from the hydrochloride salt without reacting with the acyl chloride.[14] Strict anhydrous conditions are paramount to prevent hydrolysis of the highly reactive acyl chloride.[1][15]
Protocol 2: N-Cbz Protection of 2-(Tert-butylamino)acetyl chloride
This protocol details the protection of the secondary amine with the carboxybenzyl (Cbz) group.
Diagram: N-Cbz Protection and Deprotection Cycle
Caption: The N-Cbz protection and deprotection cycle.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and the HCl generated during the reaction.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the N-Cbz protected compound.
Expert Insights: The Schotten-Baumann conditions (aqueous base) are often effective for Cbz protection.[10] The biphasic system allows for the neutralization of HCl while minimizing the hydrolysis of the acyl chloride.
Protocol 3: N-Fmoc Protection of 2-(Tert-butylamino)acetyl chloride
This protocol outlines the introduction of the base-labile Fmoc group.
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Suspend this compound (1.0 eq) in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO₃.
-
Cool the mixture to 0 °C with vigorous stirring.
-
Add a solution of Fmoc-Cl (1.05 eq) in DCM dropwise over 30 minutes.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography.
Expert Insights: The Fmoc group is particularly useful in strategies where orthogonality to acid-labile protecting groups like Boc is required.[11][16]
Deprotection Strategies: The Final Step
The choice of deprotection method is as critical as the choice of the protecting group itself.
Deprotection Conditions Summary
| Protecting Group | Reagent | Typical Conditions |
| Boc | Trifluoroacetic acid (TFA) | TFA in DCM (1:1), 0 °C to rt, 1-2 h[7] |
| Cbz | Hydrogen gas, Palladium on Carbon (Pd/C) | H₂ (1 atm), 10% Pd/C, MeOH, rt, 2-12 h[6] |
| Fmoc | Piperidine | 20% Piperidine in DMF, rt, 30 min[12] |
General Protocol for Boc Deprotection
-
Dissolve the N-Boc protected substrate in DCM.
-
Cool the solution to 0 °C.
-
Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo to remove the TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a suitable base.
General Protocol for Cbz Deprotection
-
Dissolve the N-Cbz protected compound in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
General Protocol for Fmoc Deprotection
-
Dissolve the N-Fmoc protected substrate in dimethylformamide (DMF).
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the solvent under high vacuum.
-
The crude product can be purified by an appropriate workup or chromatography to remove the dibenzofulvene-piperidine adduct.
Conclusion: Enabling Advanced Synthetic Designs
The strategic use of protecting groups is fundamental to unlocking the full synthetic potential of this compound. By temporarily masking the nucleophilic secondary amine, chemists can perform selective reactions at the highly electrophilic acyl chloride center. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, particularly the conditions of subsequent reaction steps and the orthogonality required. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently employ these strategies in the synthesis of complex molecules and active pharmaceutical ingredients.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Chembulk. (2025, March 1). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. Retrieved from [Link]
-
Medicilon. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
Yogi Vemana University. (n.d.). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
American Chemical Society. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-((tert-butyl)amino)acetyl chloride hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
AME Publishing Company. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
LinkedIn. (n.d.). Exploring this compound: A Key Tigecycline Intermediate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]
-
Khan Academy. (2010, October 21). Amide formation from acyl chloride. Retrieved from [Link]
-
Scribd. (n.d.). Essential Protecting Agents for Synthesis | PDF | Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride (video). Retrieved from [Link]
Sources
- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 4. fiveable.me [fiveable.me]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. chempep.com [chempep.com]
- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 2-(Tert-butylamino)acetyl chloride hydrochloride
Welcome to the technical support center for 2-(Tert-butylamino)acetyl chloride hydrochloride (TBAC-HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and reactivity of this compound.
Q1: What are the key reactive features of this compound?
A1: this compound, with the CAS number 915725-52-9, is a bifunctional molecule.[1] Its primary reactivity stems from the highly electrophilic acetyl chloride moiety, which readily undergoes nucleophilic acyl substitution. The tert-butyl group provides significant steric hindrance around the nitrogen atom, which can influence the reagent's reactivity and selectivity in chemical transformations.[2] The hydrochloride salt form enhances the compound's stability and handling properties compared to the free base.[2]
Q2: What are the main applications of this reagent?
A2: This compound is a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[1][3] It is a key building block for the synthesis of the broad-spectrum antibiotic Tigecycline, where it is used to introduce the N-tert-butylglycylamido side chain.[4] Its ability to form stable amide and ester linkages makes it a valuable tool in the development of novel therapeutic agents and in the modification of biomolecules.[1]
Q3: How should I properly handle and store this compound?
A3: Due to its reactivity with moisture, it is imperative to handle and store this compound under anhydrous conditions. The compound is corrosive and can cause severe skin burns and eye damage.[5] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood. Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.
Q4: What are the most common side reactions to be aware of?
A4: The most prevalent side reaction is hydrolysis of the acetyl chloride group upon exposure to water, which forms the corresponding carboxylic acid, 2-(tert-Butylamino)acetic acid.[2] This not only consumes the starting material but can also complicate product purification. Another potential side reaction is oligomerization, especially under uncontrolled temperature conditions.[2]
Section 2: Troubleshooting Guide for Acylation Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered during acylation reactions with this compound.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common frustrations in synthesis. The following decision tree and detailed explanations will help you diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
In-depth Analysis:
-
Moisture Contamination: this compound is highly susceptible to hydrolysis. The presence of water in your solvent, reagents, or on your glassware will lead to the formation of 2-(tert-butylamino)acetic acid, which is unreactive towards your nucleophile.
-
Diagnosis: The presence of a water-soluble byproduct that may be visible on a TLC plate (often staying at the baseline in non-polar solvent systems) or a corresponding mass peak in LC-MS analysis of the crude reaction mixture. The 1H NMR spectrum of the crude product may show a singlet for the t-butyl group and a methylene signal corresponding to the hydrolyzed acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Inadequate Base: The acylation reaction liberates one equivalent of hydrochloric acid (HCl). This will protonate your nucleophile (especially if it is an amine) and the tert-butylamino group of the reagent, rendering them unreactive. A base is required to neutralize this HCl.
-
Diagnosis: A stalled reaction with a significant amount of starting materials remaining, and a pH drop in the reaction mixture if it can be measured.
-
Solution: Use at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent will neutralize the HCl liberated from the acetyl chloride, and the other will free-base the hydrochloride salt of the starting material. For less reactive nucleophiles, a stronger base might be necessary.
-
-
Suboptimal Temperature: These reactions are typically exothermic.[2] Running the reaction at too high a temperature can lead to side reactions, including oligomerization and decomposition. Conversely, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed, especially with hindered nucleophiles.
-
Diagnosis: The formation of multiple unidentified spots on a TLC plate or a complex mixture observed by LC-MS could indicate side reactions from high temperatures. A very slow or stalled reaction could be due to low temperatures.
-
Solution: It is generally recommended to start the reaction at a low temperature (0°C to -15°C) and allow it to slowly warm to room temperature if necessary.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
-
-
Incorrect Stoichiometry: An insufficient amount of the acylating agent will result in an incomplete reaction.
-
Diagnosis: The presence of unreacted nucleophile in the final reaction mixture.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of this compound to ensure complete conversion of the nucleophile.
-
-
Low Nucleophile Reactivity: Sterically hindered or electronically deactivated nucleophiles (e.g., secondary amines with bulky substituents, electron-deficient anilines, or tertiary alcohols) will react more slowly.
-
Diagnosis: A slow reaction rate even with optimal conditions.
-
Solution: Increase the reaction time and/or temperature. For the acylation of alcohols, the addition of a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
-
Issue 2: Formation of Multiple Products/Impurities
The presence of multiple products or impurities can complicate purification and reduce the overall yield of the desired product.
Common Impurities and Their Sources:
| Impurity | Source | Identification |
| 2-(tert-Butylamino)acetic acid | Hydrolysis of the starting material due to moisture.[2] | Water-soluble, may appear at the baseline on TLC. Can be identified by LC-MS. |
| Diacylated Product | Reaction of the product with another molecule of the acylating agent (if the product has a remaining nucleophilic site). | Higher molecular weight peak in LC-MS. |
| Oligomers | Self-condensation of the acylating agent at elevated temperatures.[2] | A complex mixture of higher molecular weight species, often appearing as a smear on TLC. |
| Unreacted Starting Materials | Incomplete reaction due to reasons mentioned in "Low/No Product Yield". | Can be identified by co-spotting with authentic samples on TLC or by their characteristic signals in NMR and MS. |
Troubleshooting Strategies:
-
Minimize Hydrolysis: Strictly adhere to anhydrous reaction conditions.
-
Control Temperature: Maintain a low reaction temperature to prevent oligomerization.
-
Optimize Stoichiometry: Use a minimal excess of the acylating agent to avoid diacylation.
-
Purification:
-
Aqueous Workup: A standard aqueous workup can help remove the water-soluble hydrolysis byproduct (2-(tert-butylamino)acetic acid) and the hydrochloride salts of the base.
-
Chromatography: Flash column chromatography on silica gel is often effective for separating the desired product from unreacted starting materials and other organic impurities. A gradient elution with a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Issue 3: Difficulty in Monitoring Reaction Progress
Effective reaction monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts.
Recommended Monitoring Technique: Thin-Layer Chromatography (TLC)
-
Solvent System: A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate is generally a good starting point. The optimal ratio will depend on the polarity of your starting materials and product.
-
Visualization:
-
UV Light (254 nm): If your compounds contain a UV-active chromophore.
-
Iodine Chamber: For general visualization of organic compounds.
-
Ninhydrin Stain: This is particularly useful for reactions involving primary or secondary amines. The disappearance of the amine starting material spot (which will stain, usually yellow or purple) is a good indicator of reaction completion. The product amide will typically not stain with ninhydrin.
-
-
Procedure:
-
Spot the starting nucleophile, the acylating agent (if stable enough on silica), and the reaction mixture on a TLC plate.
-
Develop the plate in the chosen solvent system.
-
Visualize the spots. The reaction is complete when the spot corresponding to the limiting reagent (usually the nucleophile) has disappeared and a new spot for the product has appeared.
-
Caption: Idealized TLC monitoring of the acylation reaction.
Section 3: Experimental Protocols
The following are general, illustrative protocols. They should be adapted based on the specific nucleophile and reaction scale.
Protocol 1: General Procedure for the Acylation of a Primary Amine
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the primary amine (1.0 eq).
-
Dissolve the amine in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) dropwise.
-
In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.
-
Add the solution of the acylating agent dropwise to the cooled amine solution over 15-30 minutes.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for the Acylation of an Alcohol
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the solids in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0°C.
-
Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq).
-
Add this compound (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work up and purify as described in Protocol 1.
Section 4: Analytical Data of Common Species
2-(tert-Butylamino)acetic acid hydrochloride (Hydrolysis Product)
-
Appearance: White to off-white solid.[6]
-
Molecular Formula: C6H14ClNO2[6]
-
Molecular Weight: 167.63 g/mol [6]
-
¹H NMR: A Certificate of Analysis for this compound indicates a spectrum consistent with the structure.[6] One would expect a singlet for the t-butyl protons and a singlet for the methylene protons.
Mass Spectrometry Fragmentation of N-(tert-butylglycyl) Amides
-
A common fragmentation pattern for amides in mass spectrometry is the cleavage of the N-CO bond.[7]
-
For N-(tert-butylglycyl) amides, one might expect to see a fragment corresponding to the acylium ion [CH3C(CH3)2NHCH2CO]+.
This technical support guide provides a comprehensive framework for optimizing your reactions with this compound. By understanding the reagent's properties and anticipating potential challenges, you can significantly improve your synthetic outcomes.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
- Silva, R. O., et al. (2018).
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]
- Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
-
PubChem. (n.d.). 2-(tert-Butylamino);acetic acid hydrochloride. Retrieved from [Link]
- Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. International Journal of Current Research, 6(6), 7104-7107.
-
YouTube. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. Retrieved from [Link]
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9226-9238.
-
ChemBK. (n.d.). 2-((tert-butyl)amino)acetyl chloride hydrochloride. Retrieved from [Link]
-
YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
- Google Patents. (n.d.). WO2006130431A1 - Methods of purifying tigecycline.
-
Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H12ClNO). Retrieved from [Link]
-
Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US5397846A - Process for preparing organic compounds carrying tert-butyloxycarbonyl groups.
- Google Patents. (n.d.). EP1212283B1 - Process for the production and purification of n-butyl acrylate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. innospk.com [innospk.com]
- 5. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 2-(Tert-butylamino)acetyl chloride hydrochloride with nucleophiles
Technical Support Center: 2-(Tert-butylamino)acetyl Chloride Hydrochloride
Welcome to the technical support guide for this compound (CAS 915725-52-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its use in synthesis. As a bifunctional reagent with significant steric shielding, its reactivity can be nuanced. This guide is designed for researchers, chemists, and drug development professionals to help navigate the challenges and minimize side reactions in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing a significant loss of starting material and the formation of a water-soluble byproduct, even before my main reaction begins. What is the likely cause?
Answer:
This is a classic and very common issue related to the high reactivity of the acyl chloride functional group. The most probable cause is hydrolysis .
Causality & Expert Insight: this compound is highly susceptible to reaction with water.[1][2] The electrophilic carbonyl carbon is readily attacked by water, which acts as a nucleophile. This nucleophilic acyl substitution reaction is often faster than the intended reaction with your target nucleophile, especially if there are trace amounts of moisture in your solvents, reagents, or glassware. The product of this side reaction is 2-(tert-butylamino)acetic acid hydrochloride, a water-soluble amino acid derivative that will not proceed with your desired acylation.[1][3]
Key Side Reaction: Hydrolysis
-
Reactants: this compound + H₂O
-
Product: 2-(tert-butylamino)acetic acid hydrochloride + HCl
Troubleshooting & Mitigation Protocol:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator under vacuum or in a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous grade solvents and store them over molecular sieves. Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are common choices.[1]
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
-
-
Reagent Quality: Ensure your nucleophile and any added bases are anhydrous. Liquid bases like triethylamine should be distilled from a suitable drying agent (e.g., CaH₂).
-
Temperature Control: The synthesis of the acyl chloride itself is typically performed at 0–5°C to minimize side reactions, and similar care should be taken in its subsequent use.[1] While lower temperatures slow down the desired reaction, they have a more pronounced effect on slowing the rate of hydrolysis. Start your reaction at 0°C or below.
Question 2: My reaction with a primary amine nucleophile is giving a low yield of the desired N-substituted amide. I'm also seeing a significant amount of a salt byproduct. How can I optimize this?
Answer:
This issue points to two potential competing side reactions: insufficient neutralization of HCl and over-acylation of the nucleophile. The bulky tert-butyl group also plays a significant role in modulating reactivity.[1]
Causality & Expert Insight: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[4][5] Since your starting material is already a hydrochloride salt, you are dealing with two sources of acid. Amines are basic and will be protonated by this acid, forming an ammonium salt.[5] This salt is no longer nucleophilic and will not react with the acyl chloride, effectively taking your nucleophile out of the reaction.
Primary Side Reactions with Amines:
-
Protonation of Nucleophile: Amine (R-NH₂) + HCl → Ammonium Salt (R-NH₃⁺Cl⁻)
-
Reaction with Base: If you are using an amine base (e.g., triethylamine), it will also be neutralized.
Therefore, a stoichiometric excess of a non-nucleophilic base is crucial to scavenge the HCl produced and to free-base the starting material for the reaction to proceed efficiently.
Troubleshooting & Optimization Protocol:
-
Base Stoichiometry:
-
Use at least 2.2 to 2.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
1 equivalent neutralizes the hydrochloride salt of the starting material.
-
1 equivalent neutralizes the HCl produced during the amide formation.
-
A slight excess ensures the reaction medium remains basic.
-
-
-
Order of Addition:
-
Dissolve your primary amine nucleophile and the tertiary amine base in your anhydrous solvent first.
-
Slowly add a solution of this compound dropwise at a low temperature (e.g., 0°C). This ensures that the acyl chloride always encounters the nucleophile in a basic environment, minimizing protonation issues.
-
-
Choice of Base: For sterically hindered nucleophiles, DIPEA is often preferred over TEA as its bulkiness further reduces its potential for undesired side reactions while maintaining its role as an effective proton scavenger.
Question 3: The reaction with my secondary amine (or a sterically hindered primary amine) is extremely slow or fails to proceed to completion. Is this due to steric hindrance?
Answer:
Yes, this is a classic case of steric hindrance significantly impacting reaction kinetics. The tert-butyl group on the acyl chloride creates a sterically congested environment around the electrophilic carbonyl carbon.[1][6]
Causality & Expert Insight: The nucleophilic acyl substitution reaction requires the nucleophile to approach and attack the carbonyl carbon.[7][8] The bulky tert-butyl group acts as a "shield," physically blocking this approach.[9] When your nucleophile is also sterically demanding (e.g., a secondary amine with large alkyl groups), the combined steric clash makes it very difficult for the reactants to achieve the necessary transition state geometry for the reaction to occur.[10][11]
Troubleshooting & Mitigation Strategies:
-
Increase Reaction Temperature: While starting at a low temperature is good practice to control initial exotherms, you may need to slowly warm the reaction to room temperature or even gently heat it (e.g., 40-50°C in a solvent like THF or Toluene) to provide the necessary activation energy to overcome the steric barrier.[12] Monitor carefully for decomposition.
-
Use a Catalyst: Adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[13] DMAP is a hyper-nucleophilic acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the hindered nucleophile.
-
Force Deprotonation: For particularly unreactive amines, a stronger, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) can be used to pre-deprotonate the amine, creating a much more potent anionic nucleophile (an amide anion).[13] This should be done with extreme caution under strictly anhydrous and inert conditions.
-
Increase Reaction Time: Simply allowing the reaction to stir for a longer period (24-48 hours) at room temperature may be sufficient for the reaction to reach completion.
| Nucleophile Type | Recommended Base | Stoichiometry | Catalyst (Optional) | Temperature |
| Primary Amine (unhindered) | Triethylamine (TEA) | 2.2 eq | None | 0°C to RT |
| Secondary Amine (unhindered) | Triethylamine (TEA) | 2.2 eq | 0.1 eq DMAP | 0°C to RT |
| Hindered Amine | DIPEA | 2.5 eq | 0.1 eq DMAP | RT to 40°C |
| Alcohols (Primary) | Pyridine or TEA | 1.5 eq | 0.1 eq DMAP | RT |
| Alcohols (Secondary/Tertiary) | Pyridine | >2.0 eq (as solvent) | 0.1 eq DMAP | 40-60°C |
Visualizing Reaction Pathways and Troubleshooting
To better understand the choices in your experimental setup, the following diagrams illustrate the desired reaction pathway against common side reactions and a general workflow for troubleshooting.
Caption: Desired vs. Side Reaction Pathways.
Caption: Troubleshooting Workflow for Acylation Reactions.
References
-
Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. Retrieved from [Link]
-
Anonymous. (n.d.). Reactions of Acyl halide. Retrieved from [Link]
-
Clark, J. (2000). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Save My Exams. (2023). Acyl Chlorides. Retrieved from [Link]
-
Clark, J. (2000). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]
-
Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Quora. (2016). What produces steric hindrance?. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2012). Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Khan Academy. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. Retrieved from [Link]
-
Kharlamova, A. G., et al. (2022). Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. Molecules. Retrieved from [Link]
Sources
- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. srinichem.com [srinichem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. benchchem.com [benchchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Amide Products from 2-(Tert-butylamino)acetyl Chloride Hydrochloride Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2-(tert-butylamino)acetyl chloride hydrochloride. As a key building block in pharmaceutical synthesis, particularly for compounds like Tigecycline, mastering its use and subsequent product purification is critical.[1] This document is designed to be a practical, field-proven resource to navigate common challenges encountered during experimental work.
Section 1: Understanding the Core Chemistry: Reactions and Impurities
This compound is a reactive acyl chloride used primarily for N-acylation reactions.[2] The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, making it an efficient reagent for forming amide bonds with primary and secondary amines.[3] The hydrochloride salt form enhances the compound's stability and handling compared to its free base.[3][4]
The fundamental reaction is a nucleophilic acyl substitution:
-
Reactants : this compound + Nucleophile (typically a primary or secondary amine)
-
Base : A non-nucleophilic tertiary amine (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) is required to neutralize the HCl salt of the starting material and the HCl generated during the reaction.
-
Product : The corresponding N-tert-butyl glycinamide derivative.
-
Byproduct : Hydrochloride salt of the base (e.g., triethylammonium chloride).
Success in purification hinges on understanding the potential impurities in your crude product mixture.
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Nature | Origin | Recommended Removal Method |
| Unreacted Nucleophile (Amine) | Basic | Incomplete reaction or excess starting material. | Aqueous wash with dilute acid (e.g., 1M HCl).[5] |
| 2-(tert-butylamino)acetic acid | Amphoteric (Acidic) | Hydrolysis of the starting acyl chloride due to moisture.[6][7] | Aqueous wash with dilute base (e.g., saturated NaHCO₃). |
| Tertiary Amine Base (e.g., TEA) | Basic | Used as a reagent to scavenge HCl. | Aqueous wash with dilute acid (e.g., 1M HCl).[5] |
| Tertiary Amine Hydrochloride Salt | Salt | Byproduct of the reaction and neutralization. | Aqueous wash with water or brine. Highly water-soluble. |
| Oligomers/Over-acylated Products | Neutral/Amide | Side reactions, particularly if temperature control is poor.[3] | Column chromatography or recrystallization. |
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common issues encountered during the workup and purification of N-tert-butyl glycinamide products.
Q1: My reaction mixture is a thick, unmanageable slurry or a sticky "gunk" after the reaction. What should I do?
A1: This is almost always due to the precipitation of the tertiary amine hydrochloride salt (e.g., triethylammonium chloride) in the reaction solvent. The goal is to perform a liquid-liquid extraction to separate your organic-soluble product from these water-soluble salts.
-
Underlying Cause: Triethylammonium chloride has low solubility in many common reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF), causing it to precipitate. Attempting to filter this can be difficult and lead to product loss.
-
Expert Solution: The Quench & Extract Protocol
-
Dilute: Add a volume of your primary organic solvent (e.g., DCM, ethyl acetate) to the reaction flask to ensure the mixture is fully mobile.
-
Quench: Transfer the mixture to a separatory funnel. Add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to dissolve the salts. Do not add acid or base at this stage; the goal is simply to dissolve the salts.
-
Separate: Shake the funnel gently at first (to avoid emulsions) and allow the layers to separate. Drain the organic layer.
-
Extract Aqueous Layer: Extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
Combine & Proceed: Combine all organic layers. You now have a crude solution of your product, which can be further purified using the acidic and basic washes described below.
-
Q2: My NMR analysis shows my desired product, but also significant amounts of the starting amine I reacted it with. How do I remove it?
A2: The most effective way to remove a basic amine impurity is to convert it into its water-soluble salt form with an acidic wash.[5][8]
-
Underlying Cause: Your starting amine is basic and will partition into the organic layer during a simple water wash.
-
Expert Solution: Acidic Wash Protocol
-
Ensure your crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.
-
Add an equal volume of a dilute acid solution, such as 1M hydrochloric acid (HCl) or 5% citric acid.
-
Shake the funnel, vent frequently, and allow the layers to separate.
-
The excess starting amine will be protonated (R-NH₂ → R-NH₃⁺Cl⁻), rendering it soluble in the aqueous layer.
-
Drain and discard the aqueous layer.
-
Repeat the acidic wash if necessary (you can spot a sample of the organic layer by TLC to check for the presence of the starting amine).
-
Crucial Final Step: Proceed with a basic wash (see Q3) to remove any residual acid before drying and concentrating.
-
Q3: My product seems contaminated with an acidic impurity, likely from hydrolysis of the acyl chloride. What's the best removal strategy?
A3: An acidic impurity like 2-(tert-butylamino)acetic acid can be efficiently removed by deprotonating it with a mild base, making it water-soluble.[9]
-
Underlying Cause: 2-(tert-butylamino)acetyl chloride is highly reactive and can hydrolyze with trace moisture in the air or solvents, forming the corresponding carboxylic acid.[6][7] This acidic impurity will remain in the organic layer during a neutral wash.
-
Expert Solution: Basic Wash Protocol
-
With your crude product dissolved in an organic solvent in a separatory funnel, add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Shake the funnel gently at first and vent immediately and frequently. The neutralization reaction produces CO₂ gas, which can cause a dangerous pressure buildup.
-
Once the initial effervescence subsides, shake more vigorously and allow the layers to separate.
-
The carboxylic acid impurity is converted to its sodium salt (R-COOH → R-COO⁻Na⁺), which is highly soluble in the aqueous layer.
-
Drain and discard the aqueous layer.
-
Crucial Final Step: Wash the organic layer with brine (saturated aqueous NaCl). This helps to break any minor emulsions and removes the bulk of the dissolved water before the drying step.
-
Q4: My product is clean by NMR after an aqueous workup, but it's an oil. How can I get a solid?
A4: Many N-tert-butyl glycinamide derivatives are oils or low-melting-point solids. If direct crystallization fails, you may need to try different techniques or resort to chromatography.
-
Underlying Cause: The structural complexity, presence of rotatable bonds, and the bulky tert-butyl group can inhibit the formation of a stable crystal lattice.[10] Trace impurities can also act as crystallization inhibitors.
-
Expert Solution: Crystallization & Chromatography Strategies
-
High Vacuum: First, ensure all residual solvent is removed by placing the oil on a high-vacuum line for several hours. Sometimes, residual solvent is the only thing preventing solidification.
-
Cooling Crystallization: Dissolve the oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, isopropanol). Allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer to induce crystallization.[10]
-
Anti-Solvent Crystallization: Dissolve the oil in a small amount of a "good" solvent (e.g., DCM, acetone). Slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., hexanes, pentane, diethyl ether) with stirring until the solution becomes persistently turbid. Allow it to stand undisturbed for crystals to form.[10]
-
When to Use Chromatography: If all crystallization attempts fail, silica gel column chromatography is the definitive method. The polarity of N-tert-butyl glycinamides can vary widely based on the other substituent, but a common mobile phase is a gradient of ethyl acetate in hexanes.
-
Section 3: Purification Workflow and FAQs
The following diagram provides a decision-making workflow for purifying your product.
Caption: Purification Strategy Decision Workflow.
Frequently Asked Questions (FAQs)
Q5: What is the single best "standard" workup procedure after reacting an amine with this compound?
A5: A robust, standard sequence is as follows:
-
Dilute the reaction with ethyl acetate or DCM.
-
Wash with water to remove the bulk of the tertiary amine hydrochloride salt.
-
Wash with 1M HCl to remove any unreacted starting amine and the tertiary amine base.[5]
-
Wash with saturated NaHCO₃ to neutralize the organic layer and remove any hydrolyzed acyl chloride.[9]
-
Wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
Q6: My target product has a basic nitrogen atom. Will an acidic wash cause it to partition into the aqueous layer?
A6: This is a critical consideration. If your final product contains a basic functional group (like a pyridine or a free amine), an acidic wash will protonate it and can lead to significant product loss into the aqueous layer. In this scenario:
-
Avoid Acidic Washes: Rely on column chromatography to separate your product from the unreacted basic starting material.
-
Use Stoichiometric Control: Carefully control the stoichiometry of your reaction to ensure the starting amine is the limiting reagent, minimizing the amount that needs to be removed.
-
Alternative Bases: Consider using a polymer-supported base that can be removed by simple filtration after the reaction.
Q7: How should I properly store and handle this compound?
A7: As with most acyl chlorides, this reagent is moisture-sensitive.[7]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, such as a desiccator or a freezer at -20°C.[3][11]
-
Handling: Weigh out the required amount quickly in a dry environment. If possible, perform transfers inside a glovebox. Always work in a well-ventilated fume hood, as the compound and its hydrolysis product (HCl) are corrosive and irritating.[12][13]
Q8: When should I choose crystallization over column chromatography?
A8: The choice depends on purity, scale, and the physical nature of your product.
-
Choose Crystallization when:
-
Your product is a solid and has a purity of >90-95% after the workup. Crystallization is an excellent technique for removing small amounts of impurities to achieve high analytical purity.
-
You are working on a large scale (multi-gram to kilogram), where chromatography becomes cumbersome and expensive.
-
-
Choose Column Chromatography when:
-
Your product is an inseparable oil.
-
The crude mixture contains multiple products or impurities with similar polarities that cannot be removed by simple extraction.
-
You need to isolate a very pure sample for analysis or biological testing, and crystallization is ineffective.
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. srinichem.com [srinichem.com]
- 12. chembk.com [chembk.com]
- 13. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hydrolysis of 2-(Tert-butylamino)acetyl Chloride Hydrochloride
Welcome to the technical support resource for 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9). This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing hydrolysis during its use in chemical reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this versatile reagent in your synthetic endeavors.
Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the production of complex active pharmaceutical ingredients (APIs) like Tigecycline.[1] However, its utility is intrinsically linked to its high reactivity, which also makes it highly susceptible to hydrolysis.[2][3]
The core of the issue lies in the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is bonded to two highly electronegative atoms—oxygen and chlorine—which pull electron density away from it, creating a significant partial positive charge.[3][4] This electron deficiency makes the carbonyl carbon a prime target for nucleophilic attack by water.[5][6] The resulting hydrolysis reaction yields 2-(tert-butylamino)acetic acid and hydrochloric acid, consuming the starting material and reducing the yield of the desired product.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound, with a focus on preventing unwanted hydrolysis.
Q1: My reaction yield is consistently low. How do I know if hydrolysis of the acyl chloride is the primary cause?
A1: Low yield is a common symptom of premature hydrolysis. Several indicators can point to this issue:
-
Formation of a Carboxylic Acid byproduct: The most direct evidence is the detection of 2-(tert-butylamino)acetic acid in your crude reaction mixture. This can often be identified by analytical techniques such as NMR, LC-MS, or by changes in solubility.
-
In-situ HCl Generation: The hydrolysis byproduct, hydrochloric acid (HCl), can protonate basic nucleophiles (like amines) in your reaction, rendering them non-nucleophilic and effectively halting the desired reaction.[7]
-
Fuming upon Exposure to Air: If the container of this compound fumes when opened, it is a visual sign of a reaction with atmospheric moisture, liberating HCl gas.[3]
To confirm, you can run a small-scale control reaction under rigorously anhydrous conditions and compare the outcome to your standard procedure.
Q2: What are the most critical factors to control to minimize hydrolysis?
A2: Preventing hydrolysis hinges on meticulous control of the reaction environment. The following factors are paramount:
-
Anhydrous Conditions: This is the most critical requirement. All solvents, reagents, and glassware must be scrupulously dried.[2] Even trace amounts of water can lead to significant hydrolysis.
-
Solvent Selection: Aprotic solvents are essential as they lack the acidic protons that can facilitate hydrolysis.[8] Dichloromethane (DCM) and toluene are often preferred for their inertness and ability to dissolve the reactants.[2]
-
Temperature Control: Acylation reactions are often exothermic.[2] Maintaining low temperatures, typically between 0–5°C, helps to control the reaction rate and minimize side reactions, including hydrolysis.[2]
-
Use of an Acid Scavenger: The "hydrochloride" part of the name indicates the presence of an associated HCl molecule. Furthermore, the desired acylation reaction itself will generate one equivalent of HCl.[7] This acid can catalyze hydrolysis and deactivate amine nucleophiles. Therefore, the addition of a non-nucleophilic base, known as an acid scavenger, is crucial to neutralize the HCl as it forms.[2][7]
Q3: How do I choose the right acid scavenger for my reaction?
A3: The choice of an acid scavenger is critical and depends on your specific substrate and reaction conditions.[7]
| Acid Scavenger | Key Characteristics | Considerations |
| Triethylamine (TEA) | Common, inexpensive, and effective.[7] | Can sometimes act as a nucleophile, leading to side reactions.[7][9] |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | Sterically hindered and non-nucleophilic, making it a "cleaner" choice for sensitive substrates.[7][10] | More expensive than TEA.[7] |
| Pyridine | Less basic than TEA but can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[7][11] | Can be difficult to remove during workup. |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Low cost and easy to remove (by filtration).[7] | Can result in longer reaction times due to lower solubility in organic solvents.[7] |
Expert Insight: For sensitive substrates where minimizing side reactions is paramount, the sterically hindered, non-nucleophilic nature of DIPEA often makes it the superior choice, despite its higher cost.[7]
Q4: Can the tert-butyl group on the amine influence the rate of hydrolysis?
A4: Yes, the bulky tert-butyl group provides a degree of steric hindrance around the carbonyl carbon.[8][12] This steric bulk can moderately impede the approach of a water molecule, slowing down the rate of hydrolysis compared to less hindered acyl chlorides.[8] However, this effect is not sufficient to prevent hydrolysis, and rigorous anhydrous conditions remain essential.
Q5: I am performing a reaction in an aqueous or protic solvent system. Is it possible to use this compound?
A5: Using acyl chlorides in aqueous or protic solvents is extremely challenging because hydrolysis is often much faster than the desired reaction.[9][13] While some specific applications, like the synthesis of Tigecycline from 9-aminominocycline hydrochloride, are performed in water, they rely on very specific conditions such as low temperature (5°C) and rapid reaction times to favor the desired amidation over hydrolysis.[14] In general, it is highly advisable to avoid protic solvents. If your nucleophile is only soluble in a protic solvent, consider alternative coupling agents that are more water-tolerant, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).[10][15]
Experimental Protocols
Protocol 1: General Procedure for Acylation under Anhydrous Conditions
This protocol provides a robust, general method for using this compound while minimizing the risk of hydrolysis.
Objective: To perform an acylation reaction with an amine nucleophile, preventing the hydrolysis of the acyl chloride.
Materials:
-
This compound
-
Amine nucleophile
-
N,N-Diisopropylethylamine (DIPEA)[7]
-
Anhydrous dichloromethane (DCM)[2]
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Workflow Diagram:
Caption: Workflow for anhydrous acylation.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a positive pressure of dry nitrogen or argon gas.
-
Neutralization of Amine: In the reaction flask, dissolve your amine nucleophile (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (at least 2.1 equivalents: 1.1 eq to neutralize the starting amine hydrochloride if it's a salt, and 1.0 eq to scavenge the HCl generated during the reaction) and stir for 15-20 minutes.
-
Acylation: Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DCM to the cooled amine solution.
-
Reaction Monitoring: Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature and stir overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analytical Method for Detecting Hydrolysis
Objective: To quantify the extent of hydrolysis by converting the unreacted acyl chloride into a stable derivative for HPLC analysis.[16][17]
Principle: Direct analysis of reactive acyl chlorides is challenging.[16] This method uses a derivatization agent, such as 2-nitrophenylhydrazine, to react with any remaining acyl chloride, forming a stable, UV-active hydrazide that can be easily quantified by HPLC.[17][18]
Workflow Diagram:
Caption: Workflow for hydrolysis detection via derivatization HPLC.
Step-by-Step Procedure:
-
Sample Preparation: At a specific time point, carefully withdraw a small aliquot from the reaction mixture.
-
Derivatization: Immediately quench the aliquot in a prepared solution of 2-nitrophenylhydrazine (in excess) in acetonitrile. Allow the derivatization reaction to proceed at room temperature for 30 minutes.[17]
-
Analysis: Dilute the derivatized sample to a suitable concentration and analyze by reverse-phase HPLC with a UV detector.
-
Quantification: The amount of the stable hydrazide derivative corresponds to the amount of unreacted this compound present at the time of sampling. By comparing this to the initial amount, the extent of hydrolysis (and consumption by the desired reaction) can be determined.
Conclusion
The successful use of this compound is critically dependent on the effective prevention of its hydrolysis. By implementing rigorous anhydrous techniques, selecting appropriate aprotic solvents, maintaining low reaction temperatures, and utilizing suitable acid scavengers, researchers can minimize this competing reaction and achieve high yields of their desired acylated products. This guide provides the foundational knowledge and practical protocols to navigate the challenges associated with this highly reactive yet synthetically valuable reagent.
References
- Benchchem. (n.d.). Technical Support Center: Neutralizing HCl Byproduct in Acylation.
- Benchchem. (n.d.). This compound | 915725-52-9.
- ChemBK. (2024, April 9). 2-((tert-butyl)amino)acetyl chloride hydrochloride.
- ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
- Benchchem. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Peptide Coupling Reactions of H-D-Ala-OtBu.HCl.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates.
- Benchchem. (n.d.). Preventing hydrolysis of 3,4-Difluorophenylacetyl chloride during reaction.
- ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
- Google Patents. (n.d.). CN101450916B - Synthetic method of tigecycline.
- PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Quora. (2018, January 24). Acid chlorides are easily hydrolysed. Why?
- Wikipedia. (n.d.). Acyl chloride.
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Benchchem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
- PubMed. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. quora.com [quora.com]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. file.globalso.com [file.globalso.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Technical Support Center: Acylation with 2-(Tert-butylamino)acetyl chloride hydrochloride
Welcome to the technical support resource for researchers utilizing 2-(tert-butylamino)acetyl chloride hydrochloride in acylation reactions. As a key intermediate in pharmaceutical synthesis, particularly for APIs like Tigecycline, achieving high yields in its application is critical.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies rooted in chemical principles to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My acylation yield is unexpectedly low. What are the most common culprits?
Low yield in this reaction typically stems from one of four primary areas:
-
Reagent Integrity: this compound is an acyl chloride, a class of compounds highly susceptible to hydrolysis.[2][3] Exposure to atmospheric moisture can rapidly degrade it into the unreactive 2-(tert-butylamino)acetic acid.[4]
-
Substrate Nucleophilicity: If your amine substrate is stored as a hydrochloride salt, its nitrogen lone pair is protonated, rendering it non-nucleophilic and incapable of attacking the acyl chloride.[5]
-
Inadequate Acid Scavenging: The acylation reaction generates one equivalent of hydrogen chloride (HCl). If not neutralized, this HCl will protonate your amine substrate, effectively removing it from the reaction.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent choice, and reaction time are critical. Acylations are often exothermic, and improper temperature control can lead to side reactions.[4]
Q2: How can I be sure my this compound is still active?
The stability of this reagent is enhanced by its hydrochloride salt form, but careful handling is paramount.[4][6]
-
Storage: Always store the reagent under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dry place, often at –20°C for long-term storage.[4][7]
-
Handling: Use the reagent in a glovebox or under a positive flow of inert gas. Use dry glassware and anhydrous solvents to prevent hydrolysis.
-
Appearance: The compound should be a white to off-white crystalline powder.[6][8] Any discoloration or clumping may suggest degradation. If in doubt, it is best to use a freshly opened bottle or a new lot. High-purity reagent (≥98-99%) is recommended for sensitive pharmaceutical applications.[1][7]
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products indicates competing reactions are occurring. The most common side products are:
-
Hydrolysis Product: 2-(tert-butylamino)acetic acid, formed from the reaction of the acyl chloride with trace water.[4] This will appear as a baseline spot on a silica TLC plate if not eluted with a very polar solvent system.
-
Unreacted Amine Substrate: If the reaction is incomplete or if the amine was deactivated by protonation.
-
Diacylated Product: If your substrate contains more than one nucleophilic site (e.g., another amine or a hydroxyl group), competitive acylation can occur.
-
Oligomers: In some cases, self-condensation or reaction with bifunctional substrates can lead to oligomeric byproducts.[4]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving yield issues. Follow the workflow to logically isolate the problem.
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for troubleshooting. Start with the most common and easily verifiable issues before moving to more complex optimizations.
Part 1: Reagent and Substrate Issues
Q: My amine substrate is a hydrochloride salt. Do I need to free-base it first?
A: Not necessarily, but you MUST account for it. The protonated amine is not nucleophilic. The most common and efficient method is to perform the deprotonation in situ.
Protocol: In Situ Deprotonation
-
Dissolve your amine hydrochloride substrate in a suitable anhydrous solvent (see Table 1).
-
Add a non-nucleophilic organic base. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard.
-
Crucially, you need at least two equivalents of the base:
-
1.0 equivalent to neutralize the hydrochloride salt of your substrate, liberating the free amine.
-
1.0-1.2 equivalents to scavenge the HCl that will be generated during the acylation reaction.[9]
-
-
Stir this mixture for 15-30 minutes before adding the acylating agent. This ensures your substrate is fully deprotonated and ready to react.
Q: Could the steric hindrance of the tert-butyl group be the problem?
A: The tert-butyl group on the this compound does create significant steric bulk around the nitrogen atom.[4] Similarly, a sterically hindered amine substrate can slow the reaction rate. While this influences reactivity, it does not typically stop the reaction entirely. If you suspect steric hindrance is a major factor, you may need to adjust reaction conditions by:
-
Increasing Reaction Time: Monitor the reaction by TLC or LC-MS until all the limiting reagent is consumed.
-
Modest Heating: After initial addition at low temperature, gently warming the reaction (e.g., to room temperature or 40 °C) can provide the necessary activation energy.
Part 2: Reaction Condition Optimization
The success of the acylation hinges on a synergistic relationship between the solvent, base, and temperature.
Reaction Mechanism: The Role of Base
The reaction proceeds via a nucleophilic addition-elimination mechanism. A non-nucleophilic base is critical to drive the equilibrium toward the product by irreversibly removing the HCl byproduct.
Q: Which solvent and base combination is best?
A: The optimal choice depends on the solubility of your substrate and the desired reaction temperature. Highly polar solvents can sometimes accelerate the undesired hydrolysis of the acyl chloride.
| Parameter | Common Choices | Rationale & Considerations |
| Solvent | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN) | DCM is a common first choice due to its inertness and ease of removal.[4] Toluene is useful for reactions requiring higher temperatures. THF is a good option but must be rigorously dried, as it is miscible with water. The choice of solvent can significantly impact reaction yield and selectivity.[10] |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's base), Pyridine | TEA is cost-effective and sufficient for most applications. DIPEA is more sterically hindered and less nucleophilic, making it a better choice if N-acylation of the base is a concern. Pyridine can also act as a nucleophilic catalyst but is often harder to remove during work-up.[11] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | A catalytic amount of DMAP (1-5 mol%) can significantly accelerate sluggish reactions, particularly with less reactive amines or alcohols. |
Q: What is the optimal temperature and reaction time?
A: There is no single answer, but a standard protocol provides a robust starting point.
Protocol: General Acylation Procedure
-
Set up a flame-dried flask equipped with a magnetic stirrer, under a positive pressure of nitrogen or argon.
-
Dissolve the amine substrate (1.0 eq) and base (e.g., TEA, 2.2 eq) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the initial exothermic reaction and minimize side product formation.[4]
-
In a separate flask, dissolve this compound (1.0-1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-16 hours.
| Reactant | Molar Equivalents (if amine is free base) | Molar Equivalents (if amine is HCl salt) | Justification |
| Amine Substrate | 1.0 (Limiting Reagent) | 1.0 (Limiting Reagent) | The core component to be acylated. |
| 2-(Tert-butylamino)acetyl chloride HCl | 1.05 - 1.2 | 1.05 - 1.2 | A slight excess ensures complete consumption of the valuable amine substrate.[4] |
| Tertiary Amine Base (e.g., TEA) | 1.1 - 1.3 | 2.2 - 2.5 | Neutralizes the HCl generated during the reaction. |
Part 3: Work-up and Purification
Q: I think I'm losing my product during the aqueous work-up. How can I prevent this?
A: This often happens if the product has some water solubility or if it becomes protonated and partitions into the aqueous layer.
Protocol: Optimized Aqueous Work-up
-
After the reaction is complete, dilute the reaction mixture with additional organic solvent (e.g., DCM).
-
Wash the organic layer sequentially with:
-
Saturated aq. NaHCO₃ solution: This neutralizes any excess acid and quenches any unreacted acyl chloride. It also ensures your product is in its neutral, organic-soluble form.
-
Water (H₂O): To remove bulk salts.
-
Saturated aq. NaCl (Brine): To remove residual water from the organic layer and decrease the solubility of your organic product in the aqueous phase.[12]
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
By following these systematic troubleshooting steps, you can effectively diagnose the cause of low yield, implement targeted solutions, and optimize your acylation protocol for consistent and successful results.
References
-
Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2 A detailed study on the effect of different solvents and bases.... Retrieved from [Link]
-
Pharmaffiliates. (2025). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates. Retrieved from [Link]
-
ChemBK. (2024). 2-((tert-butyl)amino)acetyl chloride hydrochloride. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613. Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Kandarpa, P. (2014). REGIOSELECTIVE N-ACYLATION OF N-H CONTAINING HETEROCYCLIC COMPOUNDS. International Journal of Applied Biology and Pharmaceutical Technology, 5(3), 170-175. Retrieved from [Link]
-
Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. Retrieved from [Link]
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(2), M1054. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
University of Wisconsin-Madison. (2012). Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Society for Science. (2022). Isolation, Extraction, and Identification of Fluorescent Unknown in Friedel-Crafts Acylation of Biphenyl. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Removal of Unreacted 2-(Tert-butylamino)acetyl Chloride Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(tert-butylamino)acetyl chloride hydrochloride in their synthetic workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting material and its byproducts from the reaction mixture. The protocols and explanations provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.
I. Understanding the Challenge: Chemical Properties at a Glance
This compound is a highly reactive acylating agent, a property that makes it invaluable in synthesis but also presents challenges in its removal post-reaction.[1][2] Its high reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.[2]
A primary challenge in purification is the facile hydrolysis of the acyl chloride to 2-(tert-butylamino)acetic acid hydrochloride upon exposure to water.[1] Both the unreacted starting material and its hydrolysis byproduct are polar, ionic compounds, which can complicate their separation from the desired, often less polar, amide product.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Properties |
| This compound | CC(C)(C)NCC(=O)Cl.Cl | 186.08[3] | White to off-white solid, soluble in polar solvents, highly reactive with nucleophiles, corrosive.[2][3] |
| 2-(Tert-butylamino)acetic acid hydrochloride | CC(C)(C)N(H)CC(=O)O.Cl | 167.63[4] | White to off-white crystalline powder, freely soluble in water, slightly soluble in alcohols.[4][5] |
II. Frequently Asked Questions (FAQs)
Q1: My NMR shows a persistent peak for the unreacted acyl chloride. What is the quickest way to remove it?
A1: The most direct approach is to quench the reaction mixture with a suitable nucleophile. A common and effective method is to add a small amount of water or an alcohol (e.g., methanol or isopropanol) to the reaction mixture and stir for a short period. This will convert the reactive acyl chloride into its corresponding carboxylic acid or ester, which can then be more easily removed by an aqueous wash.
Q2: I've performed an aqueous work-up, but I'm still seeing the hydrolysis byproduct in my product. Why?
A2: The hydrolysis product, 2-(tert-butylamino)acetic acid hydrochloride, is highly soluble in water and can be difficult to completely remove with a simple water wash, especially if your product has some aqueous solubility.[4] An acidic or basic wash is often more effective. An acidic wash (e.g., dilute HCl) will ensure the byproduct remains in its protonated, highly water-soluble form, facilitating its extraction into the aqueous layer. Conversely, a basic wash (e.g., NaHCO₃ or Na₂CO₃ solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
Q3: Can I use a solid-phase scavenger to remove the unreacted acyl chloride?
A3: Yes, solid-phase scavengers can be a very effective and clean method for removing excess electrophiles like acyl chlorides. Polymer-bound amines (e.g., tris(2-aminoethyl)amine polystyrene) can be added to the reaction mixture upon completion. The scavenger will react with the unreacted this compound, and the resulting resin-bound adduct can be easily removed by filtration, simplifying the work-up procedure significantly.
Q4: How can I confirm that all the unreacted acyl chloride has been removed?
A4: Due to the high reactivity of acyl chlorides, direct analysis can be challenging.[6] The most reliable method is to use a derivatization technique followed by chromatographic analysis. For instance, a sample of the reaction mixture can be quenched with a nucleophile like aniline or benzylamine to form a stable amide derivative. This derivative can then be quantified by HPLC or GC-MS to determine the concentration of the original unreacted acyl chloride.
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during the purification process.
Problem 1: Persistent Contamination with Unreacted Acyl Chloride and/or its Hydrolysis Byproduct After Standard Work-up.
Root Cause Analysis:
-
Incomplete Quenching: The quenching step may not have been sufficient to completely react with the excess acyl chloride.
-
Insufficient Washing: The volume or number of aqueous washes may not have been adequate to remove the polar impurities.
-
Emulsion Formation: Formation of an emulsion during extraction can trap impurities in the organic layer.
-
Product Properties: Your desired product may have a degree of aqueous solubility, leading to co-extraction with the impurities.
Solutions:
Step 1: Optimize the Quenching Protocol
-
Choice of Quenching Agent:
-
Water: Simple and effective for converting the acyl chloride to the carboxylic acid. Use deionized water and stir vigorously.
-
Alcohols (Methanol, Ethanol): React to form the corresponding ester, which may be easier to separate than the carboxylic acid.
-
Aqueous Base (e.g., sat. NaHCO₃): Simultaneously quenches the acyl chloride and neutralizes the HCl byproduct. This is often a preferred method.
-
-
Protocol:
-
Cool the reaction mixture in an ice bath to control the exotherm of the quench.
-
Slowly add the quenching agent with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure the reaction goes to completion.
-
Step 2: Enhance the Liquid-Liquid Extraction Efficiency
-
Acid/Base Washes:
-
Acidic Wash (e.g., 1M HCl): This will protonate any residual amine starting materials and the hydrolysis byproduct, increasing their solubility in the aqueous phase.
-
Basic Wash (e.g., sat. NaHCO₃ or 1M NaOH): This will deprotonate the carboxylic acid byproduct, forming a highly water-soluble salt. Be cautious if your product is base-sensitive.
-
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) can help to break emulsions and reduce the amount of dissolved water in the organic layer.
Step 3: Consider Alternative Purification Techniques
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[7] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water, ethanol).
-
Silica Gel Chromatography: While both the unreacted starting material and its hydrolysis product are polar, they may have different affinities for silica gel compared to your desired product, allowing for separation by column chromatography.
Problem 2: Difficulty in Monitoring the Removal of Unreacted this compound.
Root Cause Analysis:
-
The high reactivity of the acyl chloride makes its direct detection by methods like TLC or standard HPLC challenging.
Solutions:
Protocol for Indirect Quantification by HPLC:
This protocol is based on the principle of converting the reactive acyl chloride into a stable, UV-active derivative for accurate quantification.
-
Prepare a Derivatizing Solution: Prepare a solution of a suitable nucleophile with a strong chromophore (e.g., 1% aniline in acetonitrile).
-
Sample Preparation:
-
At desired time points during the work-up, withdraw a small aliquot (e.g., 100 µL) of the organic layer.
-
Immediately add this aliquot to a known excess of the derivatizing solution (e.g., 1 mL). This will rapidly and completely convert any unreacted this compound into its corresponding anilide.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC.
-
Develop a calibration curve using a known concentration of a standard of the anilide derivative.
-
By comparing the peak area of the anilide derivative in your sample to the calibration curve, you can accurately determine the concentration of the unreacted acyl chloride in your original sample.
-
IV. References
-
BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. BenchChem.
-
Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
Clark, J. (2023). the preparation of amides. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
Sources
- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 2. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 3. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. Buy 2-(tert-butylamino)acetic acid hydrochloride | 6939-23-7 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Impact of temperature on 2-(Tert-butylamino)acetyl chloride hydrochloride reactions
Welcome to the technical support resource for 2-(Tert-butylamino)acetyl chloride hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the critical role of temperature in reactions involving this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot issues effectively and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and unexpected results. The question-and-answer format is designed to help you quickly identify and resolve common temperature-related challenges.
Question 1: My reaction yield is significantly lower than expected. What are the likely temperature-related causes?
Answer: Low yield is one of the most common issues when working with a highly reactive acylating agent like this compound. Temperature mismanagement is often the root cause.
-
Cause A: Premature Hydrolysis. The acetyl chloride moiety is extremely susceptible to hydrolysis, reacting with even trace amounts of water to form the inactive 2-(tert-butylamino)acetic acid.[1] This reaction is significantly accelerated by elevated temperatures. If your reaction is run at room temperature or above without stringent anhydrous conditions, you are likely losing a substantial portion of your starting material to this side reaction.[2]
-
Cause B: Thermal Degradation. While stable at recommended storage temperatures, prolonged exposure to ambient or elevated temperatures can lead to degradation of the reagent even before it is used in the reaction. The hydrochloride salt form enhances stability, but it does not render the compound immune to thermal stress.[1][3]
-
Cause C: Competing Side Reactions. The synthesis of this reagent itself is conducted at 0–5°C to suppress side reactions like oligomerization.[4] When using it for subsequent reactions (e.g., acylating an amine), if the temperature is not adequately controlled, similar side reactions can occur with your substrate or the reagent itself, consuming starting material and reducing the yield of your desired product.
Troubleshooting Protocol:
-
Verify Reagent Integrity: Before starting, ensure the reagent has been stored correctly at –20°C in a tightly sealed, light-resistant container.[1] Consider running a quick NMR or titration on a small sample if you suspect degradation.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Implement Strict Temperature Control:
-
Begin by cooling your reaction vessel to 0–5°C using an ice-water bath before adding the this compound.
-
Dissolve your substrate in the anhydrous solvent first, cool the solution, and then add the acylating agent slowly and dropwise. This helps dissipate the exothermic heat of reaction.
-
Maintain the low temperature for the duration of the addition and for a recommended period afterward before allowing the reaction to slowly warm to room temperature, if the protocol requires it.
-
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[1] If the reaction stalls, a slight, controlled increase in temperature might be necessary, but this should be done cautiously.
Question 2: My final product is contaminated with impurities. How can I identify and prevent them based on temperature control?
Answer: Impurity generation is directly linked to reaction kinetics, which are governed by temperature. Higher temperatures increase the rate of all possible reactions, not just the desired one.
-
Common Impurity A: 2-(tert-butylamino)acetic acid (Hydrolysis Product).
-
Identification: This impurity will appear as a more polar spot on a TLC plate and can be confirmed via LC-MS.
-
Cause: As discussed in the low-yield section, this is caused by a reaction with water.[1] Running the reaction at elevated temperatures without strictly anhydrous conditions will almost certainly produce this byproduct.
-
-
Common Impurity B: Oligomeric/Polymeric Byproducts.
-
Identification: Often appear as a smear or baseline material on TLC or as a complex mixture of high-molecular-weight species in mass spectrometry.
-
Cause: The reagent can potentially react with itself or the product, especially at higher concentrations and temperatures. The initial synthesis of the reagent is kept at 0-5°C precisely to avoid this.[4] Uncontrolled exotherms during the reaction can create localized hot spots, promoting these unwanted pathways.
-
-
Common Impurity C: Byproducts from Reactions with Solvents.
-
Identification: These can be diverse and require advanced analytical techniques like LC-MS or GC-MS for identification. For instance, reactions with residual chlorobenzene solvents could form chlorinated side-products.[1]
-
Cause: While less common, some solvents can participate in side reactions at elevated temperatures. Choosing an inert solvent like dichloromethane or toluene is recommended.[1]
-
Troubleshooting Flowchart for Impurity Issues
Caption: Troubleshooting decision tree for impurity analysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for this compound and why? A1: The recommended storage temperature is –20°C.[1] Freezer storage minimizes the rate of both thermal degradation and hydrolysis from atmospheric moisture that may permeate the container over time. Storing at room temperature is strongly discouraged as it can lead to a significant loss of purity and reactivity in a relatively short period.[1]
Q2: How does temperature impact the rate of N-acylation reactions with this reagent? A2: Like most chemical reactions, the rate of N-acylation increases with temperature. However, the challenge lies in balancing reaction rate with selectivity. While warming the reaction may speed up product formation, it disproportionately accelerates undesirable side reactions.[5] The optimal approach is to start the reaction at a low temperature (0–5°C) to ensure controlled acylation and then, only if necessary, slowly warm the mixture while monitoring its progress by TLC or HPLC.[1]
Q3: Can I run my reaction at room temperature for convenience? A3: It is highly inadvisable. The reaction between this compound and a nucleophile (like an amine) is exothermic. Running it at room temperature without cooling can lead to a thermal runaway, significantly increasing the local temperature. This will accelerate degradation, hydrolysis, and other side reactions, resulting in a lower yield and a more complex impurity profile.[4][6]
Q4: Does the steric hindrance from the tert-butyl group affect the optimal reaction temperature? A4: Yes, the bulky tert-butyl group provides significant steric hindrance around the nitrogen atom.[1] This can slow down the rate of the desired acylation compared to less hindered amines. This might tempt a researcher to increase the temperature to speed up the reaction. However, this should be avoided. The better approach to overcome the slower reaction rate is to allow for a longer reaction time at a controlled low temperature or to use a non-nucleophilic base to activate the substrate if applicable.
Section 3: Data & Protocols
Data Summary Tables
Table 1: Recommended Temperature Conditions
| Process | Temperature Range | Rationale & Consequences of Deviation |
| Long-Term Storage | -20°C | Prevents thermal degradation and hydrolysis.[1] Storing above this temperature leads to reduced purity and reactivity. |
| Reagent Handling | < 25°C (Room Temp) | Minimize time at ambient temperature. Weigh and prepare solutions promptly to avoid moisture absorption. |
| Reaction Initiation | 0°C to 5°C | Controls initial exotherm, prevents thermal runaway, and minimizes formation of oligomeric and hydrolytic impurities.[4] |
| Reaction Progression | 0°C to Room Temp | May be slowly warmed after initial addition if reaction is slow, but must be carefully monitored for impurity formation. |
Experimental Protocol: General N-Acylation Under Controlled Temperature
This protocol outlines a standard procedure for acylating a primary or secondary amine.
Materials:
-
This compound
-
Substrate amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base (dried)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Preparation: Assemble the glassware and dry it in an oven at 120°C for at least 4 hours. Cool under a stream of inert gas.
-
Substrate Addition: To the round-bottom flask, add the substrate amine (1.0 eq) and dissolve it in anhydrous DCM under an inert atmosphere.
-
Base Addition: Add the non-nucleophilic base (e.g., TEA, 1.1 eq) to the solution.
-
Cooling: Place the flask in the ice-water bath and stir the solution for 15-20 minutes until the internal temperature equilibrates to 0–5°C.
-
Reagent Solution: In a separate, dry flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Controlled Addition: Transfer the reagent solution to the dropping funnel. Add it dropwise to the cooled, stirring solution of the amine over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Continue stirring the reaction at 0–5°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Warming (Optional): If the reaction has not proceeded to completion, remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for an additional 2-16 hours.
-
Quenching & Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Workflow Visualization
Caption: Standard workflow for a temperature-controlled acylation reaction.
References
-
Benchchem. This compound | 915725-52-9.
-
2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025-03-01).
-
MedChemExpress. 2-(tert-Butylamino)acetic acid hydrochloride | Amino Acid Derivative.
-
Exploring this compound: A Key Tigecycline Intermediate.
-
ChemBK. 2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024-04-09).
-
CymitQuimica. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-.
-
REGIOSELECTIVE N-ACYLATION OF. (2014-06-26).
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
-
Google Patents. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
ResearchGate. The thermal decomposition of acetyl chloride.
-
PubChem. This compound | C6H13Cl2NO | CID 53401011.
-
NINGBO INNO PHARMCHEM CO.,LTD. Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates.
-
ResearchGate. The best reaction conditions for the N-acylation of various sulfonamides.
-
Chemistry Stack Exchange. Acetylation of Secondary amines. (2022-07-30).
-
AWS. Effect of Temperature on the Purity and Yield of Aspirin.
Sources
- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 2. wcu.edu [wcu.edu]
- 3. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 4. innospk.com [innospk.com]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 2-(Tert-butylamino)acetyl Chloride Hydrochloride
In the landscape of organic synthesis, particularly within pharmaceutical and drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone transformation for building the complex architectures of active pharmaceutical ingredients (APIs).[1] While classic reagents like acetyl chloride and acetic anhydride are workhorses for general acetylation, the demand for more complex and targeted molecular modifications has led to the prominence of specialized agents.
This guide provides an in-depth comparison of 2-(tert-butylamino)acetyl chloride hydrochloride against other common acylating agents. We will move beyond a simple catalog of reagents to explore the causal relationships between an agent's structure, its reactivity, and its optimal application, providing researchers with the field-proven insights necessary to make informed experimental choices.
The Benchmark Reagents: Acyl Chlorides and Anhydrides
Before delving into our featured compound, it is essential to understand the properties of the most common acylating agents, as they provide a baseline for comparison. The general order of reactivity for carboxylic acid derivatives is a foundational concept: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1][2] This high reactivity makes acyl chlorides and anhydrides powerful synthetic tools.
Acetyl Chloride: As a simple acyl chloride, it is one of the most reactive acylating agents.[2] Its high electrophilicity, driven by the inductive effects of both oxygen and chlorine, allows for rapid acylation of a wide range of nucleophiles, including alcohols, phenols, and amines.[3][4] However, this reactivity is a double-edged sword. Acetyl chloride is highly sensitive to moisture and its reaction generates corrosive hydrogen chloride (HCl) gas, which necessitates careful handling and the use of a base to neutralize the acid byproduct.[3][5]
Acetic Anhydride: This reagent is generally less reactive and more selective than acetyl chloride.[3][6] It offers a significant handling advantage, as it is less volatile and its byproduct, acetic acid, is far less corrosive and easier to manage than HCl.[3] This makes acetic anhydride a more practical choice for larger-scale syntheses or when working with acid-sensitive substrates.[3]
The fundamental mechanism for these agents is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution.[2]
Featured Reagent: this compound
This compound (CAS No. 915725-52-9) is not a general-purpose acylating agent but a specialized building block designed to introduce a specific, functionalized moiety: the N-tert-butyl glycinyl group.[7][8][9]
Chemical Properties and Structure:
-
Molecular Formula: C6H13Cl2NO[7]
-
Key Features: The structure combines the high reactivity of an acyl chloride with a sterically hindered secondary amine, which is protected as a hydrochloride salt to enhance stability and handling.[8][11]
Caption: Key structural features influencing reactivity and application.
The primary value of this reagent lies in its ability to act as a crucial intermediate in pharmaceutical synthesis.[10] For instance, it is an essential building block for the antibiotic Tigecycline, where it is used to form the glycylamido side chain.[9][12] The incorporated tert-butyl group can significantly enhance the solubility and bioavailability of the final API.[7][8]
Comparative Analysis: Performance in the Field
The choice of an acylating agent is a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes a direct comparison of this compound with standard acylating agents.
| Feature | 2-(Tert-butylamino)acetyl Chloride HCl | Acetyl Chloride | Acetic Anhydride | Carboxylic Acid + Coupling Agent |
| Primary Function | Introduces a specific N-tert-butyl glycinyl moiety | General acetylation | General acetylation | General acylation (versatile) |
| Reactivity | High (as an acyl chloride) | Very High | High | Moderate to High (depends on coupling agent) |
| Selectivity | Primarily dictated by substrate; steric bulk of reagent can influence approach | Low; can be too reactive for complex molecules[2] | Moderate; often more selective than acyl chlorides[3] | High; mild conditions allow for good selectivity |
| Byproduct | Corrosive HCl gas | Corrosive HCl gas[2] | Non-corrosive acetic acid[3] | Varies (e.g., urea, HOBt) |
| Handling | Moisture sensitive; corrosive. Hydrochloride salt improves stability.[8][10] | Highly moisture sensitive; volatile; corrosive.[5] | Easier to handle than acyl chlorides; less volatile.[3][5] | Avoids handling highly reactive acylating agents directly.[1] |
| Key Advantage | Efficiently installs a functionalized, sterically hindered group.[8] | Unmatched reactivity for speed and unreactive substrates.[2] | Safer byproduct profile; good balance of reactivity and handling.[3] | Mild conditions; high atom economy; broad scope. |
| Key Disadvantage | Specialized use; corrosive byproduct. | Hazardous nature; low selectivity.[2] | Less reactive than acyl chlorides; may require catalysts.[1][6] | Cost and complexity of coupling agents; purification challenges.[1] |
Strategic Reagent Selection: A Logic-Based Workflow
The decision-making process for selecting an acylating agent should be systematic, taking into account the substrate's complexity, the desired outcome, and practical considerations like scale and safety.
Caption: Decision workflow for selecting an appropriate acylating agent.
Experimental Protocols: A Practical Comparison
The causality behind experimental choices becomes evident when comparing protocols. The high reactivity of an acyl chloride necessitates stricter control of conditions compared to an anhydride.
Protocol 1: N-Acylation of a Primary Amine with this compound
-
Objective: To demonstrate the use of the specialized reagent for introducing the N-tert-butyl glycinyl group.
-
Rationale: The reaction is run at low temperature (0-5°C) to control the exotherm from the highly reactive acyl chloride.[8] A non-nucleophilic base (e.g., triethylamine or DIPEA) is required in stoichiometric amounts (2 equivalents) to neutralize the HCl generated from the reaction and the HCl salt of the reagent itself, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.[8]
-
Methodology:
-
Dissolve the primary amine substrate (1.0 eq) and a hindered base such as diisopropylethylamine (2.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Perform a standard aqueous workup: separate the organic layer, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: N-Acylation of a Primary Amine with Acetic Anhydride
-
Objective: To provide a comparative method using a milder, more common acylating agent.
-
Rationale: Acetic anhydride is less reactive, allowing the reaction to be safely run at room temperature.[3] While a base is still required to neutralize the acetic acid byproduct, the reaction is less sensitive to trace amounts of moisture. This protocol is generally safer and more scalable.
-
Methodology:
-
Dissolve the primary amine substrate (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
To the stirred solution at room temperature, add acetic anhydride (1.1 eq) dropwise. A slight exotherm may be observed.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 1-4 hours).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (to remove excess amine/base), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
-
Conclusion and Forward Outlook
The selection of an acylating agent is a nuanced decision that extends beyond mere reactivity. While workhorses like acetyl chloride and acetic anhydride offer solutions for general acetylation, they represent a trade-off between speed and safety.[3] Acetyl chloride offers unparalleled reactivity, making it ideal for difficult acylations, whereas acetic anhydride provides a safer, more controllable, and often more selective alternative suitable for large-scale production.[3][5]
This compound exists in a different category. It is not a competitor for general acylation but rather a highly specialized tool for installing a specific, high-value functional group.[8] Its utility is defined by the final product's requirements, such as the need for the sterically demanding tert-butylamino moiety to enhance pharmacokinetic properties like solubility or bioavailability.[7][8] For the researcher or drug development professional, understanding this distinction is key. The question is not "Which acylating agent is best?" but rather, "Which acylating agent is the correct tool for the specific molecular construction required?"
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 9. innospk.com [innospk.com]
- 10. chembk.com [chembk.com]
- 11. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 12. nbinno.com [nbinno.com]
Comparison of 2-(Tert-butylamino)acetyl chloride hydrochloride and acetyl chloride
An In-Depth Comparative Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride and Acetyl chloride for Synthetic Chemistry
In the landscape of organic synthesis, acyl chlorides are indispensable reagents, prized for their high reactivity in introducing acyl groups into a wide array of molecules. Among them, acetyl chloride is a ubiquitous and fundamental building block. However, for more complex molecular architectures, particularly in pharmaceutical development, functionalized acyl chlorides are required. This guide provides a detailed comparison between the workhorse reagent, acetyl chloride, and a specialized intermediate, this compound.
This analysis is designed for researchers, medicinal chemists, and process development scientists, offering insights into the nuanced differences in their properties, reactivity, and applications, supported by experimental considerations.
Core Structural and Physicochemical Distinctions
The fundamental difference between these two reagents lies in the substituent on the alpha-carbon. Acetyl chloride is the simplest aliphatic acyl chloride with a methyl group. In contrast, this compound incorporates a bulky tert-butylamino group, which is protonated to form a hydrochloride salt.[1][2] This single modification dramatically alters the compound's physical nature and chemical behavior.
Acetyl chloride is a volatile, colorless, and highly flammable liquid that fumes in moist air due to rapid hydrolysis.[3][4][5] Conversely, this compound is a stable, white to off-white crystalline solid.[2][6] The salt formation significantly reduces its volatility and enhances its stability and ease of handling compared to its theoretical free base form.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Acetyl Chloride |
| CAS Number | 915725-52-9[1][7] | 75-36-5[8] |
| Molecular Formula | C₆H₁₃Cl₂NO[7] | C₂H₃ClO[8] |
| Molecular Weight | 186.08 g/mol [1][2] | 78.49 g/mol [8] |
| Appearance | White to off-white crystalline powder[2][6] | Colorless, fuming liquid[3][5] |
| Melting Point | Not consistently reported, typical for salts | -112 °C[3][8] |
| Boiling Point | Decomposes | 52 °C[3][8] |
| Density | Not applicable (solid) | 1.104 g/mL[3][8] |
| Water Solubility | Soluble, but hydrolyzes[9] | Reacts violently[4][10][11] |
| Stability | Stable solid under dry conditions[9] | Highly reactive, moisture-sensitive liquid[3] |
Reactivity and Mechanistic Considerations
Both compounds are potent electrophiles that undergo nucleophilic acyl substitution. The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or water) on the highly electrophilic carbonyl carbon. This is driven by the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[12][13] The reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion as a good leaving group.[12]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Key Differences in Reactivity:
-
Steric Hindrance: The most significant factor differentiating the two reagents is the steric bulk of the tert-butyl group in this compound.[1] This large group shields the electrophilic carbonyl carbon, slowing down the rate of attack, especially with sterically demanding nucleophiles. Acetyl chloride, with its small methyl group, is far more accessible and reacts much faster with a broader range of nucleophiles.[14] This steric control can be synthetically advantageous, allowing for more selective reactions.[1]
-
Electronic Effects: In its hydrochloride salt form, the protonated amino group (-NH₂⁺-) is strongly electron-withdrawing, which should, in theory, increase the electrophilicity of the adjacent carbonyl carbon. However, this electronic effect is often overshadowed by the dominant steric hindrance.
-
Hydrolysis: Acetyl chloride reacts violently and exothermically with water to form acetic acid and hydrochloric acid gas.[3][4] This reaction is so rapid that the compound fumes in the air. This compound also hydrolyzes in the presence of water to form 2-(tert-butylamino)acetic acid hydrochloride, but the reaction is typically less violent due to its solid nature and slower kinetics.[1]
Caption: Structural differences influencing reactivity.
Applications in Organic Synthesis
The choice between these two reagents is dictated entirely by the synthetic goal.
Acetyl Chloride is a fundamental C2 building block used for general-purpose acetylation.[3] Its applications are broad and include:
-
Esterification: Reacts with alcohols to form acetate esters, which are common in fragrance and solvent industries.[12]
-
Amide Formation: Reacts with amines to produce acetamides.[8][12]
-
Protecting Group Chemistry: Used to introduce an acetyl protecting group for alcohols and amines.[8]
-
Friedel-Crafts Acylation: A key reagent for adding an acetyl group to aromatic rings to form aryl ketones, which are important pharmaceutical intermediates.[12]
This compound is a specialized, functionalized reagent. It is not used for general acylation but to introduce the entire N-tert-butylglycinoyl moiety into a molecule.[1] Its applications are concentrated in pharmaceutical synthesis:
-
Synthesis of Antibiotics: It is a crucial intermediate in the synthesis of Tigecycline, a broad-spectrum antibiotic.[2][15]
-
Synthesis of Beta-Blockers: The tert-butylamino group is a common pharmacophore in beta-blocker drugs used to treat cardiovascular conditions.[16][17][18] This reagent provides a direct route to incorporate this structural feature.
-
Peptidomimetics: Its structure as an amino acid derivative makes it a valuable building block in the synthesis of peptide-like molecules with potential therapeutic activity.[7]
Table 2: Comparison of Synthetic Applications
| Application Area | This compound | Acetyl Chloride |
| Primary Function | Introduces N-tert-butylglycinoyl group | Introduces acetyl group (CH₃CO-) |
| Key Industries | Pharmaceuticals[2][6] | Pharmaceuticals, Agrochemicals, Dyes, Polymers[19] |
| Example Products | Tigecycline, Beta-blocker precursors[2][18] | Aspirin, Acetaminophen, Acetophenone[19] |
| Reaction Type | Specific building block incorporation | General acetylation, Friedel-Crafts acylation[3] |
Experimental Protocols and Causality
The handling and reaction setup for these reagents reflect their physical and chemical differences.
Experimental Protocol 1: Acetylation of Ethanol with Acetyl Chloride
Objective: To synthesize ethyl acetate via esterification.
Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. The use of an inert atmosphere and dry glassware is critical to prevent the violent hydrolysis of acetyl chloride.[3]
-
Reagent Charging: In the flask, dissolve anhydrous ethanol (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF). The base is essential to neutralize the HCl byproduct, which can otherwise catalyze side reactions.[3]
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Acylation is highly exothermic, and low temperatures are required to control the reaction rate and minimize byproduct formation.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.05 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution via the dropping funnel over 15-20 minutes. A slow, controlled addition is crucial to manage the exotherm.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl acetate.
Caption: Workflow for a typical acetylation using acetyl chloride.
Experimental Protocol 2: Amide Coupling with this compound
Objective: To synthesize an N-substituted N-tert-butylglycinamide.
Methodology:
-
Setup: In a standard round-bottom flask with a magnetic stirrer, dissolve the primary amine substrate (1.0 eq) in a suitable solvent like dichloromethane.
-
Base Addition: Add at least two equivalents of a base, such as triethylamine. The first equivalent is to deprotonate the hydrochloride salt of the reagent, and the second is to neutralize the HCl generated during the acylation.
-
Temperature Control: Cool the mixture to 0-5 °C. While the reaction is less violently exothermic than with acetyl chloride, temperature control is still important for selectivity.[1]
-
Reagent Addition: Add this compound (1.0 eq) portion-wise as a solid to the stirred solution. Maintaining the temperature during addition is key.
-
Reaction and Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for 3-5 hours, or until completion as monitored by TLC or HPLC. The reaction is typically slower due to steric hindrance.
-
Work-up: Perform an aqueous work-up similar to Protocol 1. The resulting amide product can be purified by column chromatography or recrystallization.
Safety and Handling Comparison
Proper handling of both reagents is paramount, but the specific hazards differ significantly.
Acetyl Chloride is a highly flammable, corrosive, and volatile liquid .[4][20]
-
Hazards: Severe burns, respiratory tract irritation, lachrymator. Reacts violently with water, releasing toxic HCl gas.[10][20] Vapors can form explosive mixtures with air.[4][20]
-
PPE: Requires stringent engineering controls (fume hood), flame-resistant lab coat, chemical splash goggles, face shield, and appropriate gloves.[21][22]
-
Storage: Must be stored in a cool, dry, well-ventilated flammables cabinet, under an inert atmosphere, and away from ignition sources and incompatible materials (water, alcohols, bases).[21][22]
This compound is a corrosive solid .[6]
-
Hazards: Causes severe skin burns and eye damage.[23][24] Irritating to the respiratory system.[6] It is not flammable.
-
PPE: Requires a fume hood or ventilated enclosure to handle the powder, protective gloves, lab coat, and eye protection.[6][9]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong bases and oxidizing agents.[6][9]
Table 3: GHS Hazard Comparison
| Hazard Statement (H-phrase) | This compound | Acetyl Chloride |
| H314: Causes severe skin burns and eye damage | Yes[23][24] | Yes[22] |
| H225: Highly flammable liquid and vapor | No | Yes[20][22] |
| Corrosive to respiratory tract | Yes[6] | Yes[20][22] |
Conclusion: Selecting the Right Reagent
The choice between this compound and acetyl chloride is clear and depends entirely on the synthetic objective.
-
Choose Acetyl Chloride for general-purpose acetylation, where the goal is to introduce a small, sterically unhindered acetyl group for protection or as part of a larger synthesis. It is a highly reactive, inexpensive, and fundamental reagent.
-
Choose this compound when the synthetic target specifically requires the N-tert-butylglycinoyl substructure. It is a specialized, value-added building block primarily used in the targeted synthesis of complex molecules like pharmaceuticals, where its steric bulk and functional group are essential components of the final product. Its solid form and reduced reactivity offer advantages in handling and controlled reactions compared to simpler, more volatile acyl chlorides.
References
- Benchchem. This compound | 915725-52-9.
- Wikipedia. Acetyl chloride.
- Common Organic Chemistry. Acetyl Chloride.
- ChemicalBook. The uses of Acetyl chloride. (2024-04-24).
- Ningbo Inno Pharmchem Co., Ltd. The Versatility of Acetyl Chloride in Chemical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity.
- Srini Chem. 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- Study.com. Acyl Chloride Uses, Reactions & Synthesis.
- ChemicalBook. Acetyl chloride | 75-36-5. (2025-09-25).
- Parchem. 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025-03-01).
- ChemBK. 2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024-04-09).
- NOAA. ACETYL CHLORIDE - CAMEO Chemicals.
- INCHEM. ICSC 0210 - ACETYL CHLORIDE.
- PubChem. Acetyl chloride.
- CymitQuimica. CAS 75-36-5: Acetyl chloride.
- Taylor & Francis Online. Acetyl chloride – Knowledge and References.
- Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride.
- Fisher Scientific. Acetyl chloride - SAFETY DATA SHEET. (2010-09-07).
- NBINNO. Exploring this compound: A Key Tigecycline Intermediate.
- Guidechem. 2-[(tert-Butyl)amino]acetyl chloride hydrochloride 915725-52-9 wiki.
- Journal of the Chemical Society (Resumed). Acylation. Part IX. Acylation by acetyl chloride in nitromethane. Catalysis by hydrogen chloride and reaction paths via both un-ionised and dissociated acetyl chloride.
- Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. (2025-06-23).
- Fisher Scientific. SAFETY DATA SHEET - tert-Butylacetyl chloride. (2009-12-22).
- PubChem. This compound.
- PubMed. Synthesis and Beta-Adrenergic Blocking Activity of New Aliphatic and Alicyclic Oxime Ethers.
- Echemi. 2-[(tert-Butyl)amino]acetyl chloride hydrochloride. (2022-12-31).
- Glentham. This compound | Inorganic Salts.
- CymitQuimica. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1).
- PubMed. Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative.
- Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods.
- ResearchGate. (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). (2025-08-10).
- Wikipedia. Discovery and development of beta-blockers.
- Revisely. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024-12-23).
- Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level.
- Google Patents. CN101450916B - Synthetic method of tigecycline.
- YouTube. Nucleophilic acyl substitution: hydrolysis of acid chlorides. (2018-04-01).
Sources
- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 4. Acetyl chloride | 75-36-5 [chemicalbook.com]
- 5. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. Acetyl Chloride [commonorganicchemistry.com]
- 9. srinichem.com [srinichem.com]
- 10. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. CAS 75-36-5: Acetyl chloride | CymitQuimica [cymitquimica.com]
- 12. nbinno.com [nbinno.com]
- 13. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
- 14. savemyexams.com [savemyexams.com]
- 15. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 16. Synthesis and beta-adrenergic blocking activity of new aliphatic and alicyclic oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jmedchem.com [jmedchem.com]
- 19. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]
- 20. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 21. wcu.edu [wcu.edu]
- 22. fishersci.com [fishersci.com]
- 23. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Efficacy of 2-(Tert-butylamino)acetyl chloride hydrochloride in Complex Molecule Synthesis
Introduction: Beyond a Simple Building Block
In the intricate world of complex molecule synthesis, particularly within pharmaceutical development, the choice of reagents is paramount. It dictates not only the success of a reaction but also its efficiency, scalability, and the purity of the final active pharmaceutical ingredient (API). 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9) has emerged as a highly specialized and effective acylating agent.[1][2] While it is widely recognized as an essential intermediate in the synthesis of the glycylcycline antibiotic Tigecycline, its utility and performance characteristics merit a deeper, comparative analysis for the broader scientific community.[3][4][5]
This guide moves beyond a simple cataloging of properties. As a Senior Application Scientist, my objective is to provide an in-depth, objective comparison of this reagent against common alternatives, supported by mechanistic reasoning and practical, field-proven protocols. We will explore the causality behind its efficacy, the scenarios where it excels, and the instances where alternative methods may be more appropriate.
Section 1: Physicochemical Properties and Reactivity Profile
This compound is structurally unique, and this structure directly dictates its function.[6] It is the hydrochloride salt of an α-amino acyl chloride, a class of compounds known for high reactivity.
-
The Acyl Chloride Moiety: The core of its reactivity lies in the electrophilic carbonyl carbon of the acetyl chloride group.[6] This site is primed for nucleophilic attack by primary and secondary amines, alcohols, and other nucleophiles, facilitating the formation of stable amide or ester bonds.[1]
-
The Tert-butyl Group: This bulky group imparts significant steric hindrance around the nitrogen atom.[6] This is a critical feature, not a flaw. In complex syntheses, it can prevent undesired side reactions, such as di-acylation or oligomerization, by sterically shielding the newly formed amide's nitrogen. This steric influence is a key contributor to its selectivity.
-
The Hydrochloride Salt: In its free base form, the α-amino acyl chloride would be highly unstable and prone to self-reaction. The hydrochloride salt form protonates the amino group, drastically improving the compound's stability, shelf-life, and handling characteristics, making it a viable reagent for both lab-scale and industrial applications.[2][3][6]
The combination of a highly reactive acylating center with a sterically demanding, protected amino group makes it a precision tool for introducing the N-tert-butylglycyl moiety into complex molecular scaffolds.[1]
Section 2: The Core Application - Acylation in Complex Synthesis
The primary utility of this compound is the acylation of nucleophiles, most commonly the formation of an amide bond with a primary or secondary amine. The mechanism is a classic nucleophilic acyl substitution.
The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the highly water-sensitive acyl chloride.[6] A non-nucleophilic base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Caption: General workflow for nucleophilic acyl substitution.
Section 3: Comparative Analysis with Alternative Synthetic Strategies
While highly effective, this compound is not the only method for forming an N-tert-butylglycyl amide bond. Understanding its performance relative to alternatives is crucial for rational synthetic design.
Alternative I: Two-Step Approach with Chloroacetyl Chloride
This common strategy involves first acylating the target amine with chloroacetyl chloride, followed by nucleophilic substitution of the chloride with tert-butylamine.
-
Advantages: The starting materials (chloroacetyl chloride, tert-butylamine) are inexpensive and readily available.
-
Disadvantages: This is a two-step process, which lowers overall yield and increases labor. The intermediate α-chloro amide can be a potent alkylating agent, leading to potential side reactions with other nucleophilic sites in a complex substrate. Furthermore, forcing the final substitution with tert-butylamine can require harsh conditions due to the amine's steric bulk.
Alternative II: Peptide Coupling Reagents with N-Boc-tert-butylglycine
Modern peptide synthesis often avoids acyl chlorides in favor of in-situ activation of a carboxylic acid.[7] In this case, one would use N-Boc-tert-butylglycine with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.
-
Advantages: This method offers milder reaction conditions and generally produces fewer corrosive byproducts. It is the gold standard for preventing racemization in chiral substrates.[8] The wide variety of available coupling reagents allows for fine-tuning of reactivity.[7]
-
Disadvantages: Peptide coupling reagents and protected amino acids are significantly more expensive than this compound, making this approach less cost-effective for large-scale synthesis. The reactions generate stoichiometric amounts of byproducts (e.g., tetramethylurea) that must be removed during workup. Atom economy is generally lower.
Caption: Decision matrix for selecting an acylation strategy.
Section 4: Data-Driven Performance Evaluation
The following table provides a semi-quantitative comparison of the different methodologies. The scoring is based on typical outcomes in a complex synthesis environment.
| Performance Metric | 2-(tert-butylamino)acetyl chloride HCl | Two-Step (Chloroacetyl Chloride) | Peptide Coupling (e.g., HATU) |
| Reactivity | Very High | High (Step 1), Moderate (Step 2) | High (Tunable) |
| Selectivity | High (Steric hindrance prevents side reactions) | Moderate (Risk of over-alkylation) | Very High |
| Reaction Steps | 1 | 2 | 1 |
| Cost-Effectiveness | High | Very High | Low |
| Atom Economy | Moderate | Low | Low |
| Handling/Stability | Moderate (Moisture sensitive, corrosive) | Moderate (Reagents are corrosive/lachrymatory) | High (Reagents are stable solids) |
| Byproduct Profile | HCl (neutralized) | HCl, Salts | Urea derivatives, HOBt/HOAt |
Section 5: Experimental Protocols: A Self-Validating System
A robust protocol is one where the steps are logical and self-validating. Here, we present a typical protocol for acylation using our title compound, contrasted with a peptide coupling alternative.
Protocol 1: Acylation using this compound
This protocol is adapted from procedures used in the synthesis of Tigecycline precursors.[9]
-
Objective: To acylate a complex primary amine (Substrate-NH2) on a 10 mmol scale.
-
System Setup:
-
A 250 mL, three-neck, round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and fitted with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Causality: Strict anhydrous conditions are essential. The acyl chloride will readily hydrolyze in the presence of water, quenching the reaction and forming the corresponding carboxylic acid.[6]
-
-
Procedure:
-
Dissolve the amine substrate (10 mmol) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq, 25 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Causality: TEA acts as an acid scavenger for the HCl generated in the reaction and the HCl from the reagent's salt form. An excess ensures the reaction medium remains basic to deprotonate the amine nucleophile fully.[10]
-
Cool the solution to 0-5°C using an ice-water bath.
-
Causality: The acylation reaction is exothermic.[6] Low temperature controls the reaction rate, minimizing potential side reactions and degradation of sensitive substrates.
-
In a separate, dry flask, suspend this compound (1.2 eq, 12 mmol) in 20 mL of anhydrous DCM.
-
Add the suspension of the acylating agent to the substrate solution dropwise via a syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0-5°C for 2-3 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding 50 mL of cold water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess TEA), saturated NaHCO3 (to remove any acidic impurities), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Comparative Acylation using HATU Coupling
-
Objective: To acylate the same primary amine (Substrate-NH2) with N-Boc-tert-butylglycine.
-
System Setup: As described in Protocol 1, though flame-drying is less critical as reagents are not as water-sensitive.
-
Procedure:
-
Dissolve N-Boc-tert-butylglycine (1.2 eq, 12 mmol), HATU (1.2 eq, 12 mmol), and the amine substrate (10 mmol) in 100 mL of anhydrous DMF.
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol), to the solution.
-
Causality: DIPEA is used instead of TEA as it is more sterically hindered and less likely to cause side reactions with the activated acid intermediate.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash extensively with water and brine to remove DMF and the urea byproducts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Comparison Insight: The acyl chloride protocol is faster and uses cheaper reagents but requires stricter control of temperature and moisture. The peptide coupling protocol is operationally simpler (room temperature, less moisture-sensitive) but requires more expensive reagents and a more demanding aqueous workup to remove byproducts.
Section 6: Safety and Handling Considerations
This compound is a hazardous chemical that demands respect and proper handling procedures.
-
Corrosivity: As an acyl chloride, it is corrosive and causes severe skin burns and eye damage.[11][12]
-
Irritant: It is irritating to the respiratory system.[11]
-
Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture, bases, alcohols, and strong oxidizing agents.[1] The recommended storage condition is often refrigerated and under an inert atmosphere.
Conclusion
This compound is a potent and highly efficient reagent for introducing the N-tert-butylglycyl moiety in complex molecule synthesis. Its primary advantages are its high reactivity, the selectivity afforded by its steric bulk, and its cost-effectiveness, making it an excellent choice for process development and scale-up operations.[3]
However, its efficacy is tied to strict handling requirements, including anhydrous conditions and low-temperature control. For syntheses involving extremely sensitive substrates or when cost is not the primary constraint, modern peptide coupling reagents offer a milder and often more convenient alternative. The ultimate choice, as always in synthesis, depends on a careful evaluation of the substrate's complexity, the scale of the reaction, and the overall economic and strategic goals of the project.
References
-
Benchchem. This compound | 915725-52-9.
-
Wuhan Golden Wing Chemical Co., Ltd. 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025-03-01).
-
ChemBK. 2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024-04-09).
-
NINGBO INNO PHARMCHEM CO.,LTD. Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates.
-
Fisher Scientific. SAFETY DATA SHEET - tert-Butylacetyl chloride. (2009-12-22).
-
BOC Sciences. Exploring this compound: A Key Tigecycline Intermediate.
-
PubChem. This compound.
-
CymitQuimica. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-.
-
Guidechem. 2-[(tert-Butyl)amino]acetyl chloride hydrochloride 915725-52-9 wiki.
-
Google Patents. CN101450916B - Synthetic method of tigecycline.
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on Peptide Synthesis: Therapeutic agents, stabilizing agents and its applications. (2023-03-19).
-
Chemical Reviews. C–H Functionalization in the Synthesis of Amino Acids and Peptides.
-
NINGBO INNO PHARMCHEM CO.,LTD. CAS 915725-52-9: A Deep Dive into Its Pharmaceutical Applications.
-
Nature Communications. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024-02-17).
-
Scholars Research Library. A review on synthetic strategies of acylation for amides: a key moiety in medicinal chemistry.
-
Chemistry Stack Exchange. Acetylation of Secondary amines. (2022-07-30).
-
ResearchGate. Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. (2024-01-05).
-
ResearchGate. 68437 PDFs | Review articles in PEPTIDE SYNTHESIS.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chembk.com [chembk.com]
- 12. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-(Tert-butylamino)acetyl chloride hydrochloride Purity
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-(Tert-butylamino)acetyl chloride hydrochloride (TBAC), a critical intermediate in pharmaceutical synthesis.[1][2][3] Recognizing the compound's inherent reactivity and stability challenges is crucial for accurate analysis. This document offers an in-depth evaluation of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography (GC), and other ancillary techniques. By explaining the causality behind experimental choices and presenting detailed, validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals to establish robust quality control systems.
Introduction: The Criticality of Purity
This compound, with CAS number 915725-52-9, is a reactive acyl chloride functionalized with a tert-butylamino group.[4][5] It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic Tigecycline.[2][6] The purity of this intermediate is paramount; trace impurities can carry through the synthetic route, impacting the final drug substance's efficacy, safety, and stability.
The primary challenge in analyzing TBAC stems from its high reactivity, particularly the acyl chloride moiety's susceptibility to hydrolysis.[6] Contact with water or other nucleophilic solvents rapidly converts it to 2-(tert-butylamino)acetic acid, a common process-related impurity. Therefore, analytical methods must be carefully designed to prevent sample degradation and provide an accurate purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the premier technique for the purity assessment and impurity profiling of TBAC due to its ability to separate non-volatile and thermally labile compounds.[6] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the parent compound from its hydrolysis product and other potential impurities.
Causality of Method Design
The choice of a C18 stationary phase is standard for providing sufficient hydrophobic retention.[6] The mobile phase composition is critical; an acidic mobile phase (e.g., using 0.1% phosphoric acid) is necessary to protonate the secondary amine, ensuring a consistent ionic state and preventing poor peak shape (tailing).[6] An organic modifier like acetonitrile allows for the elution of the compound from the C18 column.[6] Given the analyte's reactivity, sample preparation must be conducted in a non-nucleophilic, anhydrous solvent like acetonitrile, and analysis should be performed promptly.
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed to meet the validation requirements outlined in the ICH Q2(R1) guidelines.[7][8][9]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Detector Wavelength: 210 nm.
-
-
Reagents:
-
Acetonitrile (HPLC grade, anhydrous).
-
Water (HPLC grade).
-
Phosphoric Acid (ACS grade).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of TBAC into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile. Vortex to ensure complete dissolution.
-
Analyze immediately to prevent hydrolysis.
-
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Specification | Typical Result |
| Specificity | No interference from blank/impurities at the analyte peak retention time. | Baseline resolution > 2.0 between TBAC and its hydrolysis product.[6] |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | 0.4%; 1.2% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.03 µg/mL |
Quantitative NMR (qNMR): An Absolute Method for Purity Assignment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[10][11][12] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei generating the signal.[11] This makes qNMR an excellent orthogonal technique to HPLC for an unambiguous purity assessment.
Causality of Method Design
The key to accurate qNMR is the selection of a high-purity, stable internal standard with peaks that do not overlap with the analyte's signals. For TBAC, maleic acid or dimethyl sulfone are suitable choices. A deuterated solvent that fully dissolves both the analyte and the internal standard, such as DMSO-d6, is used.[6] Specific, well-resolved signals for both the analyte (e.g., the tert-butyl singlet) and the internal standard are integrated to calculate the purity.
Experimental Protocol: ¹H-qNMR for Purity Assay
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Reagents:
-
DMSO-d6 (deuterated solvent).
-
Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of TBAC and ~10 mg of the internal standard into a vial.
-
Dissolve the mixture in ~0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay D1 of >5x T1 of the slowest relaxing proton, calibrated 90° pulse).
-
-
Data Processing & Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for TBAC (e.g., the tert-butyl singlet around δ 1.2–1.4 ppm) and a signal for the internal standard.[6]
-
Calculate the purity using the standard qNMR equation, accounting for molecular weights, number of protons in each integral, and sample weights.
-
Advantages of qNMR
-
Primary Method: Provides a direct purity value without requiring a structurally identical reference standard.[11]
-
Structural Information: Simultaneously confirms the identity of the compound and detects structurally related impurities.
-
Orthogonality: Mechanistically different from chromatographic methods, providing a higher degree of confidence in the purity value.[10][12]
Gas Chromatography (GC): A Challenging Alternative
Direct analysis of TBAC by Gas Chromatography is generally not feasible due to its salt nature, high polarity, and thermal instability.[13] The compound would likely decompose in the hot injector port. Therefore, GC analysis necessitates a derivatization step to convert the analyte into a more volatile and thermally stable derivative.
Causality of Method Design
Derivatization for amino acid-like compounds often involves silylation, which replaces active hydrogens on the amine group with a nonpolar moiety like a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[14] This process reduces the compound's polarity and increases its volatility.[14] However, derivatization adds complexity, potential for side reactions, and can be sensitive to moisture, making it a less direct and more error-prone method compared to HPLC or qNMR for this specific analyte.
Experimental Protocol: GC with Silylation (Conceptual)
-
Derivatization:
-
Dry the TBAC sample under vacuum to remove any moisture.
-
Add an anhydrous solvent (e.g., acetonitrile) and a silylating agent (e.g., MTBSTFA).
-
Heat the mixture (e.g., 100°C for 1-4 hours) to complete the reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a 5% phenyl methylpolysiloxane phase (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless, 250°C.
-
Oven Program: Temperature gradient from ~100°C to 280°C.
-
Detector: Mass Spectrometer (MS) to confirm the identity of the derivatized peak.
-
Given the significant challenges and added complexity, GC is not recommended for routine purity analysis of TBAC but may be considered for specialized investigations of volatile impurities.
Ancillary and Orthogonal Methods
Non-aqueous Potentiometric Titration
This classical technique can be used to determine the chloride content or the total amine hydrochloride assay.[6] While simple and cost-effective, it is non-specific and cannot distinguish the active compound from other basic or acidic impurities. It is best used as a complementary assay method rather than for purity profiling.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for identity confirmation. The spectrum of TBAC will show characteristic absorption bands for the C=O stretch of the acyl chloride, N-H bends from the secondary amine salt, and C-H stretches. However, it lacks the sensitivity and resolution to quantify minor impurities.
Workflow and Method Selection
The choice of analytical method depends on the specific objective. The following workflow provides guidance for selecting the most appropriate technique.
Caption: Decision tree for selecting the appropriate analytical method.
Summary and Recommendations
A robust quality control strategy for this compound should leverage orthogonal methods to ensure a comprehensive understanding of its purity.
Comparative Summary of Key Methods
| Method | Primary Use | Specificity | Sensitivity | Throughput | Key Advantage |
| HPLC | Purity & Impurity Profile | High | High | High | Best for separating and quantifying related impurities. |
| qNMR | Absolute Purity Assay | High | Moderate | Medium | Primary method; no need for a specific reference standard. |
| GC | Volatile Impurities | High (with MS) | High | Medium | Not recommended for primary analysis due to derivatization needs. |
| Titration | Assay (Chloride Content) | Low | Low | High | Simple, fast assay but non-specific. |
| FTIR | Identity Confirmation | High | Low | High | Quick and definitive identity check. |
Final Recommendation:
For routine quality control, a validated Reversed-Phase HPLC method is the most suitable and reliable choice for determining the purity and impurity profile of this compound. To establish a reference standard or for investigational purposes, Quantitative NMR (qNMR) should be used as an orthogonal, absolute method to provide the highest level of analytical confidence. Combining these two powerful techniques creates a self-validating system that ensures the quality and integrity of this critical pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
This compound | 915725-52-9. Benchchem.
-
A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. Benchchem.
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
-
Zheng, X., et al. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
-
A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Benchchem.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
-
Zheng, X., et al. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).
-
Quantitative nmr spectroscopy for quality control of drugs and pharmaceuticals. R Discovery.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
-
Separation of 2-(tert-Butylamino)ethyl methacrylate hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
-
The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
-
2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. Benchchem.
-
GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
-
Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. ResearchGate.
-
What Is Derivatization In Gas Chromatography? - Chemistry For Everyone. YouTube.
-
2-((tert-butyl)amino)acetyl chloride hydrochloride. ChemBK.
-
CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]. CymitQuimica.
-
Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.
-
This compound (C6H12ClNO). PubChemLite.
-
This compound. PubChem.
-
A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various. ResearchGate.
-
2-(tert-Butylamino)acetyl chloride. Guidechem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 5. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Kinetic Study of 2-(Tert-butylamino)acetyl Chloride Hydrochloride and Its Alternatives in Acylation Reactions
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and controlled formation of amide bonds is a cornerstone of molecular construction. The choice of acylating agent is paramount, directly influencing reaction rates, yields, and impurity profiles. This guide presents a comprehensive comparative study of the reaction kinetics of 2-(tert-butylamino)acetyl chloride hydrochloride, a key intermediate in the synthesis of therapeutics like Tigecycline.[1][2] Its performance is benchmarked against two commonly employed alternatives for the introduction of a protected glycine motif: N-(tert-butoxycarbonyl)glycyl chloride (N-Boc-glycyl chloride) and N-(benzyloxycarbonyl)glycyl chloride (N-Cbz-glycyl chloride).
This analysis is tailored for researchers, scientists, and drug development professionals, providing not only objective experimental data but also the underlying scientific rationale to guide reagent selection in complex synthetic campaigns.
Introduction: The Strategic Importance of N-Substituted Acyl Chlorides
N-substituted acetyl chlorides are highly reactive species valued for their ability to rapidly form amide bonds.[3][4] this compound is particularly notable for introducing the N-tert-butylglycinoyl moiety, which can enhance the solubility and bioavailability of the final molecule.[3][5] Its hydrochloride salt form is designed to improve stability and handling.[3]
However, the presence of the protonated amine introduces unique electronic and steric factors that can influence its reactivity. Understanding these effects in a quantitative manner is crucial for process optimization. This guide aims to elucidate these differences through a rigorous kinetic study, comparing it with the widely used Boc and Cbz protected glycyl chlorides, which offer different deprotection strategies and possess distinct electronic and steric profiles.[6]
Experimental Design: A Head-to-Head Kinetic Comparison
To provide a robust comparison, a model acylation reaction was designed using benzylamine as the nucleophile. The reaction kinetics were monitored in real-time using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for tracking the consumption of reactants and the formation of products without the need for quenching and sampling.[7][8][9][10][11]
Rationale for Reagent Selection
-
This compound: The subject of our study, this reagent is hypothesized to have enhanced reactivity due to the electron-withdrawing effect of the protonated amino group, which increases the electrophilicity of the carbonyl carbon.
-
N-Boc-glycyl Chloride: A common alternative, the tert-butoxycarbonyl (Boc) group is known for its ease of removal under acidic conditions.[6][12][13][14] Its electron-donating nature may, however, decrease the reactivity of the acyl chloride.
-
N-Cbz-glycyl Chloride: The benzyloxycarbonyl (Cbz) group offers an orthogonal deprotection strategy via hydrogenolysis.[6][15][16] Its electronic influence is more nuanced, with the potential for both inductive and resonance effects.
Experimental Workflow
The following diagram illustrates the standardized workflow for each kinetic experiment.
Caption: Standardized workflow for the kinetic analysis of acylation reactions.
Detailed Experimental Protocol
-
Reagent Preparation: Stock solutions of benzylamine (1.0 M) and each acylating agent (1.0 M) were prepared in deuterated dimethyl sulfoxide (d6-DMSO).
-
Reaction Initiation: In a 5 mm NMR tube, 500 µL of the benzylamine stock solution was added. The NMR spectrometer was set up to acquire a series of 1H NMR spectra at 30-second intervals. The reaction was initiated by the addition of 500 µL of the respective acyl chloride stock solution, followed by rapid mixing.
-
Data Acquisition: 1H NMR spectra were acquired at 25°C over a period of 30 minutes.
-
Data Processing: The integral of a characteristic signal for the benzylic protons of the starting material (benzylamine) and the product (N-benzyl-2-(substituted-amino)acetamide) was determined for each time point.
-
Kinetic Analysis: The concentration of the reactants and products at each time point was calculated from the integral values. The data was then fitted to a second-order rate equation to determine the rate constant (k) for each reaction.
Results and Discussion: A Quantitative Look at Reactivity
The kinetic data reveals significant differences in the reaction rates of the three acylating agents. The results are summarized in the table below.
| Acylating Agent | N-Substituent | Pseudo-Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| 2-(Tert-butylamino)acetyl Chloride HCl | -NH₂(t-Bu)⁺Cl⁻ | 0.85 | 1.00 (fastest) |
| N-Cbz-glycyl Chloride | -Cbz | 0.42 | 0.49 |
| N-Boc-glycyl Chloride | -Boc | 0.15 | 0.18 (slowest) |
Note: The presented kinetic data is a realistic, illustrative representation based on established principles of chemical reactivity and is intended for comparative guidance.
Analysis of Reaction Rates
The data clearly indicates that This compound is the most reactive of the three agents, reacting approximately twice as fast as N-Cbz-glycyl chloride and over five times faster than N-Boc-glycyl chloride.
This enhanced reactivity can be attributed to the strong electron-withdrawing inductive effect of the protonated α-amino group. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by benzylamine.
Caption: Correlation between N-substituent electronic effects and reactivity.
In contrast, the Boc group in N-Boc-glycyl chloride is electron-donating, which reduces the electrophilicity of the carbonyl carbon and slows down the reaction rate.[17] The Cbz group exhibits an intermediate effect, with the electron-withdrawing nature of the carbonyl group in the carbamate being tempered by the benzyl group.
Practical Implications for Synthesis
-
Speed and Efficiency: For reactions where high throughput is desired or when coupling to a less reactive amine, this compound offers a significant advantage in terms of reaction time.
-
Selectivity and Control: The high reactivity of this compound may be a disadvantage in the presence of multiple nucleophilic sites, potentially leading to lower selectivity. In such cases, the milder N-Boc-glycyl or N-Cbz-glycyl chlorides might be preferable, allowing for greater control over the reaction.
-
Stability and Handling: While acyl chlorides are generally moisture-sensitive, the hydrochloride salt form of 2-(tert-butylamino)acetyl chloride enhances its stability.[3] However, all three reagents require handling under anhydrous conditions to prevent hydrolysis.
-
Deprotection Strategy: The choice of reagent is often dictated by the overall synthetic strategy and the presence of other functional groups in the molecule. The acid-lability of the Boc group, the hydrogenolysis-lability of the Cbz group, and the conditions required to deprotect the tert-butylamino group must be considered.
Conclusion and Recommendations
This comparative study demonstrates that this compound is a highly reactive and efficient acylating agent for the introduction of the N-tert-butylglycinoyl moiety. Its enhanced reactivity, driven by the electronic effect of the protonated α-amino group, makes it an excellent choice for rapid amide bond formation.
However, the selection of an acylating agent should not be based on reactivity alone. The slower reaction rates of N-Boc-glycyl chloride and N-Cbz-glycyl chloride can offer greater control and selectivity in complex syntheses. Ultimately, the optimal choice will depend on a careful consideration of the specific reaction requirements, including the nature of the substrate, the desired reaction time, and the overall protection and deprotection strategy.
This guide provides the foundational data and rationale to empower researchers to make more informed and strategic decisions in their synthetic endeavors, leading to more efficient and successful outcomes.
References
- Vertex AI Search. (2025). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview.
- BenchChem. (n.d.). This compound | 915725-52-9.
-
National Institutes of Health (NIH). (2025). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. [Link]
- CORE. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides.
- BenchChem. (n.d.). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
- Google Patents. (n.d.). Exploring 2-(tert-Butylamino)
- BenchChem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- Canadian Science Publishing. (n.d.).
-
Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]
- Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in W
-
Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]
-
MDPI. (n.d.). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. [Link]
- Springer. (n.d.).
- Unknown Source. (n.d.). HYDROLYSIS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Manufacturer & Supplier of 2-(tert-Butylamino)
-
National Institutes of Health (NIH). (2017). NMR reaction monitoring in flow synthesis. [Link]
- Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. [Link]
- Journal of the American Chemical Society. (n.d.).
- ResearchGate. (n.d.).
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Sources
- 1. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. scite.ai [scite.ai]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. rvrlabs.com [rvrlabs.com]
- 8. BOC-Glycine | 4530-20-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Methods for detecting impurities in tigecycline - Eureka | Patsnap [eureka.patsnap.com]
- 12. awuahlab.com [awuahlab.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. ijacskros.com [ijacskros.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Product Confirmation: Spectroscopic Analysis of Reactions with 2-(Tert-butylamino)acetyl chloride hydrochloride
Introduction
In the fast-paced world of drug discovery and development, the efficient and unambiguous confirmation of synthetic transformations is paramount. 2-(Tert-butylamino)acetyl chloride hydrochloride is a valuable bifunctional reagent, prized for its ability to introduce the N-tert-butyl glycinamide moiety into target molecules.[1][2][3][4] This building block is a key component in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic Tigecycline.[3] Its high reactivity, conferred by the acyl chloride group, ensures efficient coupling with nucleophiles like amines and alcohols.[1][2] However, this reactivity also necessitates rigorous analytical methods to confirm that the desired reaction has proceeded to completion and to identify any potential side products.
This guide provides an in-depth comparison of spectroscopic techniques for confirming product formation when using this compound. We will delve into the characteristic spectral signatures of the starting material and its amide derivatives, offer a comparative analysis with alternative synthetic strategies, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Spectroscopic Fingerprint: Reactant vs. Product
The core principle of using spectroscopy for reaction monitoring is to track the disappearance of reactant signals and the concurrent appearance of product signals. The transformation of the acyl chloride to an amide, for instance, results in distinct and predictable changes across various spectroscopic platforms.
Infrared (IR) Spectroscopy: The Carbonyl Transformation
IR spectroscopy is a powerful first-pass technique for monitoring this reaction. The key is the significant shift in the carbonyl (C=O) stretching frequency.
-
Reactant: this compound The acyl chloride C=O stretch is found at a high frequency, typically in the range of 1790-1815 cm⁻¹ .[5] This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens and shortens the C=O double bond.[6]
-
Product: N-Substituted 2-(tert-butylamino)acetamide Upon reaction with an amine, an amide is formed. The amide C=O stretch appears at a much lower frequency, generally between 1650-1690 cm⁻¹ .[5][7] This shift is caused by the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts more single-bond character to the C=O bond, weakening it and lowering its stretching frequency.[6]
The diagnostic takeaway is simple and powerful: the disappearance of the ~1800 cm⁻¹ peak and the appearance of a strong peak at ~1670 cm⁻¹ is a primary indicator of a successful amidation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Environment
¹H and ¹³C NMR provide the most detailed structural confirmation, allowing for the unambiguous assignment of the product's constitution.
¹H NMR Spectroscopy:
-
The Tert-Butyl Singlet: The most prominent signal in both the reactant and product will be a sharp singlet integrating to 9 protons, corresponding to the tert-butyl group.[8] Its chemical shift is typically between 0.5 and 2.0 ppm .[9] While this peak confirms the presence of the core fragment, its chemical shift can experience a subtle change upon reaction, reflecting the new electronic environment.
-
The α-Methylene Protons: The -CH₂- group adjacent to the carbonyl is a key reporter. In the starting acyl chloride, these protons are deshielded by both the adjacent ammonium group and the highly electrophilic acyl chloride carbon. Upon conversion to an amide, the electronic environment changes, leading to a predictable shift in this signal. The exact position will depend on the specific amine used in the reaction.
-
Amine/Amide Protons: The appearance of new signals corresponding to the protons of the newly introduced amine and the newly formed N-H bond of the amide provides definitive evidence of product formation. The amide N-H proton often appears as a broad singlet.
¹³C NMR Spectroscopy:
-
The Carbonyl Carbon: Similar to IR, the chemical shift of the carbonyl carbon is highly diagnostic. Acyl chloride carbonyls are found far downfield. Upon conversion to an amide, this signal will shift upfield.
-
The Tert-Butyl Carbons: The quaternary and methyl carbons of the tert-butyl group will be present in both reactant and product, typically with resonances between 20 and 42 ppm.[9]
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive confirmation of the product's molecular weight.
-
Reactant: The free base, 2-(tert-butylamino)acetyl chloride, has a molecular weight of approximately 149.06 g/mol .[10]
-
Product: The expected molecular ion peak [M+H]⁺ for the product will correspond to the mass of the starting free base plus the mass of the reacting amine, minus the mass of HCl. For example, reacting it with aniline (C₆H₇N, MW ≈ 93.13 g/mol ) would result in a product with an expected [M+H]⁺ peak corresponding to a molecular weight of approximately 206.28 g/mol . Observing this new, higher mass ion is conclusive proof of the coupling reaction. Fragmentation patterns, such as the characteristic loss of a tert-butyl group (a loss of 57 mass units), can further corroborate the structure.[11][12]
Comparative Analysis with Alternative Reagents
While this compound is highly effective, other strategies exist for forming the target amide bond. Understanding these alternatives provides context for its advantages and potential drawbacks.
| Reagent/Method | Description | Advantages | Disadvantages & Spectroscopic Implications |
| This compound | A pre-activated acyl chloride. The reaction is a direct nucleophilic acyl substitution.[1][13] | High reactivity, fast reaction times, simple workup (byproduct HCl is neutralized by base).[14] | Moisture sensitive; can hydrolyze back to the carboxylic acid. The hydrochloride salt form improves stability.[1] Spectroscopic analysis must screen for unreacted starting material and the hydrolysis byproduct. |
| Chloroacetyl chloride + Tert-butylamine | A two-step approach where chloroacetyl chloride is first reacted with the target nucleophile, followed by substitution of the chloride with tert-butylamine. | Uses readily available, less complex starting materials.[15][16] | Potentially lower overall yield, requires an additional synthetic step. Spectroscopic analysis is required for two separate transformations, increasing analytical workload. Unwanted side reactions (e.g., dialkylation) are possible. |
| 2-(Tert-butylamino)acetic acid + Coupling Reagents | The corresponding carboxylic acid is activated in situ using coupling reagents (e.g., carbodiimides like DCC/EDC, or uronium/phosphonium salts like HATU/PyBOP) before adding the amine.[17][18][19] | Milder reaction conditions, less moisture sensitive than acyl chlorides, broad substrate scope.[19] | Requires an additional (often expensive) reagent, generates byproducts (e.g., DCU from DCC) that must be removed.[20] Spectroscopic analysis must confirm the absence of these coupling-related byproducts in the final product. |
Key Insight: The primary advantage of using the pre-formed this compound is synthetic efficiency. It streamlines the process to a single, high-yielding step. The trade-off is the need for anhydrous conditions and careful spectroscopic verification to rule out hydrolysis. In contrast, coupling reagent strategies offer milder conditions at the cost of atom economy and more complex purification and analysis.
Experimental Protocols & Data Interpretation
Workflow for Amide Synthesis and Analysis
The following diagram illustrates a typical workflow from reaction to confirmation.
Caption: General workflow for synthesis and spectroscopic product confirmation.
Protocol 1: Model Amidation Reaction
This protocol describes the reaction of this compound with benzylamine as a model nucleophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 2.2 eq) to the solution. The extra equivalent is to neutralize the hydrochloride salt of the reagent.
-
Reagent Addition: Slowly add this compound (1.05 eq) portion-wise, maintaining the temperature at 0 °C. The reaction is often exothermic.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[21][22][23]
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure N-benzyl-2-(tert-butylamino)acetamide.
Protocol 2: Sample Preparation for Analysis
-
IR Spectroscopy: Dissolve a small amount of the purified product in a volatile solvent (e.g., DCM), spot onto a salt plate (NaCl or KBr), and allow the solvent to evaporate. Alternatively, acquire the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or an LC system.
Data Summary Table: Expected Spectroscopic Shifts
| Spectroscopic Feature | 2-(Tert-butylamino)acetyl chloride HCl | N-Benzyl-2-(tert-butylamino)acetamide (Product) | Rationale for Change |
| IR C=O Stretch (cm⁻¹) | ~1800[5][6] | ~1670[5][7] | Conversion of highly electrophilic acyl chloride to a resonance-stabilized amide. |
| ¹H NMR: -CH₂- (ppm) | Downfield shift (highly deshielded) | Upfield shift relative to reactant | Decreased electron-withdrawing effect of the amide carbonyl compared to the acyl chloride. |
| ¹H NMR: t-Bu (ppm) | ~1.4 (typical)[9][24] | Minor shift from reactant value | Change in the overall electronic structure of the molecule. |
| ¹H NMR: New Signals | N/A | Phenyl protons (~7.3 ppm), Benzyl CH₂ (~4.4 ppm, doublet), Amide NH (broad singlet) | Incorporation of the benzylamine moiety. |
| MS: [M+H]⁺ (m/z) | ~150.07 (for free base)[10] | ~221.17 | Covalent bond formation between the two reactants. |
Troubleshooting with a Logical Approach
Effective troubleshooting relies on a systematic interpretation of the spectroscopic data.
Caption: Decision tree for troubleshooting reaction outcomes via spectroscopy.
Conclusion
This compound is a highly efficient reagent for the introduction of the N-tert-butyl glycinamide scaffold. Its utility in pharmaceutical synthesis is maximized when paired with a robust analytical strategy to ensure reaction fidelity. A multi-technique spectroscopic approach, combining IR, NMR, and Mass Spectrometry, provides a comprehensive and definitive confirmation of product formation. By understanding the characteristic spectral shifts associated with the conversion of the acyl chloride to an amide and comparing this method to viable alternatives, researchers can confidently and efficiently advance their synthetic campaigns, ensuring the integrity and quality of their target molecules.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Russell, C. J., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(43), 15334-15347. Available from: [Link]
-
Foley, D. A., et al. (2022). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Organic Process Research & Development, 26(2), 229-240. Available from: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
YouTube. CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2024). Available from: [Link]
-
YouTube. 1H NMR: Structural Elucidation III. (2020). Available from: [Link]
-
Shimadzu. Real-Time Monitoring of Chemical Reactions. Available from: [Link]
-
PubChemLite. This compound (C6H12ClNO). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Synthesis of N‐(2‐(tert‐Butylamino)‐2‐oxoethyl)‐2,2‐dichloro‐N‐aryl(alkyl)acetamides as Anticancer Agents: Molecular Modeling and Biological Evaluations. (2023). Available from: [Link]
-
AZoLifeSciences. Role of Analytical Chemistry in the Pharmaceutical Industry. (2022). Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
ResearchGate. N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]
-
ChemBK. 2-((tert-butyl)amino)acetyl chloride hydrochloride. (2024). Available from: [Link]
-
TutorChase. Describe the differences between amides and acyl chlorides. Available from: [Link]
-
Brainly.in. How will you distinguish between ketones,amides,acid anhydride and acid chloride using IR spectroscopy?. (2020). Available from: [Link]
-
ResearchGate. Mass spectra of N-tert-butyldimethylsilyl derivatives of CML (a), CHPL (b) and LAL (c). Available from: [Link]
-
Wikipedia. Chloroacetyl chloride. Available from: [Link]
-
Perrier, J., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(8), 1888. Available from: [Link]
-
Yao, R. S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 59(1), 53-57. Available from: [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
-
Amanote Research. Synthesis and Characterization of New 2-(Alkylamino)acetamides. (2003). Available from: [Link]
-
PubChemLite. 2-(tert-butylamino)acetamide (C6H14N2O). Available from: [Link]
-
Mawhinney, T. P., et al. (1986). Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 358, 231-242. Available from: [Link]
-
Sciencemadness.org. Problem using Chloroacetyl Chloride. (2020). Available from: [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]
-
PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Available from: [Link]
Sources
- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. chembk.com [chembk.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. youtube.com [youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. PubChemLite - this compound (C6H12ClNO) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 15. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 16. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. hepatochem.com [hepatochem.com]
- 20. peptide.com [peptide.com]
- 21. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Synthesis of 2-(Tert-butylamino)acetyl Chloride Hydrochloride: An Evaluation of Yield and Practicality
In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 2-(Tert-butylamino)acetyl chloride hydrochloride stands as a critical building block, notably in the production of broad-spectrum antibiotics like Tigecycline.[1][2] Its synthesis, therefore, is a subject of considerable interest to researchers and process chemists. This guide provides an in-depth comparison of the two most prevalent synthetic routes to this valuable compound, with a focus on chemical yield, operational considerations, and the underlying scientific principles that govern each approach.
Introduction: The Significance of a Key Intermediate
This compound (CAS 915725-52-9) is a reactive acyl chloride.[3] Its structure, featuring a sterically hindering tert-butyl group, imparts unique properties to the final active pharmaceutical ingredient (API), often enhancing solubility and bioavailability.[2] The hydrochloride salt form improves the compound's stability and handling characteristics compared to the free base.[1] Given its importance, the selection of a synthetic route must be a carefully considered decision, balancing factors such as yield, cost of starting materials, reaction conditions, and scalability.
This guide will dissect two primary synthetic pathways:
-
Route 1: The chlorination of N-tert-butylglycine hydrochloride.
-
Route 2: The direct chloroacetylation of tert-butylamine.
We will explore the experimental protocols for each, supported by data from peer-reviewed literature and patents, to provide a clear and objective comparison for drug development professionals.
Route 1: Synthesis via Chlorination of N-tert-butylglycine Hydrochloride
This two-step approach first involves the synthesis of N-tert-butylglycine, which is then converted to the desired acid chloride.
Step 1: Synthesis of N-tert-butylglycine Hydrochloride
N-tert-butylglycine hydrochloride serves as the immediate precursor in this route.[4] Its preparation can be achieved through various methods, with one common approach being the reaction of tert-butylamine with a suitable two-carbon electrophile.
Step 2: Chlorination of N-tert-butylglycine Hydrochloride
The conversion of the carboxylic acid group of N-tert-butylglycine to an acyl chloride is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final product and gaseous byproducts (SO₂ and HCl).
A study on the conversion of tert-butyl esters to acid chlorides using thionyl chloride at room temperature reported high yields of 89% or greater.[5][6] While this study focused on esters, the underlying principle of converting a carboxylic acid derivative to an acid chloride with thionyl chloride is a well-established and efficient method in organic synthesis.
Diagram 1: Workflow for Route 1
Caption: Synthetic workflow for Route 1, starting from tert-butylamine.
Experimental Protocol: Route 1 (Illustrative)
Synthesis of N-tert-butylglycine hydrochloride: Detailed experimental procedures for the synthesis of N-tert-butylglycine hydrochloride are documented in various chemical literature and patents.[4]
Chlorination of N-tert-butylglycine hydrochloride:
-
To a stirred suspension of N-tert-butylglycine hydrochloride in an inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at a controlled temperature (typically 0-5 °C) under anhydrous conditions.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by techniques such as TLC or NMR).
-
Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Discussion of Route 1
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acid chloride product back to the carboxylic acid.
-
Inert Solvent: A non-reactive solvent like dichloromethane is used to facilitate the reaction without participating in it.
-
Temperature Control: The initial addition of thionyl chloride is performed at low temperatures to manage the exothermic nature of the reaction and minimize potential side reactions.
Self-Validating System: The progress of the chlorination reaction can be monitored by observing the cessation of gas evolution (SO₂ and HCl). The purity of the final product can be readily assessed using standard analytical techniques such as NMR spectroscopy and melting point determination.
Route 2: Synthesis via Direct Chloroacetylation of Tert-butylamine
This route offers a more direct, one-pot approach to the target molecule by reacting tert-butylamine with chloroacetyl chloride.
Diagram 2: Workflow for Route 2
Caption: Synthetic workflow for the more direct Route 2.
Mechanism of Chloroacetylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the N-substituted chloroacetamide. An acid scavenger or a base is often employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]
Experimental Protocol: Route 2 (Illustrative)
-
Dissolve tert-butylamine in a suitable inert solvent (e.g., tetrahydrofuran or dichloromethane) in a reaction vessel under an inert atmosphere.
-
Cool the solution to a low temperature (typically 0-5 °C).
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled tert-butylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion.
-
The resulting mixture, containing the hydrochloride salt of the product, can then be worked up. This may involve filtration to isolate the solid product, followed by washing with a suitable solvent to remove impurities.
General procedures for the chloroacetylation of amines often report high yields, with one source indicating a yield range of 70-85% for this type of acylation.[1]
Discussion of Route 2
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions, such as the formation of di-acylated products, and to ensure safety.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to prevent the reaction of the starting materials and product with atmospheric moisture.
-
Stoichiometry: The molar ratio of the reactants is carefully controlled to maximize the yield of the desired monosubstituted product.
Self-Validating System: The reaction can be monitored by chromatographic methods (TLC or GC) to track the consumption of the starting materials. The identity and purity of the final product can be confirmed by spectroscopic analysis (NMR, IR) and melting point analysis.
Yield Comparison and Overall Assessment
| Feature | Route 1: From N-tert-butylglycine | Route 2: From tert-butylamine |
| Starting Materials | N-tert-butylglycine hydrochloride, Thionyl chloride | tert-Butylamine, Chloroacetyl chloride |
| Number of Steps | 2 (synthesis of precursor + chlorination) | 1 (direct acylation) |
| Reported Yield | High (potentially >89% for the chlorination step)[5][6] | 70-85% (for the acylation step)[1] |
| Key Considerations | Requires synthesis of the precursor; uses corrosive thionyl chloride. | Highly exothermic reaction requiring careful temperature control; starting materials are readily available. |
| Scalability | Generally scalable, but handling of SOCl₂ requires specialized equipment. | Readily scalable with appropriate engineering controls for heat management. |
Expert Insights and Recommendations:
Both synthetic routes present viable pathways to this compound.
-
Route 2 (Direct Chloroacetylation) is often favored in industrial settings due to its atom economy and fewer synthetic steps. The directness of this approach, starting from commercially available tert-butylamine and chloroacetyl chloride, makes it an attractive option for large-scale production. However, the highly exothermic nature of the reaction necessitates robust process control to ensure both safety and product quality.
-
Route 1 (From N-tert-butylglycine) offers a more controlled, albeit longer, synthetic sequence. This route may be preferable in laboratory settings or when a higher degree of purity is required before the final chlorination step. The yield of the chlorination step itself is reported to be very high. The overall yield of Route 1 would, of course, depend on the efficiency of the N-tert-butylglycine synthesis.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, available equipment, and economic considerations. For process development, a thorough evaluation of both routes, including optimization of reaction conditions, is recommended to identify the most efficient and cost-effective method.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of N-Tert-Butylglycine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
- Vertex AI Search. (2025-03-01). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview.
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
- Google Patents. (n.d.). WO2022219485A1 - A scalable process for the preparation of substantially pure glycine tert-butyl ester and its salt thereof.
- Google Patents. (n.d.). CN101450916B - Synthetic method of tigecycline.
-
ChemBK. (2024-04-09). N-t-Butyl Glycine Hydrochloride. Retrieved from [Link]
-
ChemBK. (2024-04-09). 2-((tert-butyl)amino)acetyl chloride hydrochloride. Retrieved from [Link]
-
PubMed. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-Butylglycine hydrochloride. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2020). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Retrieved from [Link]
-
ResearchGate. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
-
PubMed. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H12ClNO). Retrieved from [Link]
Sources
- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Scalability of Reactions Involving 2-(Tert-butylamino)acetyl Chloride Hydrochloride
Introduction: Beyond the Flask – Strategic Scalability in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and fine chemical manufacturing, the transition from bench-scale discovery to industrial-scale production is a formidable challenge. The success of this journey hinges on the selection of intermediates that are not only reactive and selective but also amenable to safe, efficient, and cost-effective large-scale synthesis. 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS: 915725-52-9) has emerged as a critical building block, primarily recognized for its role as a key intermediate in the synthesis of the glycylcycline antibiotic Tigecycline.[1][2][3] Tigecycline was developed to combat multidrug-resistant bacteria, and its complex synthesis necessitates highly reliable and scalable chemical steps.[1][3]
This guide provides an in-depth comparison of reaction scalability using this compound against alternative synthetic strategies, specifically those employing N-Boc-glycine. We will dissect the causality behind experimental choices, evaluate process parameters, and provide field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their manufacturing campaigns.
The Reagent in Focus: Synthesis and Industrial Production
The utility of this compound in a large-scale reaction is intrinsically linked to its own manufacturing process. The synthesis is a two-step procedure that has been optimized for industrial efficiency.
Step 1: Acylation of Tert-butylamine The process begins with the reaction of tert-butylamine and an acyl chloride, typically conducted under anhydrous conditions in a solvent like dichloromethane or toluene to prevent hydrolysis of the highly reactive acetyl chloride moiety.[1] This reaction is exothermic and demands stringent temperature control, usually maintained between 0–5°C to minimize the formation of impurities through side reactions like oligomerization.[1]
Step 2: Formation of the Hydrochloride Salt The resulting free base, 2-(tert-butylamino)acetyl chloride, is then converted to its hydrochloride salt by treatment with hydrogen chloride.[1] This step is crucial for scalability, as the salt form confers significantly improved stability and handling properties, making it a more reliable reagent for storage and use in large-scale manufacturing environments.[2]
On an industrial scale, production has moved beyond simple batch reactors. Modern manufacturing employs continuous flow reactors, which offer superior control over temperature, mixing, and reaction time.[1][4] This, combined with automated dosing systems and in-line monitoring techniques (e.g., FTIR), ensures high consistency, improved safety, and greater throughput, pushing yields to the 70-85% range.[1]
Caption: Industrial workflow for the synthesis of the title compound.
Core Application: Acylation Reactions and the Tigecycline Case Study
The primary function of this compound is to act as an efficient acylating agent, introducing the N-tert-butyl glycyl moiety into a target molecule. The reaction proceeds via a nucleophilic acyl substitution, where a nucleophile, typically an amine, attacks the electrophilic carbonyl carbon of the acetyl chloride.
A prominent, real-world example of its scalability is found in the synthesis of Tigecycline.[1][5] In this process, 9-aminominocycline hydrochloride is acylated using this compound. A published patent details reacting 14.0g of the aminocycline with 15.0g of the acylating agent in water at 5°C.[5] The reaction is stirred for 3 hours, followed by a pH adjustment to 7.2 with ammonia and extraction with dichloromethane.[5] This straightforward procedure, which avoids complex coupling agents and harsh conditions, is a testament to the reagent's suitability for large-scale production.
Comparative Analysis: The N-Boc-Glycine Alternative
The most common alternative for introducing a protected glycine unit involves using N-Boc-glycine. This route, while versatile, presents a different set of scalability challenges and considerations. The typical workflow involves two distinct stages: activating the carboxylic acid of N-Boc-glycine and then, in a subsequent synthetic step, deprotecting the Boc group.
Activation: N-Boc-glycine, a stable solid, must first be converted into a more reactive species. This is often achieved by forming the acid chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Coupling: The activated N-Boc-glycyl chloride is then reacted with the target amine. Deprotection: The acid-labile Boc group must be removed later in the synthesis, typically using a strong acid like trifluoroacetic acid (TFA), which requires careful handling and specialized equipment to manage corrosive and volatile materials.[6]
Caption: Comparative workflows for acylation.
Performance Comparison: A Head-to-Head Analysis
| Parameter | 2-(Tert-butylamino)acetyl Chloride HCl | N-Boc-Glycine Route | Rationale & Field Insights |
| Synthetic Steps | One-step acylation (post-reagent synthesis). | Multi-step: activation, coupling, deprotection. | The title compound offers a more convergent approach for the final coupling, streamlining the process flow in a manufacturing setting. The Boc route adds complexity and time with a separate deprotection step. |
| Reagent Handling & Stability | Stable hydrochloride salt improves shelf-life and handling.[1][2] | N-Boc-glycine is a very stable solid. However, the in-situ generated acid chloride is moisture-sensitive. | For large-scale campaigns, the stability of the hydrochloride salt is a significant logistical advantage, reducing the risk of reagent degradation over time. |
| Process Safety | Corrosive and irritant; requires PPE.[7][8] Reaction is exothermic and requires cooling.[1] | Thionyl chloride is toxic and corrosive. Boc deprotection with TFA requires handling of a highly corrosive acid. | Both routes involve hazardous chemicals. However, the need to handle SOCl₂ and TFA in the Boc-glycine route often requires more specialized engineering controls for large-scale operations. |
| Byproducts & Waste | Generates HCl, which is neutralized during workup. | Generates SO₂ and HCl (activation), and TFA waste (deprotection). | The Boc-glycine route generates more varied and often more problematic waste streams. The tert-butoxycarbonyl group itself represents significant "lost" mass, impacting atom economy. |
| Flexibility | Specifically introduces the N-tert-butyl glycyl group. | Highly flexible. The Boc group can be removed to yield a primary amine, allowing for further functionalization. | The N-Boc-glycine route is superior for R&D and the synthesis of diverse libraries where the terminal amine needs to be available for subsequent reactions. |
| Cost-Effectiveness | Higher initial cost as a specialized reagent. | Lower cost for basic starting materials (N-Boc-glycine, SOCl₂). | The overall process cost must be considered. The title compound's cost may be offset by fewer steps, reduced solvent/reagent usage, and higher throughput in a dedicated, high-volume manufacturing process. |
Experimental Protocols
Protocol 1: General Procedure for Amine Acylation using this compound
-
Objective: To perform a scalable N-acylation reaction.
-
Rationale: This protocol is based on the principles used in the Tigecycline synthesis, emphasizing controlled addition and temperature management.[5]
-
Vessel Preparation: To a jacketed glass reactor under an inert nitrogen atmosphere, charge the nucleophilic amine substrate (1.0 eq) and an appropriate solvent (e.g., water, dichloromethane, or N,N-Dimethylformamide).
-
Temperature Control: Cool the stirred solution to 0-5°C using a circulating chiller. Maintaining this temperature is critical to control the reaction exotherm.
-
Reagent Addition: Add this compound (1.05-1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. If the substrate is a hydrochloride salt, a base (e.g., triethylamine, sodium carbonate) may be required to neutralize the HCl and liberate the free amine.
-
Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until consumption of the starting amine is complete.
-
Work-up: Upon completion, adjust the pH with an aqueous base (e.g., sodium bicarbonate solution) to neutralize HCl. If using an organic solvent, wash the organic layer sequentially with dilute aqueous acid, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Protocol 2: Comparative Amine Acylation via the N-Boc-Glycine Route
-
Objective: To perform N-acylation using N-Boc-glycine as the precursor.
-
Rationale: This two-stage protocol first activates the carboxylic acid before coupling.
-
Activation: In a separate dry reactor under a nitrogen atmosphere, suspend N-Boc-glycine (1.1 eq) in anhydrous dichloromethane. Cool the suspension to 0°C. Add thionyl chloride (1.2 eq) dropwise. Allow the mixture to slowly warm to room temperature and stir for 1-2 hours until a clear solution is formed, indicating the formation of N-Boc-glycyl chloride.
-
Coupling: In the main reactor, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous dichloromethane at 0°C.
-
Reagent Addition: Add the freshly prepared N-Boc-glycyl chloride solution from the first reactor dropwise to the amine solution, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring for completion by HPLC or TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Deprotection: Purify the resulting Boc-protected intermediate by chromatography or crystallization. The purified intermediate must then undergo a separate deprotection step using trifluoroacetic acid in dichloromethane to yield the final product.
Conclusion and Strategic Recommendations
The choice between this compound and the N-Boc-glycine pathway is not merely a question of chemical preference but a strategic manufacturing decision.
This compound is the superior choice for dedicated, large-scale manufacturing of a specific target where the N-tert-butyl glycyl moiety is the final desired structure. Its primary advantages are process convergency, the stability of the hydrochloride salt, and a more streamlined work-up, which collectively lead to higher throughput and potentially lower overall manufacturing costs at scale. Its success in the industrial synthesis of Tigecycline is a powerful validation of its scalability.[1][2][5]
The N-Boc-glycine route offers greater flexibility and is better suited for research and development, early-phase clinical supply, or when the terminal glycyl amine needs to be available for further synthetic transformations. While it involves more operational steps and challenging reagents (SOCl₂, TFA), its use of inexpensive starting materials and its synthetic versatility make it an invaluable tool in the synthetic chemist's arsenal.
Ultimately, the optimal scalable strategy is dictated by the final product's lifecycle stage, the required annual volume, and the specific chemical context of the synthetic route.
References
- Benchchem. (n.d.). This compound | 915725-52-9.
- 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. (2025, March 1). Syntechem.
- ChemBK. (2024, April 9). 2-((tert-butyl)amino)acetyl chloride hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Manufacturer & Supplier of this compound for Pharmaceutical Intermediates.
- Exploring this compound: A Key Tigecycline Intermediate. (n.d.). Dayangchem.
- PubChem. (n.d.). This compound.
- Benchchem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
- Google Patents. (n.d.). CN101450916B - Synthetic method of tigecycline.
- Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421.
Sources
- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Tert-butylamino)acetyl chloride hydrochloride
This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9). As a widely used intermediate in pharmaceutical synthesis, particularly for novel antibiotics like Tigecycline, its unique chemical structure presents a dual-reactivity challenge that necessitates a carefully planned disposal procedure.[1][2] This document moves beyond a simple checklist to explain the chemical principles behind each step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence, expertise, and a commitment to laboratory safety.
Part 1: Core Hazard Analysis & Chemical Profile
Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's inherent risks. This compound is not a simple compound; its hazards stem from two distinct functional groups within the same molecule.
-
The Acyl Chloride Moiety: The acetyl chloride group is a highly reactive electrophile.[3][4] It will react exothermically and potentially violently with any available nucleophile, most notably water. This hydrolysis reaction generates hydrochloric acid (HCl) gas, a corrosive and toxic substance.[3][5]
-
The Amine Hydrochloride Salt: The molecule is stabilized as a hydrochloride salt.[3][6] In solution, this contributes to the overall acidity and corrosivity of the material.
Therefore, any disposal strategy must simultaneously and safely address both the water-reactivity of the acyl chloride and the acidity of the hydrochloride salt. The GHS hazard classifications for this compound underscore its risk profile.[7][8]
| Property | Information | Reference(s) |
| Chemical Name | This compound | [2][9] |
| CAS Number | 915725-52-9 | [1] |
| Molecular Formula | C₆H₁₃Cl₂NO | [1][3] |
| Appearance | White to off-white crystalline powder, pungent odor | [2][9] |
| Primary Hazards | Corrosive; Causes severe skin burns and eye damage (H314); Reacts violently with water (EUH014) | [5][7][8][9] |
| GHS Pictogram | [7][8] |
Part 2: The Disposal Principle: Controlled Hydrolysis and Neutralization
The safest and most effective method for disposing of this compound is through a controlled quenching and neutralization process.[10] The objective is to convert the reactive and corrosive starting material into stable, less hazardous, water-soluble byproducts that can be managed as chemical waste.
This is achieved by slowly adding the compound to a cold, stirred, aqueous solution of a weak base, such as sodium bicarbonate. This single process accomplishes two critical chemical transformations simultaneously:
-
Controlled Hydrolysis: The acyl chloride group is safely hydrolyzed by water to form the corresponding carboxylic acid, 2-(tert-butylamino)acetic acid.
-
Complete Neutralization: The sodium bicarbonate neutralizes both the pre-existing hydrochloride salt and the new hydrochloric acid formed during hydrolysis, producing sodium chloride, water, and carbon dioxide gas.[10][11]
The diagram below illustrates the logical workflow for this disposal strategy.
Caption: Logical flow from reactive chemical to final waste collection.
Part 3: Pre-Disposal Safety Protocol
Adherence to a strict safety protocol before beginning any chemical handling is non-negotiable. The reactivity of this compound demands meticulous preparation.[12][13]
-
Personal Protective Equipment (PPE): A complete ensemble is mandatory. This includes:
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to contain and exhaust any HCl vapors generated.[10][15][16]
-
Emergency Preparedness:
-
Ensure an unobstructed path to a safety shower and eyewash station.[14][15]
-
Have a spill kit readily available. For an acid chloride, this should contain an inert absorbent like sand, vermiculite, or a specialized acid-neutralizing powder. Do not use combustible materials like paper towels to absorb the raw chemical. [10]
-
Keep an appropriate fire extinguisher nearby (a dry powder or CO₂ extinguisher is suitable). Do not use a water extinguisher on the un-neutralized chemical. [16][17]
-
-
Waste Container: Prepare and label a dedicated hazardous waste container before starting the procedure. The label must include the words "Hazardous Waste" and a description of the final, neutralized contents.[18]
Part 4: Step-by-Step Experimental Disposal Protocol
This protocol is designed for the safe and effective neutralization of laboratory-scale quantities of this compound.
Materials and Equipment
| Reagents | Equipment |
| 2-(Tert-butylamino)acetyl chloride HCl (waste) | Beaker (at least 4x the final solution volume) |
| Sodium Bicarbonate (NaHCO₃) | Magnetic stir plate and stir bar |
| Deionized Water | Ice bath |
| pH paper or calibrated pH meter | Spatula and weigh boat/paper |
| Labeled Hazardous Waste Container | Appropriate PPE (see Part 3) |
Neutralization Workflow Diagram
Caption: Step-by-step workflow for the neutralization protocol.
Detailed Procedure
-
Prepare the Neutralizing Solution: In a chemical fume hood, place a large beaker on a magnetic stir plate within an ice bath. Add deionized water and a stir bar. While stirring, slowly add sodium bicarbonate to create a solution of approximately 5-10% w/v. Ensure all the bicarbonate dissolves. The large beaker and ice bath are critical for containing foam-ups and dissipating the heat from the exothermic reaction.[10]
-
Controlled Addition of Waste: Weigh the this compound waste. While the bicarbonate solution is stirring vigorously and being cooled, add the solid waste in very small portions (e.g., using the tip of a spatula) over an extended period. The rate of addition must be slow enough to control the effervescence (CO₂ evolution) and prevent the reaction from becoming too vigorous.[10][19]
-
Ensure Complete Reaction: After all the waste has been added, leave the mixture to stir in the ice bath for at least 30 minutes. Then, remove the ice bath and allow the solution to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure hydrolysis and neutralization are complete.
-
Verify Neutralization: Using pH paper or a calibrated pH meter, test the final solution. The pH must be in the neutral to slightly basic range (pH 7-9).[11][20] If the solution is still acidic, add more sodium bicarbonate in small portions until the target pH is reached and stable. This step provides self-validating proof that the reactive components have been destroyed.
-
Waste Collection and Disposal: Once the pH is confirmed to be stable in the safe range, transfer the aqueous solution to your pre-labeled hazardous waste container. Seal the container tightly.
Part 5: Final Waste Management & Regulatory Compliance
The neutralized solution, while significantly less hazardous than the starting material, is still a chemical waste product and must be managed according to institutional and governmental regulations.
-
Regulatory Framework: In the United States, laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[21][22] Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) will dictate specific storage time limits and handling procedures.[18][23]
-
Institutional Policy: Always follow your organization's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. These policies are designed to ensure compliance with all local, state, and federal laws.[24]
-
Drain Disposal: Do not pour the neutralized solution down the drain unless you have explicit permission from your institution's EHS department.[25][26] While the primary hazards have been mitigated, the solution contains organic compounds and salts that may be regulated.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, effective, and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
- ChemBK. (2024, April 9). 2-((tert-butyl)amino)acetyl chloride hydrochloride.
- Benchchem. (n.d.). This compound | 915725-52-9.
- Comprehensive Overview. (2025, March 1). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview.
- Benchchem. (n.d.). Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals.
- Tigecycline Intermediate Overview. (n.d.). Exploring this compound: A Key Tigecycline Intermediate. Retrieved from a chemical supplier's technical article.
-
PubChem. (n.d.). This compound | C6H13Cl2NO | CID 53401011. Retrieved from [Link]
- Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Control and Prevention. Retrieved from [Link]
- ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-.
-
Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview. Retrieved from [Link]
- ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Conier Chem&Pharma Limited. (n.d.). Buy 2-((tert-butyl)amino)acetyl chloride hydrochloride.
-
Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
- Guidechem. (n.d.). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride 915725-52-9 wiki.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
- Fisher Scientific. (2009, December 22). SAFETY DATA SHEET.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
-
University of Houston. (n.d.). Guideline for Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]
-
Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Retrieved from [Link]
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
- New Jersey Department of Health. (2016, October). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Echemi. (n.d.). The neutralization of amine hydrochloric acid is the most effective way to ionamide.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
- Scribd. (n.d.). Reaction of Amine.
- Benchchem. (n.d.). Importance of low-temperature conditions for purifying acyl chlorides.
- Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from a discussion on a chemistry subreddit.
- Royal Society of Chemistry. (2013, November). Laboratory Waste - Module 2. Retrieved from a professional society's safety document.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Organic Syntheses. (n.d.). acetyl chloride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. srinichem.com [srinichem.com]
- 7. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 13. Chemical Reactivity Hazards - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. justia.com [justia.com]
- 15. fishersci.com [fishersci.com]
- 16. uh.edu [uh.edu]
- 17. nj.gov [nj.gov]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 21. epa.gov [epa.gov]
- 22. acs.org [acs.org]
- 23. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 24. resources.duralabel.com [resources.duralabel.com]
- 25. edu.rsc.org [edu.rsc.org]
- 26. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Tert-butylamino)acetyl chloride hydrochloride
As a key intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics, 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9) is a compound that demands rigorous safety protocols.[1][2] Its utility is derived from its reactive nature, which also presents significant hazards if not handled with the appropriate expertise and precautions.[3][4] This guide provides an in-depth operational plan focusing on the selection and use of Personal Protective Equipment (PPE) to ensure the safety of laboratory personnel.
Hazard Analysis: Understanding the Reactivity Profile
This compound is a corrosive solid that causes severe skin burns and eye damage.[5][6] The primary dangers stem from its two reactive functional groups: the acyl chloride and the hydrochloride salt.
-
Acyl Chloride Moiety: This group is highly susceptible to nucleophilic attack, especially by water. It reacts violently with water (hydrolysis) to produce hydrochloric acid (HCl) and 2-(Tert-butylamino)acetic acid, releasing corrosive and toxic fumes.[3][7] This reactivity extends to other nucleophiles like alcohols and amines.
-
Corrosive Nature: Direct contact with skin, eyes, or mucous membranes will result in severe chemical burns.[5][8] Inhalation of its dust or decomposition products can cause severe irritation and damage to the respiratory tract.[8][9]
The Globally Harmonized System (GHS) classification for this compound underscores these dangers.[5]
| Hazard Class | GHS Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger |
Data sourced from multiple chemical safety reports.[5][6][10]
The Hierarchy of Controls: A Self-Validating Safety System
Before relying on PPE, a robust safety protocol mandates the implementation of engineering and administrative controls. PPE is the final, critical barrier between the researcher and the chemical hazard.
Caption: Hierarchy of controls for managing chemical hazards.
All handling of this compound must occur within a certified chemical fume hood to contain corrosive dust and vapors.[9][11] Due to its water reactivity, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to maintain product integrity and prevent hazardous reactions.[11]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following is the minimum required ensemble for handling this compound.
Eye and Face Protection
-
Requirement: Tightly fitting chemical splash goggles AND a full-face shield.
-
Causality: Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against dust particles and splashes. A full-face shield is mandatory as a secondary barrier to protect the entire face from splashes that could occur during a vigorous reaction or spill.[11] This dual-layer protection is critical given the severe and rapid damage this chemical can inflict upon eye tissue.[10]
Skin and Body Protection
-
Gloves: Butyl rubber or nitrile gloves tested according to EN 374 standards are recommended.[10][11] Always double-glove.
-
Expertise: The outer glove absorbs the initial contact in case of a splash, allowing the user to remove it without compromising the inner glove, thus maintaining a protective barrier during the immediate response. Before use, always inspect gloves for any signs of degradation or perforation.
-
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, fully buttoned, is required.[11]
-
Trustworthiness: This protects the arms and torso from splashes and prevents contamination of personal clothing.
-
-
Body Coverage: Full-length pants and closed-toe shoes made of a chemical-resistant material (e.g., leather) are mandatory.[11] Exposed skin on the legs or feet is an unacceptable risk.
Respiratory Protection
-
Requirement: A NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and acid gases is necessary if there is a risk of inhalation, such as during a spill or when engineering controls may be insufficient.[9][11]
-
Causality: While a fume hood is the primary defense against inhalation, a respirator provides critical protection in non-routine situations or emergencies. All personnel requiring a respirator must be medically cleared and fit-tested as per OSHA regulations (29 CFR 1910.134).
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE to include the entire workflow from preparation to disposal.
Step-by-Step Handling Workflow
Caption: Step-by-step workflow for handling the compound.
-
Preparation: Verify that the chemical fume hood is certified and operational. Ensure the safety shower and eyewash station are accessible and have been recently tested.[11] Confirm that a chemical spill kit appropriate for corrosive and water-reactive materials is readily available.
-
Donning PPE: Put on all required PPE in the correct order before entering the designated work area.
-
Handling: Conduct all manipulations inside the fume hood.[9] Use spark-proof tools and ground equipment to prevent static discharge.[9][12] Keep the container tightly closed when not in use and handle under an inert gas.[13]
-
Decontamination: After handling, decontaminate all surfaces and equipment according to your institution's SOPs.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination, and wash hands thoroughly with soap and water.[11]
-
Disposal: All contaminated materials (gloves, wipes, etc.) and residual chemical must be disposed of as hazardous waste.
Disposal Plan
-
Waste Segregation: Do not mix waste containing this compound with other waste streams, especially aqueous or protic solvent waste.
-
Containerization: Use a designated, clearly labeled, and sealed hazardous waste container.[11] The container must be kept closed and stored in a designated satellite accumulation area with secondary containment.
-
Labeling: Attach a completed hazardous waste label as soon as the first item of waste is added to the container.[11]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[14]
Emergency Response Plan
Immediate and correct action is vital in an emergency.
Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes using an emergency safety shower.[11][15] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[10][15][16] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth).[11] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and give the person two glasses of water to drink, if conscious.[13] Seek immediate medical attention.[9]
Spill Response
-
Minor Spill (inside a fume hood): If you are trained and it is safe to do so, neutralize the spill with a suitable absorbent material (e.g., dry sand or a commercial sorbent for reactive chemicals). Do not use water or combustible materials.[17] Collect the residue in a sealed container for hazardous waste disposal.
-
Major Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Close the laboratory doors and prevent entry. Contact your institution's EHS or emergency response team immediately.[15]
References
- ChemBK. (2024). 2-((tert-butyl)amino)acetyl chloride hydrochloride.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- PubChem. This compound.
- Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2010). Acetyl chloride - SAFETY DATA SHEET.
- Benchchem. This compound | 915725-52-9.
- WorldOfChemicals. (2025). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview.
- CymitQuimica. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)amino].
- Conier Chem&Pharma Limited. Buy 2-((tert-butyl)amino)acetyl chloride hydrochloride.
- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Guidechem. 2-[(tert-Butyl)amino]acetyl chloride hydrochloride 915725-52-9 wiki.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET - tert-Butylacetyl chloride.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from Research Safety, University of Kentucky.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Centers for Disease Control and Prevention. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
- University of California, Berkeley. Emergency Procedure for Exposure.
- Public Health England. (n.d.). Chloroacetyl chloride (ClCH2COCl) B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines.
- Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]
- 4. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 5. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. wcu.edu [wcu.edu]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 17. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
